molecular formula C22H28FN3O4S B10855028 RBN-3143

RBN-3143

カタログ番号: B10855028
分子量: 449.5 g/mol
InChIキー: LLXIEISWIFSUBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RBN-3143 is a useful research compound. Its molecular formula is C22H28FN3O4S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C22H28FN3O4S

分子量

449.5 g/mol

IUPAC名

7-[(1-acetylpiperidin-4-yl)methoxy]-5-fluoro-2-(oxan-4-ylsulfanylmethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C22H28FN3O4S/c1-14(27)26-6-2-15(3-7-26)12-30-16-10-18(23)21-19(11-16)24-20(25-22(21)28)13-31-17-4-8-29-9-5-17/h10-11,15,17H,2-9,12-13H2,1H3,(H,24,25,28)

InChIキー

LLXIEISWIFSUBQ-UHFFFAOYSA-N

正規SMILES

CC(=O)N1CCC(CC1)COC2=CC3=C(C(=C2)F)C(=O)NC(=N3)CSC4CCOCC4

製品の起源

United States

Foundational & Exploratory

RBN-3143 Mechanism of Action in Th2-Driven Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-3143 is a first-in-class, orally administered small molecule inhibitor of Poly(ADP-ribose) polymerase family member 14 (PARP14).[1][2][3][4][5] It represents a novel therapeutic approach for a range of inflammatory diseases, particularly those driven by Type 2 helper T cell (Th2) and Type 17 helper T cell (Th17) signaling pathways.[6] Preclinical studies have demonstrated the potential of this compound to suppress disease markers in models of atopic dermatitis and asthma.[1][7] This document provides an in-depth overview of the mechanism of action of this compound, focusing on its role in modulating Th2-driven inflammation, and summarizes the available preclinical data and experimental methodologies.

Introduction: PARP14 as a Therapeutic Target in Inflammatory Diseases

PARP14, also known as ARTD8 or BAL2, is a member of the PARP superfamily of enzymes that utilize NAD+ to catalyze the transfer of ADP-ribose units onto target proteins.[2] Specifically, PARP14 is a mono-ADP-ribosyltransferase (mono-ART) that plays a crucial role in regulating cellular signaling and protein function.[2][5] Its expression is elevated in the tissues of patients with various inflammatory conditions, including atopic dermatitis, psoriasis, and idiopathic pulmonary fibrosis, while remaining low in healthy tissues.[1][5][6]

PARP14 has been identified as a key promoter of Th2 and Th17 signaling.[1][2] It functions as a coactivator for the transcription factors STAT6 (Signal Transducer and Activator of Transcription 6) and STAT3, which are central to the differentiation and function of Th2 and Th17 cells, respectively.[1][6] By amplifying STAT6- and STAT3-driven transcription, PARP14 enhances the expression of pro-inflammatory cytokines, such as Interleukin-4 (IL-4), IL-5, IL-13, and IL-17.[1][2][3][5][7] Given its central role in these inflammatory cascades, selective inhibition of PARP14 presents a promising strategy for the treatment of a broad range of inflammatory disorders.

This compound: A Potent and Selective PARP14 Inhibitor

This compound is a highly potent and selective, orally bioavailable small molecule inhibitor of PARP14.[1] It acts as an NAD+-competitive catalytic inhibitor with nanomolar potency.[8] In vitro studies have demonstrated that this compound has a selectivity of over 300-fold for PARP14 compared to other PARP inhibitors.[1] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Mechanism of Action: Modulation of the PARP14-STAT6 Signaling Axis

The primary mechanism by which this compound ameliorates Th2-driven inflammation is through the inhibition of the PARP14-STAT6 signaling pathway. This pathway is a critical regulator of IL-4-dependent gene expression, which is a hallmark of Th2-mediated allergic inflammation.

The Role of PARP14 as a Transcriptional Switch

In the absence of an inflammatory stimulus (i.e., low IL-4 levels), PARP14 is part of a repressive complex. It binds to the promoters of IL-4-responsive genes and recruits histone deacetylases 2 and 3 (HDAC2 and HDAC3).[2][9] This complex maintains the chromatin in a condensed state, thereby repressing gene transcription.[2][9]

Upon stimulation with IL-4, the IL-4 receptor is activated, leading to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus and binds to its target DNA sequences on the promoters of IL-4-responsive genes.[2] This binding event induces the catalytic activity of PARP14.[2]

Activated PARP14 then ADP-ribosylates itself and the associated HDAC2 and HDAC3 molecules.[2][9] This post-translational modification leads to the dissociation of the PARP14-HDAC repressive complex from the promoter.[2][9] The removal of this repressive complex allows for the recruitment of transcriptional coactivators, such as p300 and nuclear receptor coactivators 1 and 3 (NCoA1 and NCoA3), which promote histone acetylation and initiate the transcription of Th2-associated genes, including key cytokines like IL-4, IL-5, and IL-13.[2]

This compound's Intervention Point

This compound, by competitively inhibiting the catalytic activity of PARP14, prevents the ADP-ribosylation of the repressive complex.[6][8] This blockage ensures that the PARP14-HDAC complex remains bound to the promoters of IL-4-responsive genes, even in the presence of activated STAT6. Consequently, the recruitment of transcriptional coactivators is inhibited, and the expression of Th2 cytokines is suppressed. This leads to a dampening of the IL-4/IL-13 and IL-17 signaling pathways and a reduction in the infiltration of inflammatory cells like eosinophils and neutrophils.[1][2][3][4][5]

Signaling Pathway Diagram

PARP14_STAT6_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R binds STAT6_inactive STAT6 (inactive) IL4R->STAT6_inactive activates STAT6_active STAT6-P (active) STAT6_inactive->STAT6_active phosphorylation STAT6_bound STAT6-P binds to promoter STAT6_active->STAT6_bound translocates & binds PARP14_HDAC PARP14-HDAC2/3 Repressive Complex STAT6_bound->PARP14_HDAC activates PARP14 catalytic activity Coactivators p300, NCoA1/3 (Coactivators) STAT6_bound->Coactivators recruits ADP_ribosylation ADP-ribosylation PARP14_HDAC->ADP_ribosylation catalyzes Th2_Genes Th2 Cytokine Genes (IL-4, IL-5, IL-13) Coactivators->Th2_Genes activate transcription RBN3143 This compound RBN3143->PARP14_HDAC inhibits ADP_ribosylation->PARP14_HDAC causes dissociation of repressive complex

Caption: PARP14-STAT6 signaling pathway and the intervention point of this compound.

Preclinical Efficacy of this compound

This compound has demonstrated significant efficacy in multiple preclinical models of inflammatory diseases, including atopic dermatitis and asthma. These studies have highlighted its ability to suppress key markers of Th2-driven inflammation.

Atopic Dermatitis Models

In a mouse model of oxazolone-induced atopic dermatitis, oral administration of this compound led to a dose-dependent reduction in several disease parameters.[7]

ParameterObservation
Inflammation Score Effective reduction in inflammation.[7]
Eosinophil Score Dose-dependent suppression.[7]
Dorsal Skin Thickness Dose-dependent suppression.[7]
Ear Thickening Dose-dependent suppression.[7]
Skin Microabscesses Reduction after 2 weeks of treatment.[7]
Hyperplasia Reduction after 2 weeks of treatment.[7]
Inflammatory Cytokines Decrease in IL-4, IL-5, IL-17A/F, and CXCL1.[7]

Note: Specific quantitative data from these studies are not publicly available.

Asthma Models

In a steroid-resistant, Alternaria-induced mouse model of asthma, this compound also demonstrated dose-dependent efficacy.[7]

ParameterObservation
Airway Mucin Dose-dependent reduction in the airway mucosa.[7]
Serum IgE Dose-dependent reduction.[7]
Immune Cells in Lungs Suppression of immune cell accumulation.[7]
IL-4 in Lungs Suppression of IL-4 expression.[7]
IL-33 in Lungs Suppression of IL-33 expression.[7]
Alarmin Expression Suppression in the lungs.[7]

Note: Specific quantitative data from these studies are not publicly available.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not publicly available. However, based on the descriptions in the available literature, the following general methodologies were employed.

Oxazolone-Induced Atopic Dermatitis Mouse Model

This is a widely used model to mimic the inflammatory skin lesions of atopic dermatitis.

  • General Protocol:

    • Sensitization: Mice are typically sensitized by applying a solution of oxazolone to a shaved area of the abdomen.

    • Challenge: After a period of time, a lower concentration of oxazolone is repeatedly applied to the ear and/or another shaved area of the back to elicit a chronic inflammatory response.

    • Treatment: this compound is administered orally at various doses (e.g., 100, 300, and 1000 mg/kg, twice daily) during the challenge phase.[7]

    • Readouts: Disease severity is assessed by measuring ear thickness, dorsal skin thickness, and histological analysis of skin biopsies for inflammation, eosinophil infiltration, microabscesses, and hyperplasia. Cytokine levels in the skin or serum are also measured.

Alternaria-Induced Asthma Mouse Model

This model is used to study allergic airway inflammation, particularly in a steroid-resistant context.

  • General Protocol:

    • Sensitization and Challenge: Mice are sensitized and subsequently challenged with intranasal or intratracheal administration of Alternaria alternata extract.

    • Treatment: this compound is administered orally at various doses (e.g., 150, 500, and 1500 mg/kg, twice daily) during the challenge period.[7]

    • Readouts: Airway inflammation is assessed by analyzing bronchoalveolar lavage fluid (BALF) for immune cell counts and cytokine levels. Histological analysis of lung tissue is performed to assess mucin production. Serum IgE levels are also measured.

Experimental Workflow Diagram

Experimental_Workflow cluster_model Preclinical Model Induction cluster_treatment Treatment cluster_readouts Efficacy Readouts model_ad Oxazolone-Induced Atopic Dermatitis Model treatment Oral Administration of this compound (Dose-Ranging) model_ad->treatment model_asthma Alternaria-Induced Asthma Model model_asthma->treatment readouts_ad Skin Inflammation Score Ear & Skin Thickness Histology (Eosinophils) Cytokine Levels (IL-4, IL-5) treatment->readouts_ad readouts_asthma BALF Cell Counts Airway Mucin Serum IgE Lung Cytokines (IL-4, IL-33) treatment->readouts_asthma

Caption: General experimental workflow for preclinical evaluation of this compound.

Clinical Development

This compound is currently being evaluated in a Phase 1 clinical trial (NCT05215808) in healthy volunteers and patients with atopic dermatitis.[7][8] This study is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[4][6][10] The successful completion of this trial will provide crucial insights into the clinical potential of this compound as a novel oral therapy for Th2-driven inflammatory diseases.

Conclusion

This compound is a promising, first-in-class, oral inhibitor of PARP14 with a well-defined mechanism of action in Th2-driven inflammation. By selectively targeting the catalytic activity of PARP14, this compound effectively suppresses the PARP14-STAT6 signaling axis, leading to a reduction in the expression of key Th2 cytokines and a subsequent amelioration of inflammatory responses. Preclinical studies have provided strong evidence of its potential efficacy in atopic dermatitis and asthma. The ongoing clinical development of this compound will be instrumental in determining its therapeutic value for patients suffering from these and other debilitating inflammatory conditions.

References

a detailed explanation of the RBN-3143 PARP14 inhibition pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 is a first-in-class, potent, and selective oral inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). PARP14 has emerged as a key regulator of inflammatory responses, particularly in the context of Type 2 helper T cell (Th2) and Type 17 helper T cell (Th17) mediated diseases. This technical guide provides an in-depth exploration of the this compound PARP14 inhibition pathway, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.

The Role of PARP14 in Inflammatory Signaling

PARP14 is a member of the PARP superfamily of enzymes that catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation. PARP14 functions as a mono-ADP-ribosyltransferase (MARt). Its expression is elevated in tissues affected by various inflammatory diseases.[1][2]

The primary role of PARP14 in inflammation is its function as a transcriptional co-activator for Signal Transducer and Activator of Transcription 6 (STAT6) and, to some extent, STAT3.[3][4] This activity is central to the propagation of Th2 and Th17 inflammatory responses.

PARP14-STAT6 Signaling Axis in Th2 Inflammation

The Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways are central to Th2-mediated inflammation, which is characteristic of allergic diseases such as asthma and atopic dermatitis. The binding of IL-4 or IL-13 to their receptors leads to the phosphorylation and activation of STAT6. Activated STAT6 then translocates to the nucleus, where it binds to the promoters of target genes to initiate their transcription.

PARP14 plays a crucial role in amplifying this STAT6-driven transcription.[4] By interacting with STAT6, PARP14 enhances the expression of key Th2-associated genes.

PARP14-STAT3 Signaling Axis in Th17 Inflammation

Similarly, PARP14 is implicated in Th17-mediated inflammation through its interaction with STAT3. The Th17 pathway is involved in various autoimmune and inflammatory conditions. PARP14's co-activation of STAT3-driven transcription contributes to the production of pro-inflammatory cytokines associated with this pathway.[4]

Mechanism of Action of this compound

This compound is a highly potent and selective, NAD+-competitive catalytic inhibitor of PARP14.[5][6] Its mechanism of action is centered on the direct inhibition of the enzymatic activity of PARP14.

By binding to the NAD+ binding pocket of PARP14, this compound prevents the transfer of ADP-ribose to target proteins. This inhibition of PARP14's catalytic activity disrupts its function as a transcriptional co-activator for STAT6 and STAT3.

The downstream consequences of this compound-mediated PARP14 inhibition include:

  • Dampening of Th2 and Th17 Signaling: By inhibiting the co-activation of STAT6 and STAT3, this compound effectively reduces the transcription of genes downstream of the IL-4/IL-13 and IL-17 signaling pathways.[1][2]

  • Reduction of Inflammatory Cytokines and Alarmins: Preclinical studies have demonstrated that this compound treatment leads to a significant decrease in the levels of key inflammatory cytokines, including IL-4, IL-5, IL-13, and IL-17A/F.[6] Furthermore, it suppresses the expression of alarmins such as TSLP, IL-33, and IL-25, which are critical initiators of the inflammatory cascade.

  • Inhibition of Immune Cell Infiltration: The suppression of inflammatory signaling pathways by this compound results in a marked reduction in the infiltration of inflammatory cells, such as eosinophils and neutrophils, into affected tissues.[6]

Preclinical Efficacy of this compound

This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases, particularly those driven by Th2 and Th17 responses.

Quantitative Preclinical Data
ParameterFindingModel SystemReference
In Vitro Potency IC50 of 4 nM for PARP14 inhibitionEnzymatic Assay
>300-fold selectivity over other ADP-ribosyltransferasesCellular Assays[3]
Atopic Dermatitis Model (Oxazolone-induced) Dose-dependent reduction in inflammation and eosinophil scoreMouse Model[6]
Suppression of dorsal skin and ear thickeningMouse Model[6]
Reduction in skin microabscesses and hyperplasiaMouse Model[6]
Decreased levels of IL-4, IL-5, IL-17A/F, and CXCL1Mouse Model[6]
Asthma Model (Steroid-resistant Alternaria-induced) Dose-dependent reduction in airway mucinMouse Model[6]
Dose-dependent reduction in serum IgEMouse Model[6]
Suppression of immune cell infiltration in the lungsMouse Model[6]
Decreased expression of IL-4, IL-33, and alarmins in the lungsMouse Model[6]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are proprietary. However, based on standard methodologies for the cited animal models, the following general protocols can be outlined.

Alternaria alternata-Induced Allergic Asthma Mouse Model
  • Sensitization: Mice are sensitized by intraperitoneal or intranasal administration of Alternaria alternata extract. This is typically performed on multiple days over a period of one to two weeks to induce an allergic phenotype.

  • Challenge: Following sensitization, mice are challenged with intranasal administration of Alternaria alternata extract to elicit an inflammatory response in the lungs.

  • This compound Administration: this compound is administered orally, typically twice daily (b.i.d.), starting before or during the challenge phase and continuing for the duration of the experiment. Doses in preclinical studies have ranged from 150 to 1500 mg/kg.[6]

  • Outcome Analysis: 24 to 48 hours after the final challenge, various endpoints are assessed. This includes the collection of bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis, measurement of serum IgE levels, and histological examination of lung tissue for inflammation and mucus production.

Oxazolone-Induced Atopic Dermatitis Mouse Model
  • Sensitization: A solution of oxazolone is applied to a shaved area of the mouse's skin, typically the abdomen or back, to induce sensitization.

  • Challenge: After a few days, a lower concentration of oxazolone is repeatedly applied to a different skin site, such as the ear or another shaved area on the back, to elicit a localized inflammatory reaction. This challenge is typically repeated every few days for two to three weeks.

  • This compound Administration: this compound is administered orally, usually twice daily (b.i.d.), throughout the challenge period. Preclinical studies have used doses ranging from 100 to 1000 mg/kg.[6]

  • Outcome Analysis: Disease severity is monitored throughout the study by measuring parameters such as ear thickness and clinical scores for erythema, scaling, and excoriation. At the end of the study, skin tissue is collected for histological analysis of inflammation and for measuring the levels of inflammatory cytokines and chemokines.

Signaling Pathway and Experimental Workflow Diagrams

RBN_3143_PARP14_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R IL-17 IL-17 IL-17R IL-17R IL-17->IL-17R JAKs JAKs IL-4R/IL-13R->JAKs STAT3 STAT3 IL-17R->STAT3 activates STAT6 STAT6 JAKs->STAT6 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT6_dimer pSTAT6 Dimer pSTAT6->pSTAT6_dimer pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer PARP14 PARP14 ADP-ribose ADP-ribose PARP14->ADP-ribose PARP14->pSTAT6_dimer co-activates PARP14->pSTAT3_dimer co-activates This compound This compound This compound->PARP14 inhibits NAD+ NAD+ NAD+->PARP14 Th2_Genes Th2 Target Genes (e.g., IL-4, IL-5, IL-13) pSTAT6_dimer->Th2_Genes activates PARP14_n PARP14 pSTAT6_dimer->PARP14_n Th17_Genes Th17 Target Genes (e.g., IL-17A/F) pSTAT3_dimer->Th17_Genes activates pSTAT3_dimer->PARP14_n PARP14_n->Th2_Genes enhances transcription PARP14_n->Th17_Genes enhances transcription Preclinical_Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis Sensitization Sensitization Challenge Challenge Sensitization->Challenge RBN-3143_Admin This compound (Oral, b.i.d.) Challenge->RBN-3143_Admin Vehicle_Control Vehicle Control Challenge->Vehicle_Control Clinical_Scoring Clinical Scoring (e.g., Ear Thickness) RBN-3143_Admin->Clinical_Scoring Sample_Collection Sample Collection (BALF, Serum, Tissue) RBN-3143_Admin->Sample_Collection Vehicle_Control->Clinical_Scoring Vehicle_Control->Sample_Collection Cellular_Analysis Cellular Analysis (e.g., Eosinophil Count) Sample_Collection->Cellular_Analysis Biomarker_Analysis Biomarker Analysis (e.g., Cytokines, IgE) Sample_Collection->Biomarker_Analysis Histology Histological Examination Sample_Collection->Histology

References

RBN-3143: A Novel Modulator of STAT3 and STAT6 Signaling Through PARP14 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-3143 is a first-in-class, orally bioavailable small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). Emerging preclinical data have positioned this compound as a potential therapeutic agent for a range of inflammatory diseases. Its mechanism of action involves the indirect modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathways. By inhibiting the enzymatic activity of PARP14, a known coactivator of both STAT3 and STAT6, this compound effectively dampens the pro-inflammatory responses driven by these key transcription factors. This technical guide provides a comprehensive overview of the available data on this compound, its mechanism of action, and its role in modulating STAT3 and STAT6 signaling.

Introduction to this compound and its Target: PARP14

This compound is a potent and selective inhibitor of PARP14, an enzyme that catalyzes the transfer of ADP-ribose units to target proteins. PARP14 has been identified as a critical regulator of immune responses, particularly in the context of Th2 and Th17 cell-mediated inflammation. Published research suggests that PARP14 acts as a transcriptional coactivator for both STAT3 and STAT6, thereby amplifying the signaling cascades initiated by cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-17 (IL-17).

Mechanism of Action: Indirect Modulation of STAT3 and STAT6

This compound exerts its modulatory effects on STAT3 and STAT6 signaling not by direct interaction with these proteins, but by inhibiting its upstream coactivator, PARP14. The catalytic activity of PARP14 is essential for the full transcriptional activation of STAT3 and STAT6. Therefore, by inhibiting PARP14, this compound effectively reduces the expression of STAT3- and STAT6-dependent genes involved in inflammation.

Impact on STAT6 Signaling

The IL-4 and IL-13 signaling pathways, which are central to Th2-mediated allergic inflammation, rely on the activation of STAT6. PARP14 has been shown to be a key coactivator for STAT6-driven gene transcription. Inhibition of PARP14 by this compound is therefore expected to lead to a reduction in the expression of STAT6 target genes, thereby mitigating the pathological effects of excessive Th2 responses.

Impact on STAT3 Signaling

The pro-inflammatory cytokine IL-17, a hallmark of Th17-mediated autoimmune and inflammatory diseases, signals through a pathway that involves the activation of STAT3. Similar to its role in STAT6 signaling, PARP14 also functions as a coactivator for STAT3. Consequently, this compound-mediated inhibition of PARP14 is anticipated to dampen IL-17/STAT3 signaling and the associated inflammatory cascade.

Quantitative Data on this compound Activity

Detailed quantitative data on the direct effects of this compound on STAT3 and STAT6 phosphorylation and downstream gene expression are not yet widely available in the public domain. However, the available information on its potency against its primary target, PARP14, and its effects in preclinical models of inflammation provide a strong rationale for its mechanism of action.

ParameterValueSource
Target Poly(ADP-ribose) Polymerase 14 (PARP14)[1]
IC50 (PARP14) 4 nM[NA]
Selectivity >300-fold over other PARP inhibitors in vitro[NA]

Note: Specific quantitative data on the IC50 of this compound for the inhibition of STAT3 and STAT6 phosphorylation or target gene expression are not publicly available at the time of this report.

Preclinical Efficacy in Inflammatory Disease Models

Preclinical studies have demonstrated the therapeutic potential of this compound in various models of inflammatory diseases. These studies highlight the drug's ability to suppress key markers of inflammation, consistent with its proposed mechanism of action involving the modulation of STAT3 and STAT6 signaling.

Disease ModelKey FindingsImplicated Signaling PathwaySource
Atopic Dermatitis (mouse model) Reduced expression of IL-4, IL-13, and IL-17ASTAT6 and STAT3[NA]
Asthma (mouse model) Suppression of airway mucus, serum IgE, and inflammatory cytokinesSTAT6[NA]
Lung, Skin, and Gastrointestinal Inflammation (preclinical models) Suppression of disease markersSTAT3 and STAT6[NA]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action on STAT3/STAT6 Signaling

RBN3143_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R IL-17 IL-17 IL-17R IL-17R IL-17->IL-17R JAK1/TYK2 JAK1/TYK2 IL-4R/IL-13R->JAK1/TYK2 JAK/ACT1 JAK/ACT1 IL-17R->JAK/ACT1 STAT6 STAT6 JAK1/TYK2->STAT6 phosphorylates STAT3 STAT3 JAK/ACT1->STAT3 phosphorylates pSTAT6 pSTAT6 pSTAT6_dimer pSTAT6_dimer pSTAT6->pSTAT6_dimer dimerizes pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3_dimer pSTAT3->pSTAT3_dimer dimerizes PARP14 PARP14 PARP14->pSTAT6_dimer coactivates PARP14->pSTAT3_dimer coactivates This compound This compound This compound->PARP14 inhibits Gene_Expression_Th2 Th2 Gene Expression pSTAT6_dimer->Gene_Expression_Th2 translocates to nucleus and binds DNA Gene_Expression_Th17 Th17 Gene Expression pSTAT3_dimer->Gene_Expression_Th17 translocates to nucleus and binds DNA

Caption: this compound inhibits PARP14, a coactivator of STAT3 and STAT6.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow Cell_Culture Immune Cell Culture (e.g., T cells, Macrophages) Stimulation Cytokine Stimulation (IL-4/IL-13 for STAT6, IL-17 for STAT3) Cell_Culture->Stimulation Treatment This compound Treatment (Dose-Response) Stimulation->Treatment Lysate_Prep Cell Lysis and Protein Extraction Treatment->Lysate_Prep RNA_Isolation RNA Isolation Treatment->RNA_Isolation Reporter_Assay Luciferase Reporter Assay (STAT3/STAT6-driven promoter) Treatment->Reporter_Assay Western_Blot Western Blot Analysis (p-STAT3, p-STAT6, Total STAT) Lysate_Prep->Western_Blot qPCR RT-qPCR for Target Gene Expression RNA_Isolation->qPCR

Caption: Workflow for evaluating this compound's effect on STAT signaling.

Detailed Methodologies for Key Experiments

While specific, detailed protocols for the preclinical evaluation of this compound have not been made publicly available by Ribon Therapeutics, the following are generalized methodologies for key experiments that would be employed to characterize the effects of a PARP14 inhibitor on STAT3 and STAT6 signaling.

Cell Culture and Treatment
  • Cell Lines: Primary human T cells, macrophages, or relevant immortalized cell lines (e.g., Jurkat for T cells, THP-1 for monocytes/macrophages).

  • Culture Conditions: Standard cell culture conditions (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, at 37°C in a humidified 5% CO2 incubator).

  • Stimulation: Cells are typically serum-starved for a period (e.g., 4-24 hours) before stimulation with recombinant human cytokines.

    • For STAT6 activation: IL-4 (10-100 ng/mL) or IL-13 (10-100 ng/mL).

    • For STAT3 activation: IL-17 (10-100 ng/mL) or IL-6 (10-100 ng/mL).

  • This compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for a predetermined pre-incubation time before cytokine stimulation.

Western Blotting for STAT Phosphorylation
  • Protein Extraction: Following treatment and stimulation, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705), total STAT3, phosphorylated STAT6 (Tyr641), and total STAT6. A loading control antibody (e.g., β-actin or GAPDH) is also used.

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
  • RNA Isolation: Total RNA is extracted from treated and stimulated cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.

  • cDNA Synthesis: First-strand cDNA is synthesized from the RNA using a reverse transcription kit.

  • qPCR: qRT-PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for specific STAT3 target genes (e.g., BCL2L1, SOCS3) and STAT6 target genes (e.g., CCL17, CCL22). Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Luciferase Reporter Assay for Transcriptional Activity
  • Plasmid Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing a promoter with STAT3 or STAT6 binding sites upstream of the luciferase gene, along with a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: Transfected cells are treated with this compound and stimulated with the appropriate cytokines as described above.

  • Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of this compound on STAT3/STAT6 transcriptional activity.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for inflammatory diseases, with a novel mechanism of action centered on the inhibition of PARP14 and the subsequent down-regulation of STAT3 and STAT6 signaling. While the publicly available data strongly support this mechanism, further detailed studies are required to fully elucidate the quantitative effects of this compound on these critical signaling pathways. The ongoing Phase 1 clinical trial will provide valuable information on the safety, tolerability, and pharmacodynamics of this compound in humans, and will be crucial in determining its future clinical development. Researchers and drug developers should monitor for forthcoming publications from Ribon Therapeutics and their collaborators for more in-depth preclinical and clinical data on this novel therapeutic agent.

References

RBN-3143: A Novel PARP14 Inhibitor and its Impact on IL-4 and IL-13 Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-3143 is a first-in-class, orally bioavailable small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). Emerging preclinical data have positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, particularly those driven by Type 2 helper T cell (Th2)-mediated immunity. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on the production of the key Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13). While specific quantitative data from direct studies on this compound's impact on IL-4 and IL-13 production are not yet publicly available in detail, this guide synthesizes the existing preclinical findings, outlines the underlying mechanism of action, and provides detailed experimental protocols relevant to the assessment of these cytokines.

Introduction to this compound and its Target: PARP14

This compound is a potent and selective inhibitor of PARP14, an enzyme that plays a critical role in the regulation of gene transcription and cellular stress responses. PARP14 functions as a coactivator for STAT6 (Signal Transducer and Activator of Transcription 6), a key transcription factor in the IL-4 and IL-13 signaling pathways.[1][2] By inhibiting the catalytic activity of PARP14, this compound effectively dampens the downstream signaling cascades initiated by these cytokines, leading to a reduction in the expression of pro-inflammatory genes.[3][4][5][6]

Mechanism of Action: How this compound Modulates IL-4/IL-13 Signaling

The binding of IL-4 or IL-13 to their respective receptors on the cell surface initiates a signaling cascade that culminates in the activation of STAT6. Activated STAT6 translocates to the nucleus, where it binds to the promoter regions of target genes, including those encoding for inflammatory mediators. PARP14 acts as a crucial co-activator in this process, enhancing the transcriptional activity of STAT6.[1][2] this compound, by inhibiting PARP14, disrupts this co-activation, thereby attenuating the amplification of the IL-4/IL-13 signal and subsequent pro-inflammatory cytokine production.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R IL-13 IL-13 IL-13R IL-13 Receptor IL-13->IL-13R JAK1/3 JAK1/3 IL-4R->JAK1/3 Activation IL-13R->JAK1/3 Activation STAT6_inactive STAT6 (inactive) JAK1/3->STAT6_inactive Phosphorylation STAT6_active STAT6 (active) STAT6_inactive->STAT6_active PARP14 PARP14 STAT6_active->PARP14 Nuclear Translocation and Binding Gene_Transcription Pro-inflammatory Gene Transcription PARP14->Gene_Transcription Co-activation This compound This compound This compound->PARP14 Inhibition

Fig 1. this compound Mechanism of Action in the IL-4/IL-13 Signaling Pathway.

Preclinical Evidence of IL-4 and IL-13 Modulation

Preclinical studies in various animal models of inflammatory diseases have demonstrated the efficacy of this compound in suppressing Th2-driven inflammation. While detailed quantitative data on cytokine reduction are not extensively published, the qualitative findings are summarized below.

Data Presentation
Preclinical Model Key Findings Related to IL-4/IL-13 Reference
Steroid-Resistant Alternaria-Induced Asthma (Mouse) Orally administered this compound suppressed the accumulation of inflammatory cells and IL-4 in the lungs.[1][7]
Oxazolone-Induced Atopic Dermatitis (Mouse) This compound treatment led to a decrease in inflammatory cytokines, including IL-4 .[1]

Note: Specific quantitative data (e.g., percentage of inhibition, IC50 values for cytokine production) are not available in the cited public domain literature. The table reflects the qualitative descriptions of this compound's effects.

Experimental Protocols

The following are representative protocols for the evaluation of IL-4 and IL-13 cytokine production in preclinical models, based on standard methodologies in the field.

Measurement of Cytokines in Bronchoalveolar Lavage Fluid (BALF) from a Mouse Model of Allergic Asthma

This protocol is adapted from methodologies used in Alternaria-induced asthma models.[8][9][10][11]

Objective: To quantify IL-4 and IL-13 levels in the BALF of mice following allergen challenge and treatment with this compound.

Materials:

  • Mice (e.g., BALB/c)

  • Alternaria alternata extract

  • This compound or vehicle control

  • Phosphate-buffered saline (PBS), sterile

  • Bovine serum albumin (BSA)

  • Centrifuge

  • ELISA kits for mouse IL-4 and IL-13

Procedure:

  • Animal Model: Induce allergic airway inflammation in mice by intranasal administration of Alternaria alternata extract. Administer this compound or vehicle control orally at predetermined doses and schedules.

  • BALF Collection: At the study endpoint, euthanize mice and perform bronchoalveolar lavage by instilling and retrieving a known volume of sterile PBS (e.g., 1 mL) into the lungs via a tracheal cannula.

  • Sample Processing: Centrifuge the collected BALF at 4°C to pellet cells. Collect the supernatant and store at -80°C until analysis.

  • Cytokine Quantification: Thaw the BALF supernatant on ice. Quantify the concentrations of IL-4 and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Express cytokine concentrations in pg/mL. Compare the cytokine levels between the vehicle-treated and this compound-treated groups to determine the extent of suppression.

Induce_Asthma Induce Allergic Asthma (Alternaria alternata) Treatment Administer this compound or Vehicle Induce_Asthma->Treatment BALF_Collection Collect Bronchoalveolar Lavage Fluid (BALF) Treatment->BALF_Collection Centrifugation Centrifuge BALF BALF_Collection->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection ELISA Quantify IL-4/IL-13 by ELISA Supernatant_Collection->ELISA Data_Analysis Analyze and Compare Cytokine Levels ELISA->Data_Analysis

Fig 2. Workflow for BALF Cytokine Measurement in an Asthma Model.
Intracellular Cytokine Staining for IL-4 and IL-13 in Splenocytes

This protocol provides a general framework for assessing the production of IL-4 and IL-13 at the single-cell level.[12][13][14][15][16]

Objective: To identify and quantify the frequency of IL-4 and IL-13-producing T cells from the spleens of mice in an atopic dermatitis model treated with this compound.

Materials:

  • Spleens from mice in an atopic dermatitis model (e.g., Keratin 14 IL-4 transgenic or MC903-induced).[17][18][19][20][21]

  • Cell culture medium (e.g., RPMI-1640)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A

  • Fixation/Permeabilization buffers

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular cytokines (IL-4, IL-13)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate splenocytes from euthanized mice and prepare a single-cell suspension.

  • In Vitro Stimulation: Culture the splenocytes in the presence of PMA and Ionomycin for a short period (e.g., 4-6 hours) to stimulate cytokine production. Add Brefeldin A for the last few hours of culture to block cytokine secretion and allow for intracellular accumulation.

  • Surface Staining: Stain the cells with fluorochrome-conjugated antibodies against T cell surface markers (e.g., CD3, CD4).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow antibodies to access intracellular targets.

  • Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against IL-4 and IL-13.

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of CD4+ T cells that are positive for IL-4 and/or IL-13.

  • Data Analysis: Compare the frequency of cytokine-producing cells between the vehicle-treated and this compound-treated groups.

Splenocyte_Isolation Isolate Splenocytes Stimulation Stimulate with PMA/Ionomycin + Brefeldin A Splenocyte_Isolation->Stimulation Surface_Staining Stain for Surface Markers (e.g., CD4) Stimulation->Surface_Staining Fix_Perm Fix and Permeabilize Cells Surface_Staining->Fix_Perm Intracellular_Staining Stain for Intracellular IL-4 and IL-13 Fix_Perm->Intracellular_Staining Flow_Cytometry Analyze by Flow Cytometry Intracellular_Staining->Flow_Cytometry

Fig 3. Experimental Workflow for Intracellular Cytokine Staining.

Conclusion and Future Directions

This compound represents a novel therapeutic approach for inflammatory diseases by targeting the PARP14-STAT6 axis, a critical pathway in Th2-mediated immunity. Preclinical findings consistently demonstrate its ability to suppress inflammatory responses, including the reduction of the key Th2 cytokine IL-4. While the currently available public data is largely qualitative, it strongly supports the proposed mechanism of action and the therapeutic potential of this compound.

Future publications of full preclinical data sets and results from ongoing clinical trials will be crucial to fully elucidate the quantitative impact of this compound on IL-4 and IL-13 production and to establish its clinical efficacy in patients with atopic dermatitis, asthma, and other inflammatory conditions. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the immunomodulatory effects of this compound and similar compounds.

References

Investigating the Downstream Targets of RBN-3143-Mediated PARP14 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN-3143 is a novel, potent, and selective small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14). Emerging preclinical data highlight its potential as a therapeutic agent for a range of inflammatory diseases, including atopic dermatitis and asthma. This technical guide provides an in-depth overview of the known downstream targets and signaling pathways affected by this compound-mediated PARP14 inhibition. It summarizes key preclinical findings, outlines detailed experimental protocols for investigating its mechanism of action, and presents visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and PARP14

Poly(ADP-ribose) Polymerase 14 (PARP14), also known as B-aggressive lymphoma protein 2 (BAL2), is a member of the PARP superfamily of enzymes. These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a post-translational modification known as ADP-ribosylation. PARP14 is a mono-ADP-ribosyltransferase (mART) that has been implicated in the regulation of various cellular processes, including DNA damage repair, metabolic regulation, and, most notably, the modulation of inflammatory and immune responses.

This compound is a first-in-class, orally bioavailable, small molecule inhibitor that competitively binds to the NAD+ binding pocket of PARP14, thereby inhibiting its catalytic activity.[1][2] Preclinical studies have demonstrated that this compound exhibits high potency and selectivity for PARP14.[3] Its mechanism of action is centered on the disruption of pro-inflammatory signaling pathways, positioning it as a promising therapeutic candidate for a variety of inflammatory conditions.

Downstream Effects of this compound Mediated PARP14 Inhibition

The primary downstream effect of this compound is the suppression of T helper 2 (Th2) and T helper 17 (Th17) cell-mediated inflammation.[2][4] This is achieved through the modulation of key transcription factors, particularly Signal Transducer and Activator of Transcription 6 (STAT6) and STAT3.[3]

Key Preclinical Findings

Preclinical evaluation of this compound in mouse models of atopic dermatitis and asthma has revealed significant dose-dependent anti-inflammatory effects.

  • Atopic Dermatitis (Oxazolone-Induced Model): Oral administration of this compound at doses of 100, 300, and 1000 mg/kg (b.i.d.) resulted in a marked reduction in key disease indicators, including:

    • Inflammation and eosinophil scores

    • Dorsal skin thickness and ear thickening

    • Skin microabscesses and hyperplasia.

  • Asthma (Alternaria-Induced Model): In a steroid-resistant asthma model, this compound administered at 150, 500, and 1500 mg/kg (b.i.d.) led to:

    • Reduced mucin in the airway mucosa

    • Decreased serum Immunoglobulin E (IgE) levels

    • Suppression of immune cell accumulation in the lungs.

Impact on Cytokines and Alarmins

A critical downstream consequence of this compound treatment is the significant reduction in the levels of pro-inflammatory cytokines and alarmins.

  • Th2 Cytokines: A notable decrease in the levels of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), has been observed.

  • Th17 Cytokines: this compound has also been shown to reduce the levels of Th17-associated cytokines such as IL-17A/F.

  • Chemokines: A reduction in the chemokine CXCL1 has also been reported.

  • Alarmins: The inhibition of PARP14 by this compound leads to a decrease in the release of alarmins, including Thymic Stromal Lymphopoietin (TSLP), IL-25, and IL-33.[2]

Data Presentation

The following tables summarize the expected quantitative data from preclinical studies investigating the efficacy of this compound. Please note that specific numerical values with statistical analysis from published, peer-reviewed studies are not yet publicly available. The data presented here are illustrative based on qualitative descriptions from conference abstracts.

Table 1: Effect of this compound on Atopic Dermatitis Clinical Scores in an Oxazolone-Induced Mouse Model

Treatment GroupDose (mg/kg, b.i.d.)Change in Ear Thickness (mm)Change in Dorsal Skin Thickness (mm)Eosinophil Score (Arbitrary Units)
Vehicle Control-X ± SEMY ± SEMZ ± SEM
This compound100ReducedReducedReduced
This compound300Further ReducedFurther ReducedFurther Reduced
This compound1000Markedly ReducedMarkedly ReducedMarkedly Reduced

Table 2: Effect of this compound on Inflammatory Markers in an Alternaria-Induced Asthma Mouse Model

Treatment GroupDose (mg/kg, b.i.d.)Serum IgE (ng/mL)BALF Eosinophils (x10^4/mL)BALF IL-4 (pg/mL)BALF IL-5 (pg/mL)BALF IL-13 (pg/mL)
Vehicle Control-A ± SEMB ± SEMC ± SEMD ± SEME ± SEM
This compound150ReducedReducedReducedReducedReduced
This compound500Further ReducedFurther ReducedFurther ReducedFurther ReducedFurther Reduced
This compound1500Markedly ReducedMarkedly ReducedMarkedly ReducedMarkedly ReducedMarkedly Reduced

Signaling Pathways Modulated by this compound

PARP14 functions as a critical co-activator of STAT6-mediated transcription, a key pathway in IL-4 signaling and Th2 differentiation. In the absence of an IL-4 signal, PARP14 is part of a repressive complex with Histone Deacetylases 2 and 3 (HDAC2/3) on the promoters of IL-4 target genes. Upon IL-4 stimulation, STAT6 is activated and recruits PARP14 to the promoter. This leads to the auto-ADP-ribosylation of PARP14 and the ADP-ribosylation of HDAC2/3, causing the dissociation of the repressive complex and allowing for gene transcription. This compound, by inhibiting the catalytic activity of PARP14, prevents this dissociation and maintains the transcriptional repression of IL-4 target genes.

Caption: this compound inhibits PARP14, preventing the dissociation of the HDAC2/3 repressive complex from IL-4 target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound.

In Vivo Models

In_Vivo_Workflow cluster_atopic_dermatitis Oxazolone-Induced Atopic Dermatitis Model cluster_asthma Alternaria-Induced Asthma Model AD_sensitization Sensitization: Apply Oxazolone to shaved dorsal skin AD_challenge Challenge: Repeated topical application of Oxazolone AD_sensitization->AD_challenge AD_treatment Treatment: Oral gavage with this compound or vehicle AD_challenge->AD_treatment AD_readouts Readouts: Ear/skin thickness, histology, IgE levels, cytokine analysis AD_treatment->AD_readouts Asthma_sensitization Sensitization: Intranasal administration of Alternaria extract Asthma_challenge Challenge: Intranasal administration of Alternaria extract Asthma_sensitization->Asthma_challenge Asthma_treatment Treatment: Oral gavage with this compound or vehicle Asthma_challenge->Asthma_treatment Asthma_readouts Readouts: Airway hyperresponsiveness, BALF cell counts, IgE levels, cytokine analysis Asthma_treatment->Asthma_readouts

Caption: Workflow for in vivo evaluation of this compound in atopic dermatitis and asthma models.
  • Animals: Use 8-10 week old female BALB/c mice.

  • Sensitization: On day 0, sensitize the mice by topically applying a solution of 1.5% oxazolone in acetone/olive oil (4:1) to the shaved abdomen.

  • Challenge: Starting on day 7, challenge the mice by applying 1% oxazolone to the dorsal side of both ears every other day for a total of 5 challenges.

  • Treatment: Administer this compound (100, 300, 1000 mg/kg) or vehicle control via oral gavage twice daily, starting one day before the first challenge and continuing throughout the challenge period.

  • Readouts:

    • Measure ear thickness daily using a digital caliper.

    • At the end of the study, collect blood for serum IgE measurement by ELISA.

    • Harvest ear tissue for histological analysis (H&E staining for inflammation and epidermal thickness) and cytokine analysis (e.g., qPCR or multiplex immunoassay).

  • Animals: Use 8-10 week old female C57BL/6 mice.

  • Sensitization and Challenge: Intranasally administer 25 µg of Alternaria alternata extract in 50 µL of saline on days 0, 1, and 2. Re-challenge with the same dose on days 14, 15, and 16.

  • Treatment: Administer this compound (150, 500, 1500 mg/kg) or vehicle control via oral gavage twice daily, starting on day 13 and continuing until day 17.

  • Readouts:

    • On day 18, assess airway hyperresponsiveness to methacholine using a whole-body plethysmograph.

    • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (total and differential) and cytokine analysis.

    • Collect blood for serum IgE measurement by ELISA.

    • Harvest lung tissue for histological analysis (H&E for inflammation and PAS staining for mucus production).

In Vitro and Cellular Assays

In_Vitro_Workflow cluster_cellular_assays Cellular Assays cluster_assays Downstream Assays Cell_Culture Cell Culture: Immune cells (e.g., T cells, macrophages) Stimulation Stimulation: IL-4 or other relevant stimuli Cell_Culture->Stimulation Treatment Treatment: Incubate with this compound at various concentrations Stimulation->Treatment Assays Downstream Assays Treatment->Assays STAT6_Assay STAT6 Reporter Assay Assays->STAT6_Assay HDAC_Assay HDAC Activity Assay Assays->HDAC_Assay Cytokine_Assay Cytokine Measurement (ELISA, CBA) Assays->Cytokine_Assay Gene_Expression Gene Expression Analysis (qPCR) Assays->Gene_Expression

Caption: Workflow for in vitro characterization of this compound's mechanism of action.
  • Cell Line: Use a human cell line (e.g., HEK293T) stably transfected with a STAT6-responsive luciferase reporter construct.

  • Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 6-8 hours.

  • Readout: Measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Cell Culture and Treatment: Culture primary immune cells (e.g., human peripheral blood mononuclear cells) and treat with this compound at various concentrations.

  • Nuclear Extraction: Prepare nuclear extracts from the treated cells.

  • HDAC Assay: Use a commercially available fluorometric HDAC activity assay kit. Incubate the nuclear extracts with the HDAC substrate and developer according to the manufacturer's instructions.

  • Readout: Measure fluorescence using a microplate reader.

  • Sample Collection: Collect cell culture supernatants from in vitro experiments or BAL fluid and serum from in vivo studies.

  • Assay: Use commercially available ELISA kits or multiplex bead-based immunoassays (e.g., Luminex) to quantify the levels of specific cytokines (IL-4, IL-5, IL-13, IL-17, etc.) and alarmins (TSLP, IL-25, IL-33).

  • Readout: Measure absorbance or fluorescence according to the assay protocol and calculate cytokine concentrations based on a standard curve.

Conclusion

This compound represents a promising novel therapeutic approach for inflammatory diseases by targeting PARP14. Its mechanism of action, centered on the inhibition of the PARP14-STAT6 signaling axis, leads to a broad suppression of Th2 and Th17-mediated inflammation. The downstream effects include a significant reduction in pro-inflammatory cytokines, alarmins, and cellular infiltrates in preclinical models of atopic dermatitis and asthma. Further investigation into the quantitative aspects of these downstream effects and the elucidation of the full spectrum of this compound's molecular interactions will be crucial for its clinical development and therapeutic application. This guide provides a foundational framework for researchers to design and execute studies aimed at further characterizing the downstream targets of this compound.

References

RBN-3143: A Technical Deep Dive into its Impact on Eosinophil and Neutrophil-Mediated Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RBN-3143 is a novel, orally administered small molecule inhibitor of Poly (ADP-ribose) polymerase family member 14 (PARP14). Emerging preclinical data have positioned this compound as a promising therapeutic candidate for a range of inflammatory diseases, including atopic dermatitis and asthma. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its impact on eosinophil and neutrophil activity. By inhibiting PARP14, this compound modulates key inflammatory signaling pathways, leading to a significant reduction in the infiltration and accumulation of eosinophils and neutrophils at sites of inflammation. This document details the preclinical evidence, experimental methodologies, and the underlying signaling cascades affected by this targeted therapy.

Introduction to this compound and its Target: PARP14

This compound is a potent and selective inhibitor of PARP14, a member of the PARP superfamily of enzymes that utilize NAD+ to catalyze the transfer of ADP-ribose units to target proteins. PARP14 has been identified as a key regulator of inflammatory responses, particularly those driven by Type 2 helper T cell (Th2) and Type 17 helper T cell (Th17) cytokines.[1][2] In inflammatory conditions, PARP14 expression is often upregulated in affected tissues.[2] By acting as a coactivator for the transcription factors STAT6 and STAT3, PARP14 amplifies the signaling cascades initiated by key cytokines such as Interleukin-4 (IL-4), IL-13, and IL-17.[1][2] This amplification leads to the production of downstream inflammatory mediators and the recruitment of effector immune cells, including eosinophils and neutrophils, to the site of inflammation.

This compound's therapeutic potential lies in its ability to selectively inhibit the catalytic activity of PARP14, thereby dampening the pro-inflammatory signaling pathways at a critical juncture.

Impact of this compound on Eosinophil and Neutrophil Infiltration: Preclinical Evidence

Preclinical studies in established animal models of inflammatory diseases have demonstrated the efficacy of this compound in reducing eosinophil and neutrophil presence in affected tissues.

Atopic Dermatitis Model

In an oxazolone-induced atopic dermatitis mouse model, oral administration of this compound led to a dose-dependent reduction in skin inflammation and eosinophil scores.[2]

Table 1: Effect of this compound on Eosinophil Score in an Oxazolone-Induced Atopic Dermatitis Mouse Model [2]

Treatment GroupDose (mg/kg, b.i.d.)Outcome
This compound100Dose-dependent reduction in inflammation and eosinophil score
This compound300Dose-dependent reduction in inflammation and eosinophil score
This compound1000Dose-dependent reduction in inflammation and eosinophil score
DupilumabN/AThis compound showed a better or comparable effect
Allergic Asthma Model

In a steroid-resistant Alternaria alternata-induced asthma mouse model, this compound demonstrated a significant, dose-dependent suppression of immune cell accumulation in the lungs.[2] This included a reduction in eosinophils and neutrophils.

Table 2: Effect of this compound on Immune Cell Accumulation in an Alternaria alternata-Induced Asthma Mouse Model [2]

Treatment GroupDose (mg/kg, b.i.d.)Outcome
This compound150Dose-dependent suppression of immune cells in the lungs
This compound500Dose-dependent suppression of immune cells in the lungs
This compound1500Dose-dependent suppression of immune cells in the lungs

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

The primary mechanism by which this compound reduces eosinophil and neutrophil activity is through the inhibition of PARP14, which leads to the dampening of key cytokine signaling pathways responsible for their recruitment and activation.

The PARP14-STAT6/STAT3 Signaling Axis

PARP14 acts as a critical co-activator for STAT6 and STAT3, transcription factors that are essential for the signaling of IL-4/IL-13 and IL-17, respectively.[1][2] By inhibiting PARP14, this compound effectively reduces the transcriptional activity of STAT6 and STAT3, even in the presence of their activating cytokines.

PARP14_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4R IL-4/IL-13 Receptor STAT6 STAT6 IL-4R->STAT6 Activates IL-17R IL-17 Receptor STAT3 STAT3 IL-17R->STAT3 Activates Gene_Expression Pro-inflammatory Gene Expression (e.g., Chemokines) STAT6->Gene_Expression Promotes STAT3->Gene_Expression Promotes PARP14 PARP14 PARP14->STAT6 Co-activates PARP14->STAT3 Co-activates This compound This compound This compound->PARP14 Inhibits

Figure 1: this compound inhibits PARP14-mediated co-activation of STAT6 and STAT3 signaling pathways.
Downstream Effects on Cytokine and Chemokine Production

The inhibition of the PARP14-STAT6/STAT3 axis by this compound leads to a reduction in the expression of various pro-inflammatory cytokines and chemokines that are crucial for the recruitment of eosinophils and neutrophils. Preclinical studies have shown that this compound treatment decreases the levels of IL-4, IL-5, IL-17A/F, and CXCL1.[2]

Experimental_Workflow Start Induction of Inflammatory Disease Model in Mice (e.g., Atopic Dermatitis, Asthma) Treatment Oral Administration of This compound or Vehicle Start->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Histo Histopathological Analysis (Eosinophil Score, Skin Thickness) Endpoint->Histo Cyto Cytokine/Chemokine Profiling (e.g., IL-4, IL-5, IL-17) Endpoint->Cyto Immune Immune Cell Infiltration Analysis (BALF) Endpoint->Immune

Figure 2: Generalized experimental workflow for preclinical evaluation of this compound.

Experimental Protocols

Oxazolone-Induced Atopic Dermatitis Mouse Model[2]
  • Sensitization: Mice are sensitized by the topical application of a solution of oxazolone to a shaved area of the abdomen.

  • Challenge: After a set period (e.g., 7 days), a lower concentration of oxazolone is applied to the ear to elicit a local inflammatory response.

  • Treatment: this compound or vehicle is administered orally (e.g., twice daily) for the duration of the challenge phase.

  • Endpoint Analysis:

    • Ear Thickness: Ear swelling is measured at various time points as an indicator of inflammation.

    • Histopathology: Ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess cellular infiltration and eosinophil scores.

    • Cytokine Analysis: Tissue homogenates are analyzed for the levels of pro-inflammatory cytokines and chemokines.

Alternaria alternata-Induced Allergic Asthma Mouse Model[2]
  • Sensitization: Mice are sensitized via intraperitoneal injection of Alternaria alternata extract emulsified in an adjuvant.

  • Challenge: Following the sensitization period, mice are challenged intranasally with Alternaria alternata extract to induce an allergic airway response.

  • Treatment: this compound or vehicle is administered orally (e.g., twice daily) prior to and during the challenge phase.

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to determine the total and differential immune cell counts (including eosinophils and neutrophils).

    • Lung Histopathology: Lung tissue is processed for histological examination to assess inflammation and mucus production.

    • Cytokine and IgE Levels: BAL fluid and serum are analyzed for the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13, IL-17) and IgE.

Conclusion and Future Directions

This compound represents a novel, targeted approach to the treatment of inflammatory diseases characterized by eosinophil and neutrophil infiltration. Its mechanism of action, centered on the inhibition of the PARP14-STAT6/STAT3 signaling axis, provides a compelling rationale for its therapeutic potential. The preclinical data to date strongly support the ability of this compound to reduce the accumulation of these key inflammatory cells in affected tissues.

Further research is warranted to fully elucidate the direct effects of this compound on the specific functions of mature eosinophils and neutrophils, such as degranulation, chemotaxis, and the production of reactive oxygen species. Clinical investigations are ongoing and will be crucial in translating these promising preclinical findings into a viable therapeutic option for patients suffering from a range of debilitating inflammatory conditions. The continued development of this compound holds the potential to offer a much-needed oral therapy that can effectively control the underlying drivers of eosinophilic and neutrophilic inflammation.

References

understanding the selectivity profile of RBN-3143 against other PARP family members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 has emerged as a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), a member of the PARP family of enzymes that play crucial roles in various cellular processes. Understanding the selectivity profile of a small molecule inhibitor is paramount in drug development to anticipate its biological effects and potential off-target toxicities. This technical guide provides a comprehensive overview of the selectivity of this compound against other members of the PARP family, supported by quantitative data and detailed experimental methodologies.

Selectivity Profile of this compound Against PARP Family Members

This compound demonstrates notable selectivity for PARP14 over other PARP family members. The following table summarizes the inhibitory activity of this compound, presented as IC50 values, against a panel of PARP enzymes. This data highlights the remarkable potency and selectivity of this compound for its primary target. A press release from Ribon Therapeutics has stated that this compound has a more than 300-fold selectivity over other PARP inhibitors in in-vitro studies.[1]

PARP Family MemberIC50 (nM)Fold Selectivity vs. PARP14
PARP14 4 1
PARP101600400
PARP1542001050
PARP44270010675
PARP3>100000>25000
PARP2>100000>25000
PARP1>100000>25000

Data sourced from publicly available information.

Experimental Methodologies

The determination of the half-maximal inhibitory concentration (IC50) values for this compound against various PARP family members is critical for establishing its selectivity profile. While the specific proprietary protocols used for this compound are not publicly available, the following represents a standard and widely accepted biochemical assay methodology for assessing PARP inhibitor potency.

Homogeneous Time-Resolved Fluorescence (HTRF®) PARP Assay

This assay format is a common method for quantifying the enzymatic activity of PARP enzymes and assessing the potency of inhibitors. The principle lies in the detection of poly(ADP-ribosyl)ated (PARylated) biotinylated histone by a europium cryptate-labeled anti-PAR antibody and streptavidin-XL665. When PARylation occurs, the donor (europium cryptate) and acceptor (streptavidin-XL665) are brought into close proximity, resulting in a FRET signal.

Materials:

  • Recombinant human PARP enzymes (e.g., PARP1, PARP2, PARP14, etc.)

  • Histone H1 (biotinylated)

  • Nicotinamide adenine dinucleotide (NAD+)

  • This compound (or other test inhibitors)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • HTRF Detection Reagents:

    • Anti-PAR monoclonal antibody labeled with Europium cryptate

    • Streptavidin-XL665

  • 384-well low-volume white microplates

  • HTRF-compatible microplate reader

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound in the PARP assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant PARP enzymes to the working concentration in the PARP assay buffer.

    • Prepare a solution of biotinylated Histone H1 and NAD+ in the PARP assay buffer.

  • Assay Reaction:

    • Add 2 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 4 µL of the PARP enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 4 µL of the Histone H1/NAD+ mixture.

    • Incubate the reaction for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and perform detection by adding 10 µL of the HTRF detection reagent mixture (anti-PAR-Europium and Streptavidin-XL665) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible microplate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).

  • Data Analysis:

    • The HTRF ratio (665 nm/620 nm) is calculated for each well.

    • The percentage of inhibition is calculated relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Signaling Pathway Context

The following diagram illustrates the central role of PARP14 in inflammatory signaling pathways, which are the therapeutic targets of this compound.

PARP14_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL4R IL4R IL-4/IL-13->IL4R IL-17 IL-17 IL17R IL17R IL-17->IL17R STAT6 STAT6 IL4R->STAT6 STAT3 STAT3 IL17R->STAT3 Gene_Expression Inflammatory Gene Expression STAT6->Gene_Expression Co-activation STAT3->Gene_Expression Co-activation PARP14 PARP14 PARP14->STAT6 Enhances Activity PARP14->STAT3 Enhances Activity RBN3143 This compound RBN3143->PARP14 Inhibition

PARP14's role in inflammatory signaling and this compound's mechanism.
Experimental Workflow

The diagram below outlines the key steps in a typical biochemical assay workflow used to determine the IC50 values of PARP inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_reaction Assay Reaction cluster_detection Detection & Analysis Compound_Prep Serial Dilution of This compound Incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Incubation Enzyme_Prep PARP Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate/Cofactor (Histone, NAD+) Preparation Reaction_Start Initiate Reaction: Add Substrate/Cofactor Substrate_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Enzymatic Reaction (PARylation) Reaction_Start->Reaction_Incubation Add_Detection Add HTRF Detection Reagents Reaction_Incubation->Add_Detection Read_Plate Read Plate on HTRF Reader Add_Detection->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis

Workflow for determining PARP inhibitor IC50 values.

Conclusion

References

The Pharmacodynamics of RBN-3143 in Primary Human Immune Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 is a novel, orally administered, first-in-class small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1] Emerging as a promising therapeutic agent for a range of inflammatory diseases, this compound is currently under investigation for conditions such as atopic dermatitis.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a specific focus on its effects on primary human immune cells. The document details the molecular mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols for assessing its activity.

Molecular Profile and Mechanism of Action

This compound is a potent and selective, NAD+-competitive catalytic inhibitor of PARP14, exhibiting an in-vitro IC50 value of 4 nM.[3][4] PARP14, a member of the PARP superfamily, functions as a mono-ADP-ribosyltransferase (mono-ART) and plays a crucial role in regulating cellular processes, including DNA repair, gene expression, and immune responses.[5][6]

The primary mechanism of action of this compound in the context of inflammatory diseases is the suppression of Th2 and Th17 helper T cell-driven inflammation.[7][8] PARP14 acts as a coactivator for the transcription factors STAT6 and STAT3, which are key mediators of Th2 and Th17 signaling, respectively.[7][8] By inhibiting the catalytic activity of PARP14, this compound effectively dampens the downstream signaling cascades initiated by cytokines such as Interleukin-4 (IL-4), IL-13, and IL-17.[1][7] This leads to a reduction in the production of pro-inflammatory cytokines and alarmins, and a decrease in the infiltration and activation of inflammatory cells like eosinophils and neutrophils.[1][9]

Signaling Pathway of PARP14 Inhibition by this compound

PARP14_Inhibition cluster_0 Cytokine Signaling cluster_1 Intracellular Signaling cluster_2 Nuclear Events cluster_3 Cellular Response IL-4/IL-13 IL-4/IL-13 STAT6 STAT6 IL-4/IL-13->STAT6 activates IL-17 IL-17 STAT3 STAT3 IL-17->STAT3 activates Th2 Gene\nTranscription Th2 Gene Transcription STAT6->Th2 Gene\nTranscription promotes Th17 Gene\nTranscription Th17 Gene Transcription STAT3->Th17 Gene\nTranscription promotes PARP14 PARP14 PARP14->STAT6 co-activates PARP14->STAT3 co-activates RBN3143 This compound RBN3143->PARP14 inhibits Inflammation Inflammation Th2 Gene\nTranscription->Inflammation Th17 Gene\nTranscription->Inflammation Cytokine_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis PBMC_Isolation Isolate PBMCs Cell_Plating Plate PBMCs PBMC_Isolation->Cell_Plating RBN3143_Treatment Treat with this compound Cell_Plating->RBN3143_Treatment Stimulation Stimulate Cells RBN3143_Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Quantification Quantify Cytokines (ELISA/Luminex) Supernatant_Collection->Cytokine_Quantification Data_Analysis Analyze Data (IC50) Cytokine_Quantification->Data_Analysis

References

Unveiling the Anti-Inflammatory Potential of RBN-3143: An In-Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RBN-3143 is a potent and selective small molecule inhibitor of Poly (ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound as demonstrated in in-vitro studies. By elucidating its mechanism of action, detailing relevant experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The Role of PARP14 in Inflammation and the Therapeutic Rationale for this compound

Poly (ADP-ribose) Polymerase 14 (PARP14) is a member of the PARP enzyme family that plays a crucial role in regulating cellular signaling pathways, particularly those involved in inflammatory responses. Elevated expression of PARP14 has been observed in tissues affected by chronic inflammatory conditions, including atopic dermatitis, psoriasis, and asthma.[1] PARP14 functions as a key modulator of T-helper 2 (Th2) and T-helper 17 (Th17) cell-mediated immunity. It acts as a coactivator for the transcription factors STAT6 (Signal Transducer and Activator of Transcription 6) and STAT3, which are downstream of key inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-6 (IL-6). By amplifying STAT6- and STAT3-driven gene transcription, PARP14 promotes the expression of a cascade of pro-inflammatory mediators, including cytokines, chemokines, and alarmins.[2][3]

This compound is a first-in-class, orally administered small molecule inhibitor of PARP14.[1][2] Its therapeutic potential lies in its ability to selectively block the catalytic activity of PARP14, thereby dampening the downstream inflammatory signaling pathways.[2] Preclinical in-vitro and in-vivo studies have demonstrated that this compound can effectively suppress the production of key inflammatory cytokines and reduce the infiltration of immune cells such as eosinophils and neutrophils.[1] This targeted approach offers a promising strategy for the treatment of a broad range of inflammatory diseases.

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies evaluating the potency and selectivity of this compound.

Table 1: In-Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
PARP14Enzymatic Assay4[1]

Table 2: In-Vitro Selectivity of this compound

TargetFold Selectivity vs. PARP14Reference
Other PARP Isoforms>300[4]

Table 3: Representative In-Vitro Effects of this compound on Inflammatory Mediators

Cell TypeStimulantAnalyteThis compound Concentration (nM)% Inhibition (Representative)
Human PBMCsIL-4p-STAT61085
Human PBMCsIL-6p-STAT31078
Human KeratinocytesPoly(I:C)IL-3310065
Human Bronchial Epithelial CellsAlternaria extractTSLP10072

Note: The data in Table 3 is representative of the expected effects of this compound based on its mechanism of action and preclinical findings. Specific quantitative data from head-to-head in-vitro cytokine inhibition studies with this compound are not publicly available in a tabular format.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting the enzymatic activity of PARP14, which in turn modulates the downstream signaling of key inflammatory cytokines. The following diagrams illustrate the targeted signaling pathways.

RBN3143_MoA cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL4R IL-4R/IL-13R IL-4/IL-13->IL4R IL-6/IL-17 IL-6/IL-17 IL6R IL-6R/IL-17R IL-6/IL-17->IL6R JAK1 JAK1 IL4R->JAK1 JAK2 JAK2 IL6R->JAK2 STAT6 STAT6 JAK1->STAT6 phosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 pSTAT3 p-STAT3 STAT3->pSTAT3 PARP14 PARP14 pSTAT6->PARP14 activates pSTAT3->PARP14 activates Gene Inflammatory Gene Transcription PARP14->Gene promotes RBN3143 This compound RBN3143->PARP14 inhibits

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are representative of the types of assays used to characterize the anti-inflammatory properties of PARP14 inhibitors like this compound.

PARP14 Enzymatic Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant PARP14.

  • Objective: To determine the IC50 value of this compound for PARP14.

  • Principle: A chemiluminescent assay is used to measure the ADP-ribosylation of a histone substrate by PARP14. Inhibition of this reaction by this compound results in a decreased signal.

  • Materials:

    • Recombinant human PARP14 enzyme

    • Histone-coated 96-well plates

    • Biotinylated NAD+

    • This compound (or other test compounds)

    • Assay buffer

    • Streptavidin-HRP

    • Chemiluminescent substrate

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • Add the diluted this compound and recombinant PARP14 enzyme to the histone-coated wells.

    • Initiate the enzymatic reaction by adding biotinylated NAD+.

    • Incubate the plate at 30°C for 1 hour.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate for 30 minutes.

    • Wash the plate again.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

PARP14_Assay_Workflow Start Start Step1 Prepare this compound serial dilution Start->Step1 Step2 Add this compound and PARP14 to histone-coated plate Step1->Step2 Step3 Add biotinylated NAD+ to initiate reaction Step2->Step3 Step4 Incubate at 30°C Step3->Step4 Step5 Wash plate Step4->Step5 Step6 Add Streptavidin-HRP Step5->Step6 Step7 Wash plate Step6->Step7 Step8 Add chemiluminescent substrate and read luminescence Step7->Step8 End Calculate IC50 Step8->End

Figure 2: PARP14 Enzymatic Assay Workflow.
Cellular Assay for STAT6/STAT3 Phosphorylation

This assay measures the effect of this compound on the phosphorylation of STAT6 and STAT3 in response to cytokine stimulation in a cellular context.

  • Objective: To assess the inhibitory effect of this compound on IL-4-induced STAT6 phosphorylation and IL-6-induced STAT3 phosphorylation.

  • Principle: A cell-based immunoassay (e.g., Western Blot or In-Cell Western) is used to detect the levels of phosphorylated STAT6 (p-STAT6) and phosphorylated STAT3 (p-STAT3).

  • Materials:

    • Human peripheral blood mononuclear cells (PBMCs) or other relevant cell line

    • This compound

    • Recombinant human IL-4 and IL-6

    • Cell lysis buffer

    • Primary antibodies against p-STAT6 (Tyr641), total STAT6, p-STAT3 (Tyr705), and total STAT3

    • Secondary antibodies (HRP- or fluorescently-conjugated)

    • Western blot or imaging system

  • Procedure:

    • Culture cells in appropriate medium.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with IL-4 (for p-STAT6) or IL-6 (for p-STAT3) for 15-30 minutes.

    • Lyse the cells and collect the protein lysates.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Develop the blot using a chemiluminescent substrate or image the fluorescent signal.

    • Quantify the band intensities and normalize the levels of p-STAT6 and p-STAT3 to their respective total protein levels.

Cytokine and Alarmin Release Assay

This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines and alarmins from cultured cells.

  • Objective: To quantify the effect of this compound on the production of inflammatory mediators such as TSLP, IL-33, and IL-25.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of specific cytokines and alarmins in the cell culture supernatant.

  • Materials:

    • Human bronchial epithelial cells, keratinocytes, or other relevant cell types

    • This compound

    • Appropriate stimulant (e.g., Poly(I:C), Alternaria extract, or a cytokine cocktail)

    • Commercially available ELISA kits for TSLP, IL-33, and IL-25

    • Microplate reader

  • Procedure:

    • Plate cells in a 24- or 48-well plate and allow them to adhere.

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Add the inflammatory stimulant to the wells and incubate for 24-48 hours.

    • Collect the cell culture supernatants.

    • Perform the ELISA for each analyte according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of each cytokine/alarmin based on a standard curve.

    • Determine the percent inhibition of cytokine/alarmin release by this compound.

Conclusion

The in-vitro data for this compound strongly support its role as a potent and selective inhibitor of PARP14 with significant anti-inflammatory properties. By targeting the PARP14-STAT6/STAT3 signaling axis, this compound effectively downregulates the production of key Th2 and Th17 inflammatory mediators. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PARP14 inhibitors. The compelling in-vitro profile of this compound warrants its further development as a potential therapeutic agent for a wide range of inflammatory diseases.

References

RBN-3143: A Novel PARP14 Inhibitor with Broad Therapeutic Potential in Inflammatory and Fibrotic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

RBN-3143 is a first-in-class, orally bioavailable small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated as a key driver of type 2 and type 17 (Th2/Th17) helper T-cell mediated inflammation. Preclinical data have demonstrated the potential of this compound to ameliorate disease phenotypes in a range of inflammatory conditions, including those affecting the lungs and skin. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a summary of key preclinical findings, detailed experimental protocols from relevant studies, and an exploration of its potential applications in other inflammatory and fibrotic diseases. The information presented herein is intended to inform and guide further research and development efforts for this promising therapeutic candidate.

Introduction to PARP14 and this compound

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. PARP14, also known as ARTD8, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of inflammatory signaling pathways.[1][2] Published studies suggest that PARP14 promotes Th2/Th17 signaling in immune cells by amplifying STAT6- and STAT3-driven transcription.[3][4] Elevated expression of PARP14 has been observed in tissues from patients with inflammatory diseases of the lung, skin, and colon.[4]

This compound is a potent and selective, NAD+-competitive catalytic inhibitor of PARP14 with a reported IC50 of 4 nM.[5] It exhibits over 300-fold selectivity for PARP14 over other ADP-ribosyltransferases (ARTs).[4] Preclinical studies have shown that this compound is well-tolerated and effectively suppresses disease markers in animal models of asthma and atopic dermatitis.[6][7]

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the catalytic activity of PARP14, thereby interfering with key signaling cascades that drive Th2 and Th17 immune responses. The proposed mechanism of action is centered on the modulation of STAT6 and STAT3 signaling pathways.

  • STAT6-Mediated Th2 Signaling: In the presence of Th2 cytokines such as IL-4 and IL-13, STAT6 is activated and translocates to the nucleus to induce the transcription of genes associated with allergic inflammation. PARP14 acts as a transcriptional coactivator for STAT6.[2] By inhibiting PARP14, this compound is believed to dampen the STAT6-mediated transcription of pro-inflammatory genes, leading to a reduction in Th2-driven inflammation.

  • STAT3-Mediated Th17 Signaling: Similarly, PARP14 has been shown to regulate the activation of STAT3, a key transcription factor for the differentiation of Th17 cells.[3] Th17 cells and their signature cytokine, IL-17, are important drivers of inflammation in various autoimmune and inflammatory diseases. Inhibition of PARP14 by this compound is expected to suppress Th17 differentiation and the subsequent production of pro-inflammatory cytokines.

The inhibition of these pathways leads to a reduction in the production of key inflammatory mediators, including alarmins (e.g., TSLP, IL-33, IL-25), Th2 cytokines (e.g., IL-4, IL-5, IL-13), and Th17 cytokines (e.g., IL-17A/F), as well as a decrease in the infiltration of inflammatory cells such as eosinophils.[4][7]

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R IL-6/IL-23 IL-6/IL-23 IL-6R/IL-23R IL-6R/IL-23R IL-6/IL-23->IL-6R/IL-23R JAK1/TYK2 JAK1/TYK2 IL-4R/IL-13R->JAK1/TYK2 JAK2/TYK2 JAK2/TYK2 IL-6R/IL-23R->JAK2/TYK2 STAT6 STAT6 JAK1/TYK2->STAT6 phosphorylates STAT3 STAT3 JAK2/TYK2->STAT3 phosphorylates pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT6_dimer pSTAT6_dimer pSTAT6->pSTAT6_dimer dimerizes pSTAT3_dimer pSTAT3_dimer pSTAT3->pSTAT3_dimer dimerizes Th2_Genes Th2 Gene Transcription (IL-4, IL-5, IL-13) pSTAT6_dimer->Th2_Genes Th17_Genes Th17 Gene Transcription (IL-17A/F) pSTAT3_dimer->Th17_Genes PARP14 PARP14 PARP14->Th2_Genes co-activates PARP14->Th17_Genes co-activates This compound This compound This compound->PARP14 inhibits Asthma_Model_Workflow cluster_sensitization Sensitization Phase (Days 0-4) cluster_rest Resting Phase (Days 5-15) cluster_treatment_challenge Treatment and Challenge Phase (Days 16-20) cluster_analysis Analysis Phase (Day 21) sensitization Intranasal administration of Alternaria alternata extract (daily) rest No treatment sensitization->rest treatment_start Initiate twice-daily oral gavage with This compound or vehicle rest->treatment_start challenge Intranasal challenge with Alternaria alternata extract (daily for 3 days) treatment_start->challenge Concurrent with daily challenges analysis Euthanasia and collection of BALF, serum, and lung tissue for analysis challenge->analysis

References

Methodological & Application

Application Notes and Protocols for RBN-3143: In Vitro PARP14 Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 14 (PARP14) is a member of the PARP family of enzymes that catalyze the transfer of ADP-ribose units to target proteins, a post-translational modification known as ADP-ribosylation. PARP14 is implicated in regulating cellular processes, including DNA damage repair, stress granule formation, and immune responses.[1] Notably, PARP14 plays a significant role in Th2 and Th17-driven cytokine signaling, making it a compelling therapeutic target for inflammatory diseases such as asthma and atopic dermatitis.[2][3] RBN-3143 is a potent and selective, NAD+-competitive inhibitor of PARP14.[4] These application notes provide a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against PARP14.

Principle of the Assay

This assay measures the inhibition of PARP14's catalytic activity by this compound in a biochemical format. The principle is based on a competitive binding assay where the inhibitor competes with NAD+, the enzyme's natural substrate. The protocol outlined below is a general method adapted from similar PARP inhibition assays, such as those used for the PARP7 inhibitor RBN-2397, which utilize recombinant enzyme, a substrate (e.g., histones), and a method to detect ADP-ribosylation.[5][6]

Data Summary: Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of this compound against PARP14 and provides context by comparing the selectivity of a related compound, RBN-2397, against other PARP family members.

CompoundTargetAssay TypePotency (IC50/EC50)
This compoundPARP14Biochemical4 nM
RBN-2397PARP7Biochemical~7.6 nM
RBN-2397PARP1Biochemical110 nM

Data for this compound from MedchemExpress.[4] Data for RBN-2397 from AACR Journals and bioRxiv.[5][6]

PARP14 Signaling Pathway

PARP14 is a key regulator of inflammatory signaling pathways, particularly those driven by Th2 and Th17 cells. By amplifying STAT3- and STAT6-driven transcription, PARP14 contributes to the expression of cytokines and other mediators involved in allergic and inflammatory responses.[2] Inhibition of PARP14 by this compound is being investigated as a therapeutic strategy to suppress these inflammatory cascades.[3]

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL4R IL-4R/IL-13R IL-4/IL-13->IL4R IL-17 IL-17 IL17R IL-17R IL-17->IL17R JAK1 JAK1 IL4R->JAK1 JAK3 JAK3 IL4R->JAK3 STAT3 STAT3 IL17R->STAT3 Activation STAT6 STAT6 JAK1->STAT6 Phosphorylation JAK3->STAT6 Phosphorylation STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer Dimerization STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization PARP14_cyto PARP14 PARP14_nucl PARP14 STAT6_dimer->PARP14_nucl STAT3_dimer->PARP14_nucl Gene Target Gene (e.g., Ige, Mucus Proteins) PARP14_nucl->Gene Co-activates Transcription Transcription Transcription Gene->Transcription RBN3143 This compound RBN3143->PARP14_cyto Inhibits RBN3143->PARP14_nucl Inhibits

Caption: PARP14 signaling in Th2/Th17 pathways and inhibition by this compound.

Experimental Workflow: PARP14 In Vitro Inhibition Assay

The following diagram illustrates the general workflow for determining the in vitro inhibition of PARP14 by this compound.

a cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound D Dispense this compound dilutions and PARP14 into assay plate A->D B Prepare assay buffer with recombinant PARP14 B->D C Prepare substrate mix (e.g., Histones, NAD+) F Initiate reaction by adding substrate mix C->F E Incubate to allow inhibitor binding D->E E->F G Incubate to allow ADP-ribosylation F->G H Stop reaction and detect ADP-ribosylation (e.g., TR-FRET, ELISA) G->H I Read plate H->I J Calculate % inhibition and determine IC50 value I->J

References

Application Notes and Protocols: RBN-3143 in a Mouse Model of Atopic Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview of the dosing and administration of RBN-3143, a selective PARP14 inhibitor, in a preclinical mouse model of atopic dermatitis. The protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for inflammatory skin diseases.

Introduction

This compound is a potent and selective inhibitor of Poly (ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in the pathogenesis of inflammatory diseases. PARP14 acts as a coactivator for STAT6-driven transcription, promoting the expression of genes regulated by interleukin-4 (IL-4), a key cytokine in type 2 inflammatory responses characteristic of atopic dermatitis. By inhibiting PARP14, this compound aims to suppress the inflammatory cascade associated with atopic dermatitis. Preclinical studies have demonstrated the efficacy of this compound in reducing key markers of atopic dermatitis in a mouse model.

Signaling Pathway of this compound in Atopic Dermatitis

RBN3143_Pathway cluster_cell Immune Cell IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK STAT6 STAT6 JAK->STAT6 Gene Gene Expression (e.g., chemokines, cytokines) STAT6->Gene PARP14 PARP14 PARP14->Gene co-activates Inflammation Inflammation Gene->Inflammation RBN3143 This compound RBN3143->PARP14 inhibits

Caption: this compound inhibits PARP14, a co-activator of STAT6-mediated gene expression downstream of IL-4 signaling, thereby reducing inflammation.

Experimental Protocols

Oxazolone-Induced Atopic Dermatitis Mouse Model

This protocol describes the induction of atopic dermatitis-like skin inflammation in mice using the hapten oxazolone.

Materials:

  • Mice (e.g., BALB/c or C57BL/6 strains, female, 7-8 weeks old)

  • Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazoline-5-one)

  • Acetone

  • Olive oil

  • Vehicle for this compound (e.g., appropriate oral formulation)

  • This compound

  • Calipers for measuring ear thickness

  • Tools for tissue collection and processing

Procedure:

  • Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment.

  • Sensitization (Day 0):

    • Anesthetize the mice.

    • Shave a small area on the dorsal skin.

    • Apply a solution of oxazolone (e.g., 0.3% in a vehicle of 80% acetone and 20% olive oil) to the shaved dorsal skin.

  • Challenge Phase (Beginning on Day 5 or 7):

    • Repeatedly apply a lower concentration of oxazolone solution (e.g., 0.3%) to the same dorsal skin area and/or the ears.

    • Challenges are typically performed every other day or twice a week for a period of two weeks or more to induce a chronic inflammatory state.

  • Control Group: A control group should be treated with the vehicle (acetone/olive oil) only, following the same sensitization and challenge schedule.

Dosing and Administration of this compound

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the selected vehicle at the desired concentrations (100, 300, and 1000 mg/kg).

  • Administration:

    • Administer this compound or vehicle to the mice via oral gavage.

    • Dosing is performed twice daily (b.i.d.).

    • Treatment typically starts after the sensitization phase and continues throughout the challenge phase for a duration of two weeks.

Experimental Workflow

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Efficacy Analysis Sensitization Day 0: Sensitization (Oxazolone on Dorsal Skin) Challenge Days 7-21: Challenge (Oxazolone on Dorsal Skin/Ear) Sensitization->Challenge Dosing Days 7-21: this compound Dosing (100, 300, 1000 mg/kg, b.i.d., oral) Challenge->Dosing Measurements Ongoing Measurements: - Dorsal Skin Thickness - Ear Thickness Dosing->Measurements Endpoint Day 22: Endpoint Analysis - Histopathology (Inflammation, Eosinophils) - Cytokine Analysis (IL-4, IL-5, etc.) Measurements->Endpoint

Application Notes and Protocols for RBN-3143 in a Murine Model of Steroid-Resistant Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing a steroid-resistant asthma phenotype in mice using Alternaria alternata and a treatment regimen with the PARP14 inhibitor, RBN-3143. This document includes comprehensive experimental procedures, data presentation in tabular format, and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction

Steroid-resistant asthma is a significant clinical challenge, necessitating the development of novel therapeutic strategies. This compound is an orally administered small molecule inhibitor of Poly (ADP-ribose) polymerase 14 (PARP14). PARP14 is a key enzyme in promoting T helper 2 (Th2) and T helper 17 (Th17) cell-mediated inflammation, which are critical drivers of severe asthma.[1][2] this compound works by competitively inhibiting the NAD+ binding site of PARP14, thereby dampening the signaling pathways that lead to the production of pro-inflammatory cytokines like IL-4, IL-5, IL-13, and IL-17.[3] Preclinical studies have demonstrated the efficacy of this compound in reducing key features of steroid-resistant asthma in a murine model induced by the fungus Alternaria alternata.

Experimental Protocols

This section details the materials and methods for inducing steroid-resistant asthma in mice and the subsequent treatment with this compound.

Murine Model of Alternaria alternata-Induced Steroid-Resistant Asthma

This protocol is adapted for BALB/c mice, a strain known to develop a robust Th2-type immune response.[4]

Materials:

  • 6-8 week old female BALB/c mice

  • Alternaria alternata extract

  • Dexamethasone (for steroid-resistant control group)

  • This compound

  • Sterile Phosphate-Buffered Saline (PBS)

  • Anesthesia (e.g., isoflurane)

Timeline and Procedures:

A multi-week protocol is employed to establish a chronic and steroid-resistant inflammatory state.

Day(s)ProcedureDetailed Description
0, 7, 14, 21Intranasal (i.n.) SensitizationBriefly anesthetize mice with isoflurane. Administer 10 µg of Alternaria alternata extract in 50 µL of sterile PBS intranasally.
24-30Daily Intranasal Challenge & TreatmentAdminister a daily intranasal challenge of 20 µg of Alternaria alternata extract in 50 µL of sterile PBS.
24-30Dexamethasone Treatment (Control)For the steroid-resistant control group, administer dexamethasone (1 mg/kg) intraperitoneally 1 hour before each allergen challenge.[5]
24-30This compound TreatmentAdminister this compound orally (b.i.d.) at doses of 150, 500, or 1500 mg/kg, starting 1 hour before the first challenge on day 24 and continuing for the 7-day challenge period.
31Endpoint Analysis24 hours after the final challenge, perform endpoint analyses including airway hyperresponsiveness (AHR) measurement, bronchoalveolar lavage (BALF) collection, and lung tissue harvesting.
Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key characteristic of asthma and is assessed by measuring the bronchoconstrictive response to methacholine.

Procedure:

  • 24 hours after the final allergen challenge, anesthetize the mice.

  • Tracheostomize the mice and connect them to a small animal ventilator.

  • Administer aerosolized methacholine in increasing concentrations (e.g., 0, 3, 6, 12, 24 mg/mL).

  • Measure lung resistance (RI) in response to each methacholine concentration. An increase in RI indicates airway obstruction.

Bronchoalveolar Lavage (BALF) Collection and Analysis

BALF is collected to analyze the inflammatory cell infiltrate in the airways.

Procedure:

  • Following AHR measurement, euthanize the mice.

  • Expose the trachea and insert a catheter.

  • Lavage the lungs with a fixed volume of cold, sterile PBS (e.g., 3 x 0.5 mL).[6][7][8][9][10]

  • Collect the lavage fluid and centrifuge to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentages of macrophages, eosinophils, neutrophils, and lymphocytes.

Cytokine Analysis by ELISA

The levels of key Th2 and Th17 cytokines in the BALF supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • Use the supernatant collected from the BALF centrifugation.

  • Perform ELISAs for IL-4, IL-5, IL-13, and IL-17 according to the manufacturer's instructions for commercially available kits.[11][12][13][14][15]

  • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

  • Add BALF samples and standards to the wells and incubate.

  • Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (SA-HRP) conjugate.

  • Add a chromogenic substrate (e.g., TMB) and measure the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

Data Presentation

The following tables summarize the key quantitative data for this protocol.

Table 1: Dosing and Administration

SubstanceDoseRoute of AdministrationFrequency
Alternaria alternata (Sensitization)10 µgIntranasalWeekly for 4 weeks
Alternaria alternata (Challenge)20 µgIntranasalDaily for 7 days
Dexamethasone1 mg/kgIntraperitonealDaily for 7 days
This compound150, 500, 1500 mg/kgOralTwice daily (b.i.d.)

Table 2: Endpoint Measurements and Expected Outcomes

MeasurementExpected Outcome in Steroid-Resistant ModelExpected Effect of this compound Treatment
Airway Hyperresponsiveness (AHR)Increased lung resistance in response to methacholine, resistant to dexamethasone.Dose-dependent reduction in AHR.
BALF Total Cell CountElevated total inflammatory cell numbers, not suppressed by dexamethasone.Significant reduction in total inflammatory cells.
BALF Differential Cell CountIncreased numbers of eosinophils and neutrophils, resistant to dexamethasone.Reduction in eosinophil and neutrophil counts.
BALF Cytokine Levels (IL-4, IL-5, IL-13, IL-17)Elevated levels of Th2 and Th17 cytokines, not suppressed by dexamethasone.Dose-dependent decrease in Th2 and Th17 cytokine levels.
Serum IgE LevelsIncreased levels of total and allergen-specific IgE.Reduction in serum IgE levels.
Lung Histology (Mucus Production)Goblet cell hyperplasia and increased mucus production.Reduction in mucus-producing cells.

Visualizations

Experimental Workflow

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis (Day 31) sensitization Intranasal Alternaria alternata (10 µg on Days 0, 7, 14, 21) challenge Daily Intranasal Alternaria alternata (20 µg on Days 24-30) sensitization->challenge ahr Airway Hyperresponsiveness (AHR) Measurement challenge->ahr treatment Oral this compound (b.i.d.) or i.p. Dexamethasone (Days 24-30) balf Bronchoalveolar Lavage (BALF) - Cell Counts - Cytokine ELISA ahr->balf histology Lung Histology - Inflammation - Mucus Production balf->histology G cluster_upstream Upstream Signaling cluster_intracellular Intracellular Cascade cluster_nuclear Nuclear Events cluster_downstream Downstream Effects cytokines IL-4 / IL-13 / IL-23 jak JAK Kinases cytokines->jak stat6_stat3 STAT6 / STAT3 (Phosphorylation) jak->stat6_stat3 transcription STAT6 / STAT3 Transcription Factors stat6_stat3->transcription parp14 PARP14 parp14->transcription Co-activates rbn3143 This compound rbn3143->parp14 Inhibits gene_expression Gene Expression (IL-4, IL-5, IL-13, IL-17) transcription->gene_expression inflammation Airway Inflammation (Eosinophils, Neutrophils) gene_expression->inflammation ahr_mucus AHR & Mucus Production inflammation->ahr_mucus

References

Application Notes and Protocols for the Quantification of RBN-3143 in Plasma and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), a key regulator of inflammatory signaling pathways.[1][2] As a therapeutic candidate for a range of inflammatory diseases, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the determination of this compound concentrations in both plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP14. PARP14 is a crucial co-activator for the transcription factors STAT3 and STAT6, which are downstream of key cytokine signaling pathways, including those for IL-4, IL-13, and IL-17.[1][3] By inhibiting PARP14, this compound effectively dampens the Th2 and Th17-mediated inflammatory responses, leading to a reduction in the production of pro-inflammatory cytokines and subsequent alleviation of inflammatory symptoms.[1][3]

RBN3143_Mechanism_of_Action cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 Receptor_Th2 IL-4R/IL-13R IL-4/IL-13->Receptor_Th2 IL-17 IL-17 Receptor_Th17 IL-17R IL-17->Receptor_Th17 STAT6 STAT6 Receptor_Th2->STAT6 STAT3 STAT3 Receptor_Th17->STAT3 Transcription_Th2 Th2 Gene Transcription STAT6->Transcription_Th2 Transcription_Th17 Th17 Gene Transcription STAT3->Transcription_Th17 PARP14 PARP14 PARP14->Transcription_Th2 PARP14->Transcription_Th17 RBN3143 This compound RBN3143->PARP14 Inflammatory\nCytokines Inflammatory Cytokines Transcription_Th2->Inflammatory\nCytokines Transcription_Th17->Inflammatory\nCytokines

This compound inhibits PARP14-mediated inflammatory signaling.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analytical method used to determine this compound concentrations in human plasma.

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Plasma

ParameterValue
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardD4 analogue of this compound
Calibration Curve Range0.10 to 100 ng/mL
Intra-assay Precision (%CV)1.3% to 12.3%
Intra-assay Accuracy (%)-5.1% to 3.9%
Inter-assay Precision (%CV)2.1% to 7.9%
Inter-assay Accuracy (%)-3.5% to 1.9%

Table 2: Chromatographic and Mass Spectrometric Conditions

ParameterDescription
HPLC System Waters Atlantis T3 analytical column
Mobile Phase A 10% acetonitrile, 90% water, 10 mM ammonium acetate, 0.3% formic acid
Mobile Phase B 90% acetonitrile, 10% water, 10 mM ammonium acetate, 0.3% formic acid
Flow Rate 0.4 mL/min
Gradient Initial mobile phase B concentration of 30%
Mass Spectrometer API4000 MS/MS detector
Ionization Mode Positive Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 450.1 to m/z 310.9
MRM Transition (Internal Standard) m/z 454.2 to m/z 144.1

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

This protocol details the procedure for the extraction and quantification of this compound from human plasma samples.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • D4 analogue of this compound (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Ammonium acetate

  • Formic acid

  • Waters Ostro protein precipitation plates

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of this compound and the IS in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare a series of calibration standards (0.10 to 100 ng/mL) and QCs (low, medium, and high concentrations) by spiking the appropriate amount of this compound stock solution into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, standard, or QC in a microcentrifuge tube, add the internal standard solution.

    • Perform protein precipitation using Waters Ostro protein precipitation plates according to the manufacturer's instructions. This typically involves the addition of a specified volume of ACN.

    • Vortex mix the samples thoroughly.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS system with the parameters outlined in Table 2.

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire data in MRM mode for this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for this compound and the IS.

    • Calculate the peak area ratio of this compound to the IS.

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Plasma_Sample_Workflow Plasma_Sample 50 µL Plasma Sample Add_IS Add Internal Standard (D4-RBN-3143) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Workflow for this compound quantification in plasma.
Protocol 2: General Protocol for the Quantification of this compound in Tissue

This protocol provides a general framework for the extraction and quantification of this compound from tissue samples. Method development and validation are required for each specific tissue type.

Materials:

  • Tissue samples

  • This compound analytical standard

  • D4 analogue of this compound (Internal Standard, IS)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue homogenizer (e.g., bead beater, sonicator)

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • Organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether) - optional

  • Solid-phase extraction (SPE) cartridges - optional

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Accurately weigh a portion of the frozen tissue sample.

    • Add a specific volume of ice-cold homogenization buffer (e.g., 3-5 volumes of buffer to tissue weight).

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Sample Preparation (choose one or a combination of the following):

    • A. Protein Precipitation:

      • To a known volume of tissue homogenate, add the internal standard.

      • Add a sufficient volume of cold protein precipitation solvent (e.g., 3 volumes of ACN).

      • Vortex vigorously and then centrifuge at high speed to pellet the precipitated proteins and tissue debris.

      • Collect the supernatant for analysis.

    • B. Liquid-Liquid Extraction (LLE):

      • To a known volume of tissue homogenate, add the internal standard and a suitable buffer to adjust the pH.

      • Add an appropriate volume of an immiscible organic extraction solvent.

      • Vortex thoroughly to ensure efficient extraction.

      • Centrifuge to separate the aqueous and organic layers.

      • Transfer the organic layer (containing the analyte) to a clean tube.

      • Evaporate the organic solvent to dryness under a stream of nitrogen.

      • Reconstitute the residue in the LC mobile phase.

    • C. Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge according to the manufacturer's instructions.

      • Load the tissue homogenate (with added IS) onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analyte with a strong solvent.

      • Evaporate the eluate to dryness and reconstitute in the LC mobile phase.

  • LC-MS/MS Analysis:

    • Analyze the prepared samples using the same LC-MS/MS conditions as described for plasma analysis (Table 2), with potential modifications to the gradient to optimize separation from tissue matrix components.

  • Data Analysis:

    • Perform data analysis as described in the plasma protocol to determine the concentration of this compound in the tissue homogenate.

    • Calculate the final concentration of this compound in the tissue, expressed as ng/g of tissue.

Tissue_Sample_Workflow Tissue_Sample Weighed Tissue Sample Homogenization Homogenize in Buffer Tissue_Sample->Homogenization Add_IS Add Internal Standard Homogenization->Add_IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Add_IS->Extraction Centrifuge_Evaporate Centrifuge / Evaporate (as needed) Extraction->Centrifuge_Evaporate Reconstitute Reconstitute in Mobile Phase Centrifuge_Evaporate->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

General workflow for this compound quantification in tissue.

References

using CRISPR-Cas9 to validate PARP14 as the target of RBN-3143

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for validating Poly (ADP-ribose) polymerase 14 (PARP14) as the cellular target of the investigational inhibitor RBN-3143. The protocols herein leverage the power of CRISPR-Cas9 gene-editing technology to create a PARP14 knockout cell line, enabling a direct comparison of the inhibitor's effects on wild-type versus knockout cells. This approach offers a robust method for confirming on-target activity and elucidating the mechanism of action of this compound. Detailed methodologies for CRISPR-Cas9 knockout, cell viability assays, and Western blot analysis are provided, along with templates for data presentation and visualization of the relevant biological pathways and experimental workflows.

Introduction

This compound is a potent and selective inhibitor of PARP14, an enzyme implicated in various cellular processes, including DNA damage repair, transcriptional regulation, and inflammatory signaling.[1] PARP14 is a member of the PARP superfamily and is known to play a significant role in promoting inflammatory responses, particularly through the IL-4/STAT6 and IL-17 signaling pathways.[2] Consequently, this compound is being developed as a potential therapeutic for inflammatory diseases.[3]

To rigorously validate that the cellular effects of this compound are mediated through the direct inhibition of PARP14, a target validation strategy employing CRISPR-Cas9 is essential. By creating a cell line in which the PARP14 gene is knocked out, researchers can perform comparative studies. If this compound's effects are on-target, they should be significantly diminished or absent in the PARP14 knockout cells compared to their wild-type counterparts. This application note outlines the experimental workflow and detailed protocols for this validation process.

Signaling Pathway and Experimental Logic

PARP14 is a key regulator of inflammatory signaling. It acts as a coactivator for the transcription factor STAT6, which is downstream of the IL-4 receptor. This activity promotes the expression of genes involved in type 2 inflammatory responses. The experimental workflow is designed to test the hypothesis that this compound's mechanism of action is dependent on the presence of PARP14.

PARP14_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4R IL-4 Receptor JAK JAK IL-4R->JAK Activates IL-4 IL-4 IL-4->IL-4R Binds STAT6 STAT6 JAK->STAT6 Phosphorylates STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer Dimerizes PARP14 PARP14 PARP14->STAT6_dimer Co-activates This compound This compound This compound->PARP14 Inhibits Gene_Expression Inflammatory Gene Expression STAT6_dimer->Gene_Expression Promotes

Figure 1: Simplified PARP14 signaling pathway in the context of IL-4 stimulation.

Experimental_Workflow Start Start: Select Cell Line CRISPR CRISPR-Cas9 Mediated PARP14 Knockout Start->CRISPR Validation Validate Knockout (Western Blot & Sequencing) CRISPR->Validation Cell_Culture Culture Wild-Type (WT) and PARP14 KO Cells Validation->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Assays Perform Cellular Assays (Viability, Apoptosis) Treatment->Assays Data_Analysis Data Analysis and Comparison Assays->Data_Analysis

Figure 2: Experimental workflow for validating this compound target engagement.

Data Presentation

Disclaimer: The following tables contain illustrative data. Actual experimental results will vary.

Table 1: Validation of PARP14 Knockout by Western Blot

Cell LinePARP14 Protein Expression (Normalized to Loading Control)
Wild-Type1.00
PARP14 KO Clone 10.05
PARP14 KO Clone 20.02

Table 2: Effect of this compound on Cell Viability in Wild-Type and PARP14 KO Cells

Cell LineThis compound IC₅₀ (nM)
Wild-Type15
PARP14 KO>10,000

Table 3: Induction of Apoptosis by this compound in Wild-Type and PARP14 KO Cells

Cell LineTreatment% Apoptotic Cells
Wild-TypeVehicle5.2
Wild-TypeThis compound (100 nM)45.8
PARP14 KOVehicle5.5
PARP14 KOThis compound (100 nM)6.1

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of PARP14

This protocol describes the generation of a stable PARP14 knockout cell line using a lentiviral CRISPR-Cas9 system.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • Lentiviral vector with Cas9 and guide RNA (gRNA) targeting PARP14 (e.g., lentiCRISPRv2)

  • Lipofectamine 3000

  • Opti-MEM I Reduced Serum Medium

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Puromycin

  • Polybrene

Procedure:

  • gRNA Design: Design and clone two independent gRNAs targeting an early exon of the PARP14 gene into the lentiCRISPRv2 vector.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the lentiCRISPRv2-PARP14 gRNA plasmid and the packaging plasmids using Lipofectamine 3000.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Transduction:

    • Transduce the target cell line with the lentivirus in the presence of Polybrene (8 µg/mL).

  • Selection:

    • At 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Single-Cell Cloning:

    • After selection, perform limiting dilution to isolate single-cell clones.

  • Validation:

    • Expand the clones and validate the knockout of PARP14 by Western blot (Protocol 3) and Sanger sequencing of the targeted genomic region.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Wild-type and PARP14 KO cells

  • 96-well white, clear-bottom plates

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed wild-type and PARP14 KO cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle-only control.

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the IC₅₀ values using a non-linear regression curve fit.

Protocol 3: Western Blot for PARP14 Knockout Validation

This protocol confirms the absence of PARP14 protein in the knockout cell lines.

Materials:

  • Wild-type and PARP14 KO cell lysates

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against PARP14

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-PARP14 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Conclusion

The combination of CRISPR-Cas9 technology with robust cellular assays provides a powerful platform for the definitive target validation of small molecule inhibitors like this compound. A significant reduction in the efficacy of this compound in PARP14 knockout cells compared to wild-type cells would provide strong evidence that PARP14 is the primary cellular target through which this compound exerts its biological effects. These protocols offer a comprehensive guide for researchers to independently verify the on-target activity of this compound and similar compounds.

References

Application Notes and Protocols for Immunohistochemical Detection of PARP14 in Human Skin Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of Poly(ADP-ribose) Polymerase 14 (PARP14) in formalin-fixed, paraffin-embedded (FFPE) human skin biopsies. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of PARP14 in skin biology and pathology, including inflammatory skin conditions like atopic dermatitis.

Introduction

Poly(ADP-ribose) polymerase 14 (PARP14), also known as ARTD8, is a member of the PARP family of enzymes involved in various cellular processes, including DNA repair, transcriptional regulation, and signal transduction. Emerging evidence suggests that PARP14 plays a significant role in modulating immune responses, particularly in the context of allergic inflammation.[1][2] PARP14 is a transcriptional co-activator for STAT6, a key signaling molecule in the Interleukin-4 (IL-4) pathway, which is central to the pathogenesis of Th2-mediated inflammatory diseases such as atopic dermatitis.[1][3] Therefore, the detection and quantification of PARP14 expression in skin biopsies can provide valuable insights into the pathophysiology of these conditions and may serve as a biomarker for disease activity or therapeutic response.

Data Presentation

The following table summarizes the expected expression pattern of PARP14 in human skin biopsies based on current literature. The expression levels are presented using a semi-quantitative scoring system, which is a common method for evaluating IHC staining.[4][5][6]

Tissue TypeConditionEpidermisDermis (Inflammatory Infiltrate)Appendages (e.g., hair follicles, sweat glands)Reference
Human SkinNormal/HealthyLow to NegativeLow to NegativeLow[7]
Human SkinAtopic Dermatitis (Lesional)Moderate to HighModerate to HighLow to Moderate[1][2][8]

Semi-quantitative Scoring System:

  • Negative (0): No detectable staining.

  • Low (1+): Faint, patchy staining in a minority of cells.

  • Moderate (2+): Moderate intensity staining in a significant proportion of cells.

  • High (3+): Strong, widespread staining in the majority of cells.

Experimental Protocols

This protocol is optimized for the detection of PARP14 in FFPE human skin biopsies using the recommended polyclonal antibody HPA008846.

Materials and Reagents
  • FFPE human skin biopsy sections (4-5 µm thick) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0

  • Wash Buffer: Phosphate-Buffered Saline with 0.1% Tween-20 (PBST)

  • Primary Antibody: Rabbit polyclonal anti-PARP14 (e.g., Atlas Antibodies, Cat# HPA008846)[9][10]

  • Primary Antibody Diluent: Background-reducing antibody diluent

  • Blocking Solution: 3% Hydrogen Peroxide in methanol (for endogenous peroxidase blocking) and a protein-based blocking solution (e.g., 5% normal goat serum in PBST)

  • Detection System: HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP) and DAB (3,3'-Diaminobenzidine) chromogen kit

  • Counterstain: Hematoxylin

  • Mounting Medium: Aqueous or permanent mounting medium

Procedure
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[11]

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.[12]

    • Hydrate slides by sequential immersion in 95% and 70% ethanol for 3 minutes each.[12]

    • Rinse slides in deionized water for 5 minutes.[11]

  • Antigen Retrieval:

    • Preheat the antigen retrieval solution (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath, steamer, or pressure cooker.[11]

    • Immerse the slides in the preheated retrieval solution and incubate for 20-30 minutes.[9]

    • Allow the slides to cool in the retrieval solution for at least 20 minutes at room temperature.

    • Rinse the slides with deionized water and then with PBST.

  • Blocking:

    • Immerse the slides in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse the slides with PBST.

    • Incubate the slides with a protein-based blocking solution for 30-60 minutes at room temperature to block non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Dilute the primary anti-PARP14 antibody (HPA008846) to a concentration of 1:50-1:200 in the primary antibody diluent.[9][10]

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Detection:

    • Rinse the slides with PBST (3 changes for 5 minutes each).

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 30-60 minutes at room temperature.

    • Rinse the slides with PBST (3 changes for 5 minutes each).

    • Prepare the DAB chromogen solution according to the manufacturer's instructions and apply it to the tissue sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain the slides with hematoxylin for 30-60 seconds.

    • "Blue" the hematoxylin by rinsing in running tap water.

    • Dehydrate the slides through sequential immersions in 70%, 95%, and 100% ethanol.

    • Clear the slides in two changes of xylene.

    • Apply a coverslip using a permanent mounting medium.

Visualizations

IHC_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Finalization Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER, Citrate Buffer pH 6.0) Deparaffinization->AntigenRetrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-PARP14, 1:50-1:200, 4°C Overnight) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Chromogen) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting

Caption: Immunohistochemistry workflow for PARP14 detection in skin biopsies.

PARP14_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK JAK IL4R->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation STAT6_dimer STAT6 Dimer STAT6->STAT6_dimer Dimerization PARP14 PARP14 PARP14->STAT6_dimer Co-activation DNA DNA STAT6_dimer->DNA Gene_Expression Th2 Gene Expression (e.g., GATA3) DNA->Gene_Expression Transcription IL4 IL-4 IL4->IL4R

Caption: PARP14-mediated IL-4/STAT6 signaling pathway in immune cells.

Conclusion

This document provides a comprehensive protocol for the immunohistochemical detection of PARP14 in human skin biopsies. The reliable and reproducible detection of PARP14 is crucial for advancing our understanding of its role in skin homeostasis and disease. The provided protocol, along with the expected expression patterns and signaling pathway information, serves as a valuable resource for researchers in dermatology, immunology, and drug development. Further studies are warranted to fully elucidate the clinical and therapeutic implications of PARP1-4 expression in various skin disorders.

References

Application Notes and Protocols: Assessing Immune Cell Infiltration in RBN-3143 Treated Mice using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), an enzyme implicated in the regulation of inflammatory signaling pathways.[1][2] Preclinical studies have demonstrated the efficacy of this compound in various models of inflammatory diseases, where it has been shown to suppress the accumulation of immune cells and the production of inflammatory cytokines.[2][3][4] Specifically, this compound modulates Th2 and Th17-driven inflammation, impacting the levels of eosinophils, neutrophils, and key cytokines such as IL-4, IL-5, and IL-17.[2][5][6][7]

Accurate assessment of the immune cell landscape in response to this compound treatment is crucial for understanding its mechanism of action and evaluating its therapeutic potential. Flow cytometry is a powerful technique for the detailed characterization and quantification of immune cell populations within tissues.[8][9][10][11] This document provides a comprehensive flow cytometry panel and detailed protocols for assessing immune cell infiltration in murine tissues following treatment with this compound.

Signaling Pathway of this compound Action

RBN_3143_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-4/IL-13 Receptor IL-4/IL-13 Receptor STAT6 STAT6 IL-4/IL-13 Receptor->STAT6 IL-17 Receptor IL-17 Receptor STAT3 STAT3 IL-17 Receptor->STAT3 PARP14 PARP14 STAT6->PARP14 activates Th2 Gene Transcription Th2 Gene Transcription PARP14->Th2 Gene Transcription promotes Th17 Gene Transcription Th17 Gene Transcription STAT3->Th17 Gene Transcription promotes RBN3143 This compound RBN3143->PARP14 inhibits IL-4/IL-13 IL-4/IL-13 IL-4/IL-13->IL-4/IL-13 Receptor IL-17 IL-17 IL-17->IL-17 Receptor Experimental_Workflow Mouse Model Mouse Model This compound Treatment This compound Treatment Mouse Model->this compound Treatment Tissue Collection Tissue Collection This compound Treatment->Tissue Collection Single-Cell Suspension Single-Cell Suspension Tissue Collection->Single-Cell Suspension Cell Staining Cell Staining Single-Cell Suspension->Cell Staining Flow Cytometry Flow Cytometry Cell Staining->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis Gating_Strategy cluster_lymphoid Lymphoid cluster_myeloid Myeloid Total Events Total Events Singlets Singlets Total Events->Singlets FSC-A vs FSC-H Live Cells Live Cells Singlets->Live Cells Live/Dead vs FSC-A CD45+ CD45+ Live Cells->CD45+ CD45 vs SSC-A Immune Lineages Immune Lineages CD45+->Immune Lineages T Cells (CD3+) T Cells (CD3+) Immune Lineages->T Cells (CD3+) B Cells (CD19+) B Cells (CD19+) Immune Lineages->B Cells (CD19+) NK Cells (NK1.1+) NK Cells (NK1.1+) Immune Lineages->NK Cells (NK1.1+) Myeloid Cells (CD11b+) Myeloid Cells (CD11b+) Immune Lineages->Myeloid Cells (CD11b+) Dendritic Cells (CD11c+) Dendritic Cells (CD11c+) Immune Lineages->Dendritic Cells (CD11c+) CD4+ T Cells CD4+ T Cells T Cells (CD3+)->CD4+ T Cells CD8+ T Cells CD8+ T Cells T Cells (CD3+)->CD8+ T Cells Th2 (GATA3+) Th2 (GATA3+) CD4+ T Cells->Th2 (GATA3+) Th17 (RORgt+) Th17 (RORgt+) CD4+ T Cells->Th17 (RORgt+) Tregs (Foxp3+) Tregs (Foxp3+) CD4+ T Cells->Tregs (Foxp3+) Neutrophils (Ly6G+) Neutrophils (Ly6G+) Myeloid Cells (CD11b+)->Neutrophils (Ly6G+) Eosinophils (Siglec-F+) Eosinophils (Siglec-F+) Myeloid Cells (CD11b+)->Eosinophils (Siglec-F+) Monocytes (Ly6C+) Monocytes (Ly6C+) Myeloid Cells (CD11b+)->Monocytes (Ly6C+) Macrophages (F4/80+) Macrophages (F4/80+) Monocytes (Ly6C+)->Macrophages (F4/80+)

References

Application Notes and Protocols for Measuring Cytokine Levels in Bronchoalveolar Lavage Fluid Following RBN-3143 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RBN-3143 is a first-in-class, orally available small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). PARP14 is a key regulator of inflammatory responses, and its inhibition by this compound has been shown to dampen the signaling pathways of pro-inflammatory cytokines, including those mediated by IL-4, IL-13, and IL-17.[1][2] Preclinical studies have demonstrated the potential of this compound in treating a range of inflammatory diseases, including those affecting the lungs. In murine models of allergic asthma, this compound has been observed to suppress airway inflammation, as evidenced by a reduction in inflammatory cell infiltration and the levels of key cytokines in the bronchoalveolar lavage fluid (BALF).[3]

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound in a murine model of allergic lung inflammation, with a specific focus on the collection of BALF and the subsequent measurement of cytokine levels.

Data Presentation

The following tables summarize the expected quantitative data on the effect of this compound on key Th2 and Th17-related cytokines and alarmins in the bronchoalveolar lavage fluid of a murine model of allergic asthma. Please note that the following data is illustrative and based on the reported suppressive effects of this compound. Actual values may vary depending on the specific experimental conditions.

Table 1: Effect of this compound on Th2-Associated Cytokine Levels in BALF

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Vehicle Control150 ± 25200 ± 30350 ± 40
This compound (10 mg/kg)75 ± 15100 ± 20175 ± 25*
This compound (30 mg/kg)40 ± 10 50 ± 1290 ± 15**

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Th17-Associated Cytokine and Alarmin Levels in BALF

Treatment GroupIL-17A (pg/mL)TSLP (pg/mL)IL-33 (pg/mL)IL-25 (pg/mL)
Vehicle Control120 ± 2080 ± 15100 ± 1860 ± 12
This compound (10 mg/kg)65 ± 1245 ± 1055 ± 1035 ± 8
This compound (30 mg/kg)30 ± 8 20 ± 525 ± 6 15 ± 4

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Model of Allergic Asthma

This protocol describes the induction of allergic airway inflammation in mice and the subsequent treatment with the PARP14 inhibitor, this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Ovalbumin (OVA)

  • Alum adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • 8-10 week old BALB/c mice

  • Oral gavage needles (20-22 gauge)

  • Syringes

Procedure:

  • Sensitization:

    • On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum adjuvant in a total volume of 200 µL sterile PBS.

  • Challenge:

    • From day 14 to day 16, challenge the sensitized mice by intranasal administration of 50 µg of OVA in 50 µL of sterile PBS.

  • This compound Formulation:

    • Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dosage and the average weight of the mice. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL.

    • Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • This compound Administration:

    • From day 13 to day 17 (covering the challenge period), administer this compound or vehicle control to the mice via oral gavage.

    • Administer the compound once or twice daily, depending on the pharmacokinetic properties of this compound.

    • The volume of administration is typically 10 mL/kg body weight.

  • Endpoint:

    • On day 18, 24 hours after the final challenge and drug administration, proceed with the collection of bronchoalveolar lavage fluid.

Protocol 2: Bronchoalveolar Lavage (BAL) Procedure

This protocol details the collection of BALF from anesthetized mice.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical scissors and forceps

  • Tracheal cannula (e.g., 20-gauge catheter)

  • Suture thread

  • 1 mL syringe

  • Ice-cold sterile PBS

  • 15 mL conical tubes on ice

Procedure:

  • Anesthesia:

    • Anesthetize the mouse with an appropriate dose of anesthetic via i.p. injection. Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Tracheal Cannulation:

    • Make a small incision in the neck to expose the trachea.

    • Carefully insert a tracheal cannula into the trachea and secure it with a suture.

  • Lavage:

    • Attach a 1 mL syringe containing 0.8 mL of ice-cold sterile PBS to the cannula.

    • Gently instill the PBS into the lungs and then aspirate. Repeat this process three times with the same fluid to maximize cell and fluid recovery.

    • Pool the recovered fluid into a 15 mL conical tube kept on ice.

    • Repeat the lavage process two more times with fresh 0.8 mL aliquots of ice-cold PBS.

  • Sample Processing:

    • Centrifuge the pooled BALF at 400 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant and store it at -80°C for subsequent cytokine analysis.

    • The cell pellet can be resuspended and used for cell counting and differential analysis.

Protocol 3: Multiplex Cytokine Assay of BALF

This protocol describes the measurement of multiple cytokine concentrations in the collected BALF supernatant using a bead-based multiplex immunoassay (e.g., Luminex or similar platforms).

Materials:

  • Commercially available mouse multiplex cytokine assay kit (e.g., targeting IL-4, IL-5, IL-13, IL-17A, TSLP, IL-33, IL-25)

  • BALF supernatants (from Protocol 2)

  • Assay buffer

  • Wash buffer

  • Detection antibody cocktail

  • Streptavidin-Phycoerythrin (SAPE)

  • 96-well filter plate

  • Multiplex assay reader (e.g., Luminex instrument)

Procedure:

  • Reagent Preparation:

    • Prepare all reagents (standards, beads, detection antibodies, SAPE, and wash buffer) according to the manufacturer's instructions provided with the multiplex kit.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the cytokine standards to generate a standard curve. The concentration range should cover the expected levels of cytokines in the BALF samples.

  • Assay Procedure:

    • Add the antibody-coupled beads to the wells of a 96-well filter plate.

    • Wash the beads with wash buffer.

    • Add the standards and BALF samples to the appropriate wells.

    • Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).

    • Wash the beads to remove unbound material.

    • Add the biotinylated detection antibody cocktail to each well.

    • Incubate the plate on a shaker at room temperature for the specified time (typically 30-60 minutes).

    • Wash the beads.

    • Add Streptavidin-PE to each well.

    • Incubate the plate on a shaker at room temperature for the specified time (typically 10-30 minutes).

    • Wash the beads.

    • Resuspend the beads in wash buffer or sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire the data on a multiplex assay reader.

    • Analyze the data using the instrument's software to determine the concentration of each cytokine in the BALF samples based on the standard curve.

Visualizations

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_endpoint Endpoint Analysis Day0 Day 0: OVA/Alum i.p. Day7 Day 7: OVA/Alum i.p. Day13 Day 13: this compound/Vehicle Oral Gavage Day7->Day13 Day14 Day 14: OVA Challenge (i.n.) This compound/Vehicle Oral Gavage Day15 Day 15: OVA Challenge (i.n.) This compound/Vehicle Oral Gavage Day16 Day 16: OVA Challenge (i.n.) This compound/Vehicle Oral Gavage Day17 Day 17: this compound/Vehicle Oral Gavage Day18_BAL Day 18: Bronchoalveolar Lavage (BAL) Day17->Day18_BAL Cytokine_Analysis Multiplex Cytokine Analysis of BALF Day18_BAL->Cytokine_Analysis

Caption: Experimental workflow for evaluating this compound in a mouse model of allergic asthma.

PARP14_Signaling_Pathway cluster_nucleus IL4_IL13 IL-4 / IL-13 IL4R IL-4 Receptor IL4_IL13->IL4R JAK JAK Kinases IL4R->JAK STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 Nucleus Nucleus pSTAT6->Nucleus Dimerization & Translocation PARP14 PARP14 RBN3143 This compound RBN3143->PARP14 Inhibition Th2_Genes Th2 Cytokine Genes (e.g., IL-5, IL-13) Inflammation Allergic Lung Inflammation Th2_Genes->Inflammation pSTAT6_n p-STAT6 pSTAT6_n->Th2_Genes Transcriptional Activation PARP14_n PARP14 PARP14_n->pSTAT6_n Co-activator

Caption: Simplified signaling pathway of PARP14 in allergic inflammation and the mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Managing Potential RBN-3143 Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and interpreting the effects of RBN-3143 in cell culture, with a focus on addressing potential off-target effects. This compound is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14). While it has demonstrated high selectivity, it is crucial to employ rigorous experimental controls to ensure that observed phenotypes are a direct result of PARP14 inhibition.

Troubleshooting Guides

This section addresses specific issues that may arise during cell culture experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpected or High Levels of Cell Toxicity 1. Off-Target Effects: At high concentrations, this compound may inhibit other cellular targets essential for cell survival. 2. On-Target Toxicity: In some cell lines, the inhibition of PARP14 itself may lead to cytotoxicity. 3. Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be toxic at the concentration used.1. Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. 2. Use a Structurally Unrelated PARP14 Inhibitor: If available, confirm the phenotype with a different PARP14 inhibitor to distinguish on-target from off-target effects. 3. Vehicle Control: Always include a vehicle-only control to assess the effect of the solvent on cell viability. 4. Cellular Thermal Shift Assay (CETSA): Confirm target engagement at various concentrations to correlate with the phenotypic outcome (see Protocol 1).
Inconsistent or Lack of Biological Effect 1. Compound Instability: this compound may be unstable in your specific cell culture medium or experimental conditions. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration: The concentration used may be too low to achieve sufficient PARP14 inhibition.1. Verify Compound Integrity: Ensure proper storage and handling of this compound. Prepare fresh stock solutions. 2. Assess Target Engagement: Use Western Blot to check for downstream effects of PARP14 inhibition or perform a CETSA (see Protocol 1). 3. Optimize Concentration: Titrate this compound across a wider concentration range.
Phenotype Does Not Match Known PARP14 Biology 1. Off-Target Engagement: The observed phenotype may be due to the inhibition of an unknown off-target protein. 2. Cell-Specific Signaling: The role of PARP14 may differ in your specific cell model compared to published data.1. Orthogonal Controls: Use a genetic approach, such as siRNA or CRISPR-mediated knockdown of PARP14, to see if it phenocopies the effect of this compound. 2. Off-Target Profiling: Consider a broad kinase panel screening to identify potential off-target interactions of this compound, although it is not a kinase inhibitor. 3. Rescue Experiment: If possible, express a drug-resistant mutant of PARP14 to see if it reverses the observed phenotype.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound?

A1: this compound is reported to be a highly potent and selective inhibitor of PARP14, with an IC50 of 4 nM.[1][2][3][4] It has been shown to have over 300-fold selectivity for PARP14 compared to other PARP family members.[5] However, a comprehensive screening against a broad panel of kinases and other protein families is not publicly available. Therefore, it is considered good laboratory practice to empirically validate its on-target effects in your experimental system.

Q2: What are the primary on-target effects of PARP14 inhibition with this compound?

A2: PARP14 is a mono-ADP-ribosyltransferase that plays a role in regulating signaling pathways, particularly in the context of inflammation.[6][7][8] It acts as a coactivator for STAT6- and STAT3-driven transcription, which are involved in Th2 and Th17 cytokine signaling.[9] Inhibition of PARP14 with this compound is expected to suppress these signaling pathways, leading to a reduction in the expression of inflammatory cytokines.[6][8][9][10]

Q3: How can I confirm that the observed effects in my cell culture are due to PARP14 inhibition?

A3: Several approaches can be used to validate the on-target effects of this compound:

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to reduce the expression of PARP14 and check if this reproduces the phenotype observed with this compound treatment.

  • Structurally Unrelated Inhibitor: If available, use another potent and selective PARP14 inhibitor with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm the direct binding of this compound to PARP14 inside intact cells (see Protocol 1).

  • Downstream Pathway Analysis: Use Western Blot to analyze the phosphorylation status or expression levels of known downstream targets of the PARP14 signaling pathway, such as STAT6 or STAT3, and their target genes (see Protocol 2).

Q4: What are the recommended working concentrations for this compound in cell culture?

A4: The optimal concentration of this compound will vary depending on the cell line and the specific biological question. It is recommended to perform a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to a higher range (e.g., 10 µM) to determine the EC50 for your desired phenotype. Always use the lowest concentration that produces a robust on-target effect to minimize the risk of off-target activities.

Illustrative Selectivity Profile of a PARP14 Inhibitor

The following table provides an example of how selectivity data for a PARP14 inhibitor could be presented. Note: This is hypothetical data for illustrative purposes only and does not represent the actual off-target profile of this compound.

Target Inhibitor IC50 (nM) Selectivity (Off-Target/On-Target)
PARP14 (On-Target) Hypothetical Inhibitor 4 -
PARP1Hypothetical Inhibitor>10,000>2500x
PARP2Hypothetical Inhibitor>10,000>2500x
Kinase XHypothetical Inhibitor1,200300x
Kinase YHypothetical Inhibitor5,0001250x

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the verification of this compound binding to PARP14 in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells and grow them to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Shock:

    • After treatment, harvest the cells and wash them with PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control should be included.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Collect the supernatant and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for PARP14.

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the amount of soluble PARP14 at each temperature. An increase in the thermal stability of PARP14 in the presence of this compound indicates target engagement.

Protocol 2: Western Blot for Downstream Signaling

This protocol assesses the effect of this compound on a known downstream signaling pathway of PARP14.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells and allow them to attach overnight.

    • Starve the cells in serum-free media for a few hours if necessary, depending on the pathway being investigated.

    • Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., IL-4 to activate the STAT6 pathway) for a short period (e.g., 15-30 minutes).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clear the lysates by centrifugation and determine the protein concentration.

  • Immunoblotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the protein of interest (e.g., p-STAT6 and total STAT6).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the target protein in this compound-treated cells would indicate on-target activity.

Visualizations

RBN3143_On_Target_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IL-4R IL-4 Receptor JAK JAK IL-4R->JAK Activates IL-4 IL-4 IL-4->IL-4R Binds STAT6 STAT6 JAK->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 Gene Expression Th2 Gene Expression p-STAT6->Gene Expression Dimerizes and Translocates PARP14 PARP14 PARP14->p-STAT6 Co-activates This compound This compound This compound->PARP14 Inhibits

Caption: On-target pathway of this compound inhibiting PARP14.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Concentration Is the concentration optimized? Start->Check_Concentration Dose_Response Perform Dose-Response Check_Concentration->Dose_Response No Check_Target_Engagement Is target engagement confirmed? Check_Concentration->Check_Target_Engagement Yes Dose_Response->Check_Concentration CETSA_WB Perform CETSA or Downstream Western Blot Check_Target_Engagement->CETSA_WB No Orthogonal_Validation Use Orthogonal Methods (siRNA, Unrelated Inhibitor) Check_Target_Engagement->Orthogonal_Validation Yes CETSA_WB->Check_Target_Engagement On_Target_Hypothesis Likely On-Target Effect Conclusion_On_Target Conclude On-Target On_Target_Hypothesis->Conclusion_On_Target Off_Target_Hypothesis Potential Off-Target Effect Conclusion_Off_Target Investigate Off-Target Off_Target_Hypothesis->Conclusion_Off_Target Phenotype_Match Does the phenotype match? Orthogonal_Validation->Phenotype_Match Phenotype_Match->On_Target_Hypothesis Yes Phenotype_Match->Off_Target_Hypothesis No

Caption: Troubleshooting workflow for unexpected phenotypes.

Experimental_Validation_Logic cluster_Validation Experimental Validation cluster_Interpretation Interpretation RBN-3143_Treatment This compound Treatment Observed_Phenotype Observed Phenotype RBN-3143_Treatment->Observed_Phenotype Comparison Phenotypes Match? Observed_Phenotype->Comparison PARP14_siRNA PARP14 siRNA siRNA_Phenotype siRNA-induced Phenotype PARP14_siRNA->siRNA_Phenotype siRNA_Phenotype->Comparison On_Target On-Target Comparison->On_Target Yes Off_Target Off-Target Comparison->Off_Target No

Caption: Logic for validating on-target vs. off-target effects.

References

interpreting unexpected results in RBN-3143 preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the preclinical evaluation of RBN-3143, a first-in-class, potent, and selective inhibitor of PARP14 (Poly(ADP-ribose) polymerase 14). This resource is intended to assist researchers in interpreting unexpected results and optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a NAD+-competitive catalytic inhibitor of PARP14 with an IC50 value of 4 nM.[1] By inhibiting PARP14, this compound disrupts the downstream signaling pathways that contribute to inflammatory responses. Specifically, selective inhibition of PARP14 leads to a dampening of the IL-17 and IL-4/IL-13 signaling pathways, which are crucial drivers of inflammation in various diseases. PARP14 acts as a coactivator for STAT6- and STAT3-driven transcription, so its inhibition reduces the expression of pro-inflammatory genes.

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated efficacy in multiple preclinical models of inflammatory diseases, including a steroid-resistant Alternaria-induced asthma mouse model and an oxazolone-induced atopic dermatitis mouse model. It has also shown effectiveness in other models of inflammatory diseases of the lung, skin, and colon.

Q3: What are the expected outcomes of this compound treatment in a preclinical model of asthma?

A3: In a mouse model of severe, steroid-resistant asthma, this compound has been shown to broadly suppress disease phenotypes. Expected outcomes include a reduction in airway mucus, lower serum-IgE levels, and a decrease in the accumulation of immune cells and inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). Notably, this compound also suppressed the accumulation of the alarmins TSLP, IL-33, and IL-25.[1]

Q4: What are the expected outcomes of this compound treatment in a preclinical model of atopic dermatitis?

A4: In an oxazolone-induced atopic dermatitis mouse model, this compound was effective at reducing inflammation and eosinophil scores. It also suppressed dorsal skin thickness and ear thickening in a dose-dependent manner. A reduction in skin microabscesses and hyperplasia is also an expected outcome.

Troubleshooting Guide for Unexpected Results

Issue 1: Higher than expected toxicity or off-target effects observed in vivo.

  • Possible Cause: While generally well-tolerated in preclinical studies, unpublished repeat-dose toxicology studies in rats and dogs have identified potential target organs for toxicity. These include the thyroid gland, adrenal glands, liver, bone, skeletal muscle, secondary lymphoid tissues, and the male reproductive tract. Your observed toxicity may be related to these findings.

  • Troubleshooting Steps:

    • Histopathological Analysis: Conduct a thorough histopathological examination of the potential target organs identified in the toxicology studies.

    • Dose-Response Evaluation: If not already done, perform a dose-escalation study to determine if the observed toxicities are dose-dependent and to identify a maximum tolerated dose in your specific model.

    • Clinical Pathology: Analyze serum chemistry and hematology to monitor for signs of organ damage, paying close attention to markers of liver and kidney function, as well as hormonal imbalances.

Issue 2: Lack of efficacy in an inflammatory model where this compound is expected to be effective.

  • Possible Cause 1: Suboptimal Dosing or Bioavailability: The pharmacokinetics of this compound can be influenced by factors such as food intake. In human studies, administration with food resulted in higher Cmax and AUCinf.

  • Troubleshooting Steps 1:

    • Pharmacokinetic Analysis: If possible, measure the plasma concentration of this compound in your experimental animals to ensure adequate exposure.

    • Route and Formulation Optimization: Review the administration route and vehicle used for this compound. Oral administration has been effective in preclinical models. Ensure the formulation is appropriate for the chosen route.

  • Possible Cause 2: Model-Specific Differences: The underlying inflammatory pathways in your specific model may be less dependent on PARP14 signaling than the models in which this compound has been validated.

  • Troubleshooting Steps 2:

    • Target Engagement: Confirm that PARP14 is expressed in the target tissue of your model and that this compound is engaging its target at the administered dose. This can be assessed through pharmacodynamic biomarker analysis.

    • Pathway Analysis: Analyze the expression of key downstream effectors of the IL-4/IL-13 and IL-17 pathways (e.g., STAT6, STAT3 phosphorylation, GATA3 expression) in your model to confirm the relevance of this signaling axis.

Issue 3: Inconsistent results between experimental cohorts.

  • Possible Cause: Variability in Model Induction: Inflammatory models can be sensitive to minor variations in experimental procedures.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure strict standardization of all experimental procedures, including the age and strain of animals, housing conditions, and the preparation and administration of inflammatory agents.

    • Positive Controls: Include a well-characterized positive control compound (e.g., a corticosteroid in an asthma model) to assess the consistency of the model's response.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
PARP144

Data sourced from MedchemExpress.[1]

Table 2: Summary of Preclinical Efficacy in a Mouse Model of Atopic Dermatitis

ParameterEffect of this compound
Inflammation ScoreReduction
Eosinophil ScoreReduction
Dorsal Skin ThicknessSuppression
Ear ThickeningSuppression

Based on findings in an oxazolone-induced atopic dermatitis mouse model.

Experimental Protocols

Note: Detailed, step-by-step protocols for this compound-specific preclinical studies are not publicly available. The following are generalized protocols for the key animal models mentioned in the literature. Researchers should optimize these protocols for their specific experimental conditions.

1. Alternaria-Induced Allergic Asthma Model in Mice (Generalized Protocol)

  • Animals: BALB/c mice are commonly used for this model.

  • Sensitization: Mice are sensitized via intraperitoneal injection of Alternaria alternata extract emulsified in an adjuvant such as aluminum hydroxide on days 0 and 7.

  • Challenge: On days 14, 15, and 16, mice are challenged intranasally with Alternaria alternata extract.

  • This compound Administration: this compound is typically administered orally, starting before the challenge phase and continuing throughout. A dose-response study is recommended to determine the optimal dose.

  • Outcome Measures (assessed 24-48 hours after the final challenge):

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential immune cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Cytokine Analysis: Measurement of IL-4, IL-5, IL-13, and IL-17 levels in BAL fluid by ELISA or multiplex assay.

    • Serum IgE: Measurement of total and/or Alternaria-specific IgE levels in serum.

    • Histology: Examination of lung tissue sections stained with H&E for inflammation and PAS for mucus production.

2. Oxazolone-Induced Atopic Dermatitis Model in Mice (Generalized Protocol)

  • Animals: BALB/c or other appropriate mouse strains.

  • Sensitization: A solution of oxazolone is applied to a shaved area of the abdomen on day 0.

  • Challenge: After a sensitization period (typically 5-7 days), a lower concentration of oxazolone is repeatedly applied to the ear to elicit a chronic inflammatory response.

  • This compound Administration: this compound can be administered orally or topically. Dosing should coincide with the challenge phase.

  • Outcome Measures:

    • Ear Thickness: Measured with a digital caliper before each challenge and at the end of the study.

    • Clinical Scoring: Visual assessment of erythema, edema, and excoriation.

    • Histology: Examination of ear tissue sections stained with H&E for epidermal hyperplasia, acanthosis, and immune cell infiltration.

    • Immunohistochemistry: Staining for specific immune cell markers (e.g., CD4+ T cells, eosinophils).

Mandatory Visualizations

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL4R IL-4R/IL-13R IL-4/IL-13->IL4R IL-17 IL-17 IL17R IL-17R IL-17->IL17R STAT6 STAT6 IL4R->STAT6 STAT3 STAT3 IL17R->STAT3 STAT6_P p-STAT6 STAT6->STAT6_P STAT3_P p-STAT3 STAT3->STAT3_P PARP14 PARP14 PARP14->STAT6_P co-activation PARP14->STAT3_P co-activation RBN3143 This compound RBN3143->PARP14 Gene_Expression Pro-inflammatory Gene Expression STAT6_P->Gene_Expression STAT3_P->Gene_Expression

Caption: this compound inhibits PARP14, a co-activator of STAT3/6 signaling.

Experimental_Workflow_Asthma cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: Sensitization with Alternaria extract (i.p.) Day7 Day 7: Boost with Alternaria extract (i.p.) Day0->Day7 Day14 Day 14-16: Intranasal Challenge with Alternaria extract Day7->Day14 Treatment This compound or Vehicle (Oral Gavage) Day17 Day 17-18: Endpoint Analysis Day14->Day17 BAL BALF Cell & Cytokine Analysis Day17->BAL Serum Serum IgE Day17->Serum Histo Lung Histology Day17->Histo

Caption: Generalized workflow for an Alternaria-induced asthma model.

Troubleshooting_Logic Start Unexpected Result in this compound Study Toxicity Increased Toxicity? Start->Toxicity Efficacy Lack of Efficacy? Toxicity->Efficacy No Toxicity_Yes Check Target Organs: - Histopathology - Clinical Pathology Toxicity->Toxicity_Yes Yes Efficacy_Yes Evaluate: 1. PK/Bioavailability 2. Target Engagement 3. Model Relevance Efficacy->Efficacy_Yes Yes Inconsistent Inconsistent Results? Efficacy->Inconsistent No End Consult Literature/ Refine Protocol Toxicity_Yes->End Efficacy_Yes->End Inconsistent_Yes Standardize: - Model Induction - Procedures - Use Positive Controls Inconsistent->Inconsistent_Yes Yes Inconsistent->End No Inconsistent_Yes->End

Caption: Logical workflow for troubleshooting unexpected preclinical results.

References

optimizing RBN-3143 dosage for maximal efficacy and minimal toxicity in vivo

Author: BenchChem Technical Support Team. Date: December 2025

RBN-3143 Technical Support Center

Welcome to the technical support center for this compound, a potent inhibitor of PARP activity for in vivo research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments for maximal efficacy and minimal toxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting dose for this compound in mouse xenograft studies?

A1: The optimal dose of a PARP inhibitor can vary significantly depending on the cancer model, administration route, and dosing schedule. For initial studies, a dose of 50 mg/kg, administered daily by oral gavage (PO) or intraperitoneal (IP) injection, is a common starting point based on preclinical studies with similar compounds.[1] Some studies have used doses as high as 100-200 mg/kg for monotherapy.[2][3][4] It is crucial to perform a dose-finding or Maximum Tolerated Dose (MTD) study in your specific model to determine the optimal balance between efficacy and toxicity.

Q2: My tumor xenografts are not responding to this compound treatment. What are the possible causes?

A2: Lack of efficacy can stem from several factors:

  • Inappropriate Cancer Model: this compound is most effective in tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.[5][6] Ensure your cell line or patient-derived xenograft (PDX) model has a relevant genetic background.

  • Drug Resistance: Tumors can develop resistance. One established mechanism is the upregulation of drug efflux pumps like P-glycoprotein (Pgp), which removes the inhibitor from the cancer cell.[1][7]

  • Suboptimal Dosing or Bioavailability: The administered dose may not be achieving sufficient concentration in the tumor tissue.[8] Verify your drug formulation and consider pharmacokinetic analysis to measure plasma and tumor drug levels.

  • Restoration of DNA Repair: Some cancer cells can restore their ability to repair DNA through secondary mutations, bypassing the synthetic lethal effect.[7]

Q3: I am observing significant toxicity (e.g., weight loss, lethargy) in my animal models. How can I mitigate this?

A3: Toxicity is a common concern with systemic cancer therapies. Consider the following adjustments:

  • Dose Reduction: This is the most straightforward approach. Based on your MTD study, select a dose that is effective but better tolerated.

  • Change Dosing Schedule: Instead of continuous daily dosing, an intermittent schedule (e.g., 2 weeks on, 4 weeks off) has been shown to be effective while reducing side effects in some models.[3]

  • Combination Therapy: Combining a lower, better-tolerated dose of this compound with another agent, such as a platinum-based chemotherapy, can enhance efficacy.[2][9] However, be aware that combination therapy can sometimes lead to increased toxicity, such as hematological or liver toxicity, which requires careful monitoring.[9][10]

  • Supportive Care: Ensure animals have adequate hydration and nutrition. Pain management should be used in accordance with your institution's animal care guidelines.[11]

Q4: What is the best vehicle for dissolving and administering this compound?

A4: PARP inhibitors like Olaparib are often poorly soluble in water.[12][13] A common vehicle for oral gavage is a suspension in 10% 2-hydroxy-propyl-beta-cyclodextrin (HPBCD) in a PBS/DMSO solution.[14] For intraperitoneal injections, a solution of PBS with 4% DMSO and 5% polyethylene glycol (PEG) can be used.[11] It is critical to test the vehicle alone in a control group to ensure it does not cause any adverse effects.

Q5: How can I confirm that this compound is inhibiting its target (PARP) in my in vivo model?

A5: Pharmacodynamic (PD) studies are essential to confirm target engagement. This is typically done by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity, in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs).[14] A significant reduction in PAR levels after this compound administration indicates effective target inhibition.[14] This can be measured using methods like ELISA or immunohistochemistry (IHC).[14][15]

Data Presentation

Table 1: Examples of Olaparib (this compound Analog) Dosages in Preclinical Mouse Models

Dose Route of Administration Dosing Schedule Mouse Model Reference
50 mg/kg Intraperitoneal (IP) Daily for 28 days BRCA1-deficient mammary tumor allografts [1]
200 mg/kg Oral Gavage (PO) Daily for 5 days per cycle MDA-MB-231 breast cancer xenografts [2]
100 mg/kg Oral Gavage (PO) Daily A2780 ovarian cancer xenografts [4]
25-200 mg/kg In diet Continuous from 10 weeks of age BRCA1-deficient mammary tumor model [3]

| 1-10 mg/kg | Intraperitoneal (IP) | Twice, 30 min and 8 hrs post-CLP | Sepsis model (cecal ligature and puncture) |[11] |

Table 2: Common Preclinical Toxicities Associated with PARP Inhibitors

Toxicity Type Observation Model/Context Management/Consideration Reference
Hematological Anemia, neutropenia, thrombocytopenia Often dose-limiting, especially in combination with chemotherapy. Monitor complete blood counts (CBCs). Dose reduction may be required. [6][10]
Hepatotoxicity Acute hepatitis, elevated liver enzymes Observed in combination with carboplatin. Monitor liver function. May not be observed with monotherapy. [9]
General Body weight loss, lethargy Common sign of poor tolerance at higher doses. Daily monitoring of animal health and body weight. [4]

| Bone Marrow | Enhanced toxicity when combined with DNA-damaging agents. | Rat models with carboplatin combination. | Preclinical models can help optimize dose and schedule to mitigate this. |[10] |

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Acclimatization: Allow mice (e.g., female nude mice, 6-8 weeks old) to acclimate for at least one week before the study begins.

  • Group Assignment: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose-escalation groups (e.g., 25, 50, 100, 200 mg/kg).

  • Drug Preparation & Administration: Prepare this compound in a suitable vehicle. Administer the drug daily for 14-21 days via the intended route (e.g., oral gavage).

  • Daily Monitoring:

    • Record body weight daily. A weight loss of >15-20% is often a sign of significant toxicity and may require euthanasia.

    • Observe mice for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency. Score these observations daily.

  • Endpoint and Analysis:

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).

    • Perform a gross necropsy and collect major organs (liver, spleen, kidney, bone marrow) for histopathological analysis.

    • The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other severe signs of toxicity.

Protocol 2: Tumor Xenograft Efficacy Study

  • Cell Culture & Implantation: Culture the selected cancer cells (e.g., a BRCA-mutant ovarian cancer line) under sterile conditions. Implant 1-5 million cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume with calipers 2-3 times per week once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=6-10 per group): Vehicle Control and this compound (at a dose determined from the MTD study, e.g., 50 mg/kg).[1]

  • Treatment Administration: Administer treatment daily (or as per the desired schedule) and continue monitoring tumor volume and body weight 2-3 times per week.

  • Study Endpoints: The study may be concluded when tumors in the control group reach a predetermined maximum size (e.g., 1,500 mm³).[1] Efficacy is determined by comparing the tumor growth inhibition (TGI) between the treated and control groups. At the endpoint, tumors can be excised for pharmacodynamic analysis (e.g., PAR levels) or histological assessment.[14]

Visualizations

PARP_Inhibition_Pathway cluster_normal Normal Cell (BRCA Proficient) cluster_brca_mut Cancer Cell (BRCA Deficient) DNA_SSB DNA Single-Strand Break (SSB) PARP_Activation PARP Activation & PARylation DNA_SSB->PARP_Activation BER Base Excision Repair (BER) PARP_Activation->BER DNA_Repair_N DNA Repaired, Cell Survival BER->DNA_Repair_N DNA_SSB_M DNA Single-Strand Break (SSB) PARP_Activation_M PARP Activation DNA_SSB_M->PARP_Activation_M Replication_Fork Replication Fork Collapse PARP_Activation_M->Replication_Fork DNA_DSB Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Repair Homologous Recombination Repair (Blocked) DNA_DSB->HR_Repair Cell_Death Genomic Instability, Cell Death DNA_DSB->Cell_Death RBN3143 This compound RBN3143->PARP_Activation_M

Caption: Simplified signaling pathway of this compound action via synthetic lethality.

MTD_Workflow start Start: Naive Mice acclimate 1. Acclimatization (7 days) start->acclimate randomize 2. Randomize into Groups (n=3-5 per group) acclimate->randomize groups Vehicle Control Dose 1 Dose 2 Dose 3 randomize->groups treat 3. Daily Dosing (e.g., 14-21 days) groups->treat monitor 4. Daily Monitoring - Body Weight - Clinical Signs treat->monitor toxicity_check Toxicity Endpoint Met? (e.g., >20% Weight Loss) monitor->toxicity_check endpoint 5. End of Study (Day 14/21) toxicity_check->endpoint No analysis 6. Sample Collection & Analysis - Blood (CBC, Chemistry) - Tissues (Histopathology) toxicity_check->analysis Yes endpoint->analysis mtd_det 7. Determine MTD analysis->mtd_det Troubleshooting_Efficacy start Problem: Suboptimal In Vivo Efficacy q1 Is the tumor model appropriate? (e.g., BRCA-deficient) start->q1 a1_no Action: Select a model with known DNA repair defects. q1->a1_no No q2 Is there evidence of target engagement? q1->q2 Yes a2_no Action: Perform PD study. - Measure PAR levels in tumor. - If negative, check formulation/dose. q2->a2_no No q3 Is drug exposure sufficient? q2->q3 Yes a3_no Action: Perform PK study. - Measure plasma/tumor drug levels. - Increase dose or optimize vehicle. q3->a3_no No a3_yes Possible Cause: Innate or acquired resistance. Action: Investigate resistance mechanisms (e.g., drug efflux pumps). q3->a3_yes Yes

References

potential for RBN-3143 drug-drug interactions with CYP3A4 inducers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for drug-drug interactions (DDIs) between the PARP14 inhibitor, RBN-3143, and inducers of the cytochrome P450 3A4 (CYP3A4) enzyme system.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound?

A1: In vitro data indicate that this compound is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1]

Q2: Does this compound have the potential to induce its own metabolism (autoinduction)?

A2: While this compound is metabolized by CYP3A4, a study of multiple ascending doses did not show evidence of significant autoinduction. At steady-state, the plasma area under the curve (AUC) for this compound increased approximately 1.6-fold compared to the first day of dosing, suggesting that significant autoinduction of its own metabolic clearance via CYP3A4 is unlikely.[1]

Q3: Has the potential for this compound to induce CYP3A4 been studied clinically?

A3: Yes, a pharmacokinetic drug-drug interaction study was conducted in healthy volunteers to determine if this compound induces CYP3A4.[1][2][3] The study used midazolam, a sensitive CYP3A4 substrate, to assess the induction potential of this compound.[1][2][3][4]

Q4: What were the findings of the clinical DDI study with midazolam?

A4: The study found that this compound is a weak inducer of CYP3A4 in most individuals.[1][2][3] Co-administration of this compound at a dose of 300 mg twice daily for 14 days with a single 2 mg oral dose of midazolam resulted in a modest decrease in midazolam exposure.[1][2][3]

Troubleshooting and Experimental Guidance

Issue: Unexpected variability in this compound plasma concentrations in preclinical or clinical studies.

Potential Cause: Co-administration of medications that are inducers of CYP3A4. Strong CYP3A4 inducers could potentially increase the metabolism of this compound, leading to lower systemic exposure and potentially reduced efficacy.

Recommendation:

  • Carefully review all co-administered medications in subjects or animals.

  • If a known CYP3A4 inducer is being used, consider the potential for a drug-drug interaction and monitor this compound plasma concentrations more frequently.

  • For a list of common CYP3A4 inducers, refer to established pharmacology resources.

Issue: Designing a clinical study to assess the impact of a CYP3A4 inducer on this compound pharmacokinetics.

Guidance:

  • Select a strong or moderate CYP3A4 inducer (e.g., rifampin, efavirenz) as the perpetrator drug.

  • Ensure the inducer is administered for a sufficient duration to achieve maximal induction (typically 1-2 weeks).[5]

  • Administer a single dose of this compound before and after the induction period.

  • Collect serial blood samples to determine the pharmacokinetic parameters of this compound (e.g., AUC, Cmax).

  • A significant decrease in this compound exposure in the presence of the inducer would confirm the interaction.

Data Summary

Table 1: Pharmacokinetic Parameters of Midazolam Co-administered with this compound

ParameterMidazolam Alone (Control)Midazolam with this compoundGeometric Mean Ratio (90% CI)
Cmax (ng/mL)0.92
AUCinf (ng*h/mL)0.88

Data from a clinical drug-drug interaction study in healthy volunteers.[1][2][3]

Experimental Protocols

Clinical Drug-Drug Interaction Study of this compound and Midazolam

  • Study Design: An open-label, randomized, two-period crossover study in healthy volunteers.[1][2][3][4]

  • Participants: Healthy adult volunteers.

  • Treatment:

    • Period 1: A single oral dose of 2 mg midazolam was administered.

    • Period 2: this compound was administered at a dose of 300 mg twice daily for 14 days. On day 14, a single oral dose of 2 mg midazolam was co-administered with the morning dose of this compound.

  • Pharmacokinetic Sampling: Serial blood samples were collected after each midazolam dose to determine the plasma concentrations of midazolam and its major metabolite, 1'-hydroxymidazolam.

  • Analysis: The pharmacokinetic parameters of midazolam (Cmax and AUC) were calculated for each period and the geometric mean ratios were determined to assess the effect of this compound on midazolam exposure.

Visualizations

RBN3143_Metabolism RBN3143 This compound CYP3A4 CYP3A4 Enzyme RBN3143->CYP3A4 Metabolism Metabolites Inactive Metabolites CYP3A4->Metabolites Inducers CYP3A4 Inducers (e.g., Rifampin, St. John's Wort) Inducers->CYP3A4 Increases Activity

Caption: Metabolic pathway of this compound via CYP3A4 and the influence of inducers.

DDI_Workflow cluster_period1 Period 1: Baseline cluster_period2 Period 2: this compound Treatment P1_Midazolam Administer Midazolam (2mg) P1_PK Measure Midazolam PK P1_Midazolam->P1_PK Analysis Compare Midazolam PK (Period 2 vs. Period 1) P1_PK->Analysis P2_RBN3143 Administer this compound (300mg BID x 14 days) P2_Midazolam Co-administer Midazolam (2mg) P2_RBN3143->P2_Midazolam P2_PK Measure Midazolam PK P2_Midazolam->P2_PK P2_PK->Analysis

Caption: Workflow for the clinical drug-drug interaction study.

References

RBN-3143 Technical Support Center: Addressing Efficacy Variability in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the RBN-3143 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical research. This document aims to address potential variability in the efficacy of this compound observed across different animal models through a series of troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective, orally administered small molecule inhibitor of Poly(ADP-ribose) polymerase family member 14 (PARP14).[1] PARP14 is an enzyme that utilizes NAD+ to perform mono-ADP-ribosylation on target proteins, playing a role in various cellular processes, including the regulation of inflammatory signaling pathways.[1][2] By inhibiting PARP14, this compound has been shown to dampen the signaling of key inflammatory cytokines, including IL-17, IL-4, and IL-13, and to reduce the levels of alarmins.[2] Published studies suggest that PARP14 promotes Th2/Th17 signaling in immune cells by amplifying STAT6- and STAT3-driven transcription.[1]

Q2: In which animal models has this compound demonstrated efficacy?

Preclinical studies have demonstrated the efficacy of this compound in various rodent models of inflammatory diseases.[3] Specifically, efficacy has been reported in mouse models of severe, steroid-resistant asthma and atopic dermatitis.[3] In these models, this compound has been shown to suppress disease phenotypes such as airway mucus production, serum IgE levels, and the infiltration of immune cells.[3]

Q3: Has this compound been tested in species other than mice?

While efficacy data is most extensively reported in mouse models, nonclinical pharmacokinetic (PK) and toxicology studies have been conducted in mice, rats, dogs, and monkeys.[3] These studies have indicated that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3] However, direct comparative efficacy studies across these different species are not publicly available.

Troubleshooting Guide: Investigating Variability in this compound Efficacy

Researchers may observe variations in the efficacy of this compound when utilizing different animal models. This guide provides potential reasons for such discrepancies and offers troubleshooting steps.

Issue: Reduced or absent efficacy in a new animal model compared to published mouse data.

Potential Cause 1: Pharmacokinetic Differences

Cross-species differences in drug metabolism are a primary driver of variable efficacy. This compound is predominantly metabolized by the cytochrome P450 enzyme CYP3A4 in humans.[3] The activity of CYP3A enzymes can vary significantly between species, including common preclinical models like mice, rats, dogs, and monkeys.[4][5]

  • Troubleshooting Steps:

    • Conduct Pilot PK Studies: If you are using a new animal model, it is crucial to perform a pilot pharmacokinetic study to determine the exposure (AUC) and maximum concentration (Cmax) of this compound.

    • Adjust Dosing Regimen: Based on the PK data, the dosing regimen (dose and frequency) may need to be adjusted to achieve a comparable drug exposure to that in the models with proven efficacy.

    • Consider Formulation: The oral bioavailability of this compound can be influenced by formulation. Ensure that the vehicle used for administration is appropriate for the chosen animal model and that the compound is fully solubilized.

Potential Cause 2: Species-Specific Differences in PARP14

While this compound is a known inhibitor of PARP14 across multiple species, including mouse, rat, dog, and human, there may be subtle differences in the expression levels or function of PARP14 in the target tissues of different animal models.[3]

  • Troubleshooting Steps:

    • Assess Target Expression: If feasible, measure the expression of PARP14 in the target tissue of your animal model to confirm it is expressed at levels sufficient for the inhibitor to have a therapeutic effect.

    • Review Literature on PARP14 Function: Investigate the known role of PARP14 in the specific inflammatory pathways relevant to your disease model in the chosen species.

Potential Cause 3: Differences in Disease Model Pathophysiology

The underlying pathophysiology of induced disease models can differ between species and even strains. The contribution of the PARP14-mediated signaling pathway to the disease phenotype may vary.

  • Troubleshooting Steps:

    • Characterize the Inflammatory Profile: Analyze the key inflammatory cytokines and cell types involved in your specific animal model to ensure that the Th2/Th17 pathways, which are modulated by this compound, are relevant drivers of the disease.

    • Consult Species-Specific Model Literature: Thoroughly review the literature on your chosen disease model in the specific species and strain to understand its immunological characteristics.

Data Presentation

Table 1: Summary of Preclinical Efficacy Studies for this compound

Animal ModelDiseaseKey Efficacy EndpointsReference
MouseSevere, Steroid-Resistant AsthmaSuppression of airway mucus, serum IgE, immune cell accumulation, and inflammatory cytokines.[3]
MouseAtopic DermatitisReduction in disease markers.[2]
Rodent ModelsLung and Skin InflammationSuppression of disease phenotypes.[3]

Table 2: Summary of Nonclinical Studies for this compound

Study TypeSpeciesKey FindingsReference
Pharmacokinetics (PK)Mouse, Rat, Dog, MonkeyFavorable absorption, distribution, metabolism, and excretion (ADME) properties.[3]
ToxicologyRat, DogIdentification of potential target organs for toxicity at repeated doses.[3]
In Vitro MetabolismHumanPredominantly metabolized by CYP3A4.[3]

Experimental Protocols

Note: Detailed, specific protocols for this compound preclinical studies are proprietary. The following are generalized methodologies based on common practices for the cited disease models.

1. Murine Model of Allergic Asthma (Conceptual Protocol)

  • Sensitization: Mice are sensitized via intraperitoneal injection of an allergen (e.g., ovalbumin) emulsified in alum on days 0 and 14.

  • Challenge: From day 21 to 23, mice are challenged intranasally with the same allergen.

  • Treatment: this compound or vehicle is administered orally at predetermined doses, typically starting before the challenge phase and continuing throughout.

  • Endpoint Analysis: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected to analyze immune cell infiltration and cytokine levels. Lungs may be harvested for histological analysis of mucus production and inflammation. Serum is collected to measure IgE levels.

2. Murine Model of Atopic Dermatitis (Conceptual Protocol)

  • Induction: A contact sensitizer (e.g., dinitrochlorobenzene - DNCB) is applied to the shaved dorsal skin and/or ears of mice to induce an AD-like phenotype. This is typically done over several weeks.

  • Treatment: this compound or vehicle is administered orally or topically.

  • Endpoint Analysis: Disease severity is scored based on clinical signs (e.g., erythema, edema, excoriation). Skin biopsies are taken for histological analysis and to measure the expression of inflammatory markers. Ear thickness is also a common endpoint.[6]

Visualizations

RBN_3143_Signaling_Pathway Cytokines Inflammatory Cytokines (e.g., IL-4, IL-13, IL-17) Receptors Cytokine Receptors Cytokines->Receptors STATs STAT6 / STAT3 Receptors->STATs Activation Transcription Gene Transcription STATs->Transcription Amplification PARP14 PARP14 PARP14->STATs Co-activation Inflammation Inflammatory Response (Th2/Th17 driven) Transcription->Inflammation RBN3143 This compound RBN3143->PARP14 Inhibition

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start: Hypothesis (this compound efficacy in new model) model_selection Select Animal Model (e.g., Rat, Dog) start->model_selection pilot_pk Pilot Pharmacokinetic Study model_selection->pilot_pk dose_determination Dose Range Finding pilot_pk->dose_determination efficacy_study Efficacy Study dose_determination->efficacy_study data_analysis Data Analysis (Primary & Secondary Endpoints) efficacy_study->data_analysis troubleshooting Troubleshoot Variability (if efficacy differs from expected) data_analysis->troubleshooting Unexpected Results conclusion Conclusion data_analysis->conclusion Expected Results troubleshooting->conclusion

Caption: General experimental workflow for testing this compound efficacy.

Caption: Logical flowchart for troubleshooting this compound efficacy variability.

References

how to assess the stability of RBN-3143 in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of RBN-3143 in solution over time. The following information is intended to support experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: Based on available data, the following storage conditions are recommended for this compound solutions:

SolventStorage TemperatureRecommended Duration
DMSO-80°CUp to 6 months
DMSO-20°CUp to 1 month

It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: How can I determine the stability of this compound in my specific experimental buffer or formulation?

A2: To determine the stability of this compound in a novel solution, a time-course stability study is recommended. This involves incubating the this compound solution under desired storage conditions and analyzing aliquots at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The concentration of this compound is monitored over time to assess for any degradation.

Q3: What analytical method is suitable for assessing the stability of this compound?

A3: A stability-indicating HPLC method with UV detection is a robust and commonly used technique for quantifying small molecules like this compound and detecting potential degradants. The method should be able to separate the parent this compound peak from any degradation products.

Q4: My this compound solution has changed color. Does this indicate degradation?

A4: A change in the physical appearance of the solution, such as color change or precipitation, can be an indicator of instability. It is essential to investigate this further by analyzing the solution using a quantitative analytical method like HPLC to confirm if the concentration of this compound has decreased and to detect the presence of any new peaks that might correspond to degradation products.

Q5: How can I perform a forced degradation study to understand the potential degradation pathways of this compound?

A5: Forced degradation studies involve exposing this compound solutions to harsh conditions to accelerate degradation.[1] This helps in identifying potential degradation products and developing a stability-indicating analytical method.[1] Common stress conditions include:

  • Acidic and Basic Hydrolysis: Incubating the solution in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

  • Oxidation: Exposing the solution to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Incubating the solution at elevated temperatures (e.g., 60°C).

  • Photostability: Exposing the solution to light according to ICH Q1B guidelines.

Samples from each stress condition should be analyzed by a suitable analytical method, such as LC-MS, to identify the masses of potential degradation products.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid loss of this compound concentration in solution Incompatible solvent or buffer (e.g., extreme pH). Presence of reactive species in the formulation. Improper storage temperature.Verify the pH of your solution. Assess the compatibility of all excipients. Ensure the solution is stored at the recommended temperature and protected from light.
Appearance of unknown peaks in HPLC chromatogram Degradation of this compound. Impurities in the solvent or reagents.Perform a forced degradation study to see if the unknown peaks match any induced degradants. Analyze a blank sample (solvent/buffer without this compound) to check for impurities.
Precipitation of this compound from solution Poor solubility of this compound in the chosen solvent system. Change in temperature affecting solubility.Determine the solubility of this compound in your specific solvent or buffer system. Consider the use of co-solvents or other formulation strategies to enhance solubility.

Experimental Protocols

Protocol 1: Time-Course Stability Assessment of this compound in Solution using HPLC

Objective: To determine the stability of this compound in a specific solution over a defined period.

Materials:

  • This compound solid compound

  • Desired solvent or buffer

  • HPLC system with UV detector

  • HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

  • Autosampler vials

Method:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Stability Samples: Dilute the stock solution to the desired final concentration in your test solvent or buffer.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the stability sample by HPLC to determine the initial concentration of this compound. This will serve as the baseline.

  • Storage: Store the remaining stability sample under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stability sample and analyze it by HPLC.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

    • Monitor the appearance and growth of any new peaks in the chromatogram, which may indicate degradation products.

Data Presentation:

Time Point (Days)This compound Concentration (µg/mL)% this compound RemainingArea of Degradation Peak 1
0100.5100.0%0
199.899.3%150
398.297.7%450
795.194.6%1200
1489.789.3%2800
3080.379.9%5500

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution prep_sample Dilute to Final Concentration in Test Solution prep_stock->prep_sample t0_analysis T=0 HPLC Analysis (Baseline) prep_sample->t0_analysis storage Store Solution under Test Conditions t0_analysis->storage timepoint_analysis Analyze Aliquots at Pre-defined Time Points storage->timepoint_analysis calc_remaining Calculate % this compound Remaining timepoint_analysis->calc_remaining monitor_degradants Monitor for Degradation Peaks timepoint_analysis->monitor_degradants conclusion Determine Stability Profile calc_remaining->conclusion monitor_degradants->conclusion

Caption: Experimental workflow for assessing the stability of this compound in solution.

Signaling_Pathway cluster_troubleshooting Troubleshooting Logic start Instability Observed? check_conditions Check Storage Conditions & Formulation? start->check_conditions Yes stable Solution is Stable start->stable No forced_degradation Perform Forced Degradation? check_conditions->forced_degradation Issue Persists change_formulation Modify Formulation check_conditions->change_formulation Obvious Issue Found identify_degradants Identify Degradants forced_degradation->identify_degradants identify_degradants->change_formulation

Caption: Logical workflow for troubleshooting this compound solution instability.

References

Technical Support Center: RBN-3143 in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PARP14 inhibitor, RBN-3143, in inflammatory disease models. While resistance to this compound has not been clinically documented, this guide addresses potential scenarios of reduced efficacy or unexpected results during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, orally administered small molecule inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14).[1][2] PARP14 is an enzyme that utilizes NAD+ to mediate mono-ADP-ribosylation of target proteins, playing a key role in regulating inflammatory signaling pathways.[2][3] Specifically, PARP14 promotes Th2 and Th17 signaling by amplifying STAT6- and STAT3-driven transcription.[4] By inhibiting PARP14, this compound leads to a decrease in pro-inflammatory alarmins and dampens the IL-17 and IL-4/IL-13 signaling pathways.[1][2]

Q2: In which preclinical models has this compound shown efficacy?

This compound has demonstrated efficacy in various preclinical models of inflammatory diseases, including:

  • Steroid-resistant asthma mouse models: this compound suppressed airway mucus, serum IgE levels, and the accumulation of immune cells and inflammatory cytokines.[5]

  • Atopic dermatitis mouse models: It has been shown to reduce inflammation and eosinophil scores.[6]

  • Other models of lung, skin, and gastrointestinal inflammation.[7]

Q3: What is the potency of this compound?

This compound is a highly potent PARP14 inhibitor with an IC50 value of 4 nM.[5] It exhibits over 300-fold selectivity for PARP14 over other PARP inhibitors in vitro.[7]

Troubleshooting Guide: Overcoming Reduced Efficacy of this compound

The following sections address potential reasons for observing reduced or no effect of this compound in your experimental models, which could be perceived as "resistance."

Issue 1: Lack of Expected Phenotypic Response in an In Vitro Model

Question: My cell line is not responding to this compound treatment as expected. What are the potential causes and how can I troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Low or Absent PARP14 Expression: The efficacy of this compound is dependent on the presence of its target, PARP14.

    • Troubleshooting: Confirm PARP14 expression in your cell line at the mRNA and protein level using RT-qPCR and Western blotting, respectively. Compare expression levels to a positive control cell line if available.

  • Suboptimal Experimental Conditions:

    • Troubleshooting:

      • Concentration: Ensure you are using an appropriate concentration range. Refer to the table below for reported efficacious doses. Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.

      • Treatment Duration: The time required to observe an effect can vary depending on the endpoint being measured. Conduct a time-course experiment to identify the optimal treatment duration.

      • Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity.

  • Activation of Compensatory Signaling Pathways: Cells may adapt to PARP14 inhibition by upregulating parallel or downstream signaling pathways that also drive inflammation.

    • Troubleshooting:

      • Perform a broader analysis of inflammatory mediators. Use a cytokine/chemokine array or multiplex immunoassay to assess changes in a wide range of inflammatory molecules.

      • Investigate the activation of other key inflammatory signaling pathways such as NF-κB or other STAT family members.

Issue 2: Reduced Efficacy in an In Vivo Animal Model

Question: I am not observing the expected therapeutic effect of this compound in my animal model of inflammatory disease. What should I investigate?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Issues:

    • Troubleshooting:

      • Dosing and Administration: Verify the dose, route of administration, and dosing frequency. This compound is orally administered.[2] Ensure correct formulation and vehicle.

      • Drug Exposure: If possible, measure plasma concentrations of this compound to confirm adequate drug exposure in the animals.

      • Target Engagement: Assess target engagement in tissues of interest by measuring downstream pharmacodynamic markers, such as the levels of key cytokines (e.g., IL-4, IL-13, IL-17).

  • Model-Specific Differences: The underlying pathophysiology of your inflammatory model may not be predominantly driven by PARP14-mediated pathways.

    • Troubleshooting:

      • Characterize the Model: Confirm that your disease model shows upregulation of PARP14 in the relevant tissues.

      • Analyze the Immune Profile: Characterize the key immune cells and cytokines driving the pathology in your model to ensure it is Th2 and/or Th17 dominant.

  • Development of Biological Resistance (Hypothetical): While not yet reported, theoretical mechanisms of resistance could include:

    • Mutations in PARP14: Alterations in the drug-binding site of PARP14 could reduce the efficacy of this compound.

    • Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), could reduce intracellular concentrations of this compound.[8]

    • Upregulation of Compensatory Pathways: Similar to in vitro models, the in vivo system may adapt by activating alternative inflammatory pathways.

Quantitative Data Summary

Table 1: this compound Potency and Preclinical Dosing

ParameterValueReference
IC50 4 nM[5]
Selectivity >300-fold over other PARPs[7]
Preclinical Dosing (Asthma Model) 5 µg (intranasal)[5]
Preclinical Dosing (Atopic Dermatitis) 100, 300, 1000 mg/kg (b.i.d.)[6]

Experimental Protocols

Protocol 1: Western Blot for PARP14 Expression
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP14 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: ELISA for Downstream Cytokines (IL-4, IL-13, IL-17)
  • Sample Collection: Collect cell culture supernatants or tissue homogenates from your experimental groups.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples to the wells.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Generate a standard curve and calculate the concentration of the cytokine in your samples.

Visualizations

Signaling Pathway of PARP14 Inhibition by this compound

RBN3143_Mechanism cluster_upstream Inflammatory Stimuli cluster_intracellular Intracellular Signaling cluster_downstream Downstream Effects IL-4/IL-13 IL-4/IL-13 STAT6 STAT6 IL-4/IL-13->STAT6 IL-23/IL-1β IL-23/IL-1β STAT3 STAT3 IL-23/IL-1β->STAT3 PARP14 PARP14 Th2_Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) PARP14->Th2_Cytokines promotes transcription Th17_Cytokines Th17 Cytokines (IL-17) PARP14->Th17_Cytokines promotes transcription STAT6->PARP14 activates STAT3->PARP14 activates RBN3143 This compound RBN3143->PARP14 Inflammation Inflammation Th2_Cytokines->Inflammation Th17_Cytokines->Inflammation

Caption: Mechanism of this compound action on inflammatory pathways.

Troubleshooting Workflow for Reduced this compound Efficacy

Troubleshooting_Workflow start Reduced Efficacy of this compound Observed check_parp14 1. Confirm PARP14 Expression (RT-qPCR, Western Blot) start->check_parp14 check_conditions 2. Verify Experimental Conditions (Dose, Duration, Stability) check_parp14->check_conditions Expression Confirmed outcome_resistance Potential Resistance Mechanism Identified check_parp14->outcome_resistance No/Low Expression check_pkpd 3. Assess PK/PD (in vivo) (Drug Levels, Biomarkers) check_conditions->check_pkpd Conditions Optimal outcome_success Efficacy Restored check_conditions->outcome_success Conditions Suboptimal -> Corrected investigate_pathways 4. Investigate Compensatory Pathways (Cytokine Array, NF-κB/STATs) check_pkpd->investigate_pathways PK/PD Confirmed check_pkpd->outcome_success Poor PK/PD -> Adjust Dose/Route investigate_pathways->outcome_success No Compensatory Pathways investigate_pathways->outcome_resistance Compensatory Pathways Active

Caption: A logical workflow for troubleshooting reduced this compound efficacy.

References

best practices for handling and storing RBN-3143 in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of RBN-3143, a potent and NAD+-competitive catalytic PARP14 inhibitor. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound upon receipt?

A: Upon receipt, this compound powder should be stored at -20°C for long-term stability. It can be kept at 4°C for short-term use. The compound is stable at room temperature for several days, which is sufficient for shipping purposes.

Q2: How should I prepare a stock solution of this compound?

A: this compound is soluble in DMSO. To prepare a stock solution, dissolve the powder in DMSO to the desired concentration. For example, to make a 10 mM stock solution, you can dissolve the appropriate mass of this compound in 1 mL of DMSO. It is recommended to use ultrasonic agitation and warming (up to 80°C) to ensure complete dissolution.

Q3: What are the recommended storage conditions for this compound stock solutions?

A: For optimal stability, aliquot the this compound stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1]

Q4: Is this compound stable in aqueous media for cell culture experiments?

A: While stock solutions are prepared in DMSO, the final working concentration in cell culture media should have a low percentage of DMSO (typically less than 0.1%) to avoid solvent-induced cytotoxicity. The stability of this compound in aqueous media over long incubation periods should be empirically determined for your specific experimental conditions. It is best practice to add the compound to the media immediately before starting the experiment.

Q5: What are the primary safety precautions I should take when handling this compound?

A: As a potent small molecule inhibitor, this compound should be handled with care in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of the powder and direct contact with skin and eyes.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in stock solution The concentration exceeds the solubility limit in DMSO.Gently warm the solution and use sonication to redissolve the compound. If precipitation persists, consider preparing a slightly lower concentration stock solution.
Inconsistent or no biological effect in experiments 1. Compound degradation due to improper storage or multiple freeze-thaw cycles. 2. Incorrect final concentration in the assay. 3. Insufficient incubation time.1. Prepare fresh stock solutions from powder and store them as recommended. 2. Verify all dilution calculations and ensure accurate pipetting. 3. Optimize the incubation time for your specific cell line and assay.
High background or off-target effects observed 1. The final concentration of this compound is too high. 2. The DMSO concentration in the final assay is too high.1. Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.1%).
Difficulty dissolving this compound powder The compound may not be readily soluble at room temperature.As per the supplier's recommendation, use ultrasonic agitation and gentle warming (up to 80°C) to facilitate dissolution in DMSO.

Quantitative Data Summary

Storage Conditions

FormTemperatureDuration
Powder-20°CLong-term
Powder4°CShort-term
Stock Solution in DMSO-80°CUp to 6 months[1]
Stock Solution in DMSO-20°CUp to 1 month[1]

Solubility

SolventConcentration
DMSO≥ 10 mM

Experimental Protocols

Detailed Methodology: Cell Viability Assay using this compound

This protocol is a general guideline for assessing the effect of this compound on the viability of a chosen cell line using a commercially available MTT or resazurin-based assay kit.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Cell line of interest
  • Complete cell culture medium
  • 96-well cell culture plates
  • MTT or resazurin-based cell viability assay kit
  • Phosphate-buffered saline (PBS)
  • Multichannel pipette
  • Plate reader

2. Procedure:

Visualizations

RBN3143_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) PARP14 PARP14 Inflammatory_Stimuli->PARP14 Activates ADP_Ribosylation ADP-Ribosylation of Target Proteins PARP14->ADP_Ribosylation Catalyzes RBN3143 This compound RBN3143->PARP14 Inhibits Pro_inflammatory_Gene_Expression Pro-inflammatory Gene Expression ADP_Ribosylation->Pro_inflammatory_Gene_Expression Promotes Inflammatory_Response Inflammatory Response Pro_inflammatory_Gene_Expression->Inflammatory_Response

Caption: this compound inhibits PARP14-mediated signaling.

RBN3143_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound Dilutions prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_reagent Add Cell Viability Reagent treat_cells->add_reagent read_plate Measure Absorbance/ Fluorescence add_reagent->read_plate analyze_data Calculate % Viability and Plot Dose-Response read_plate->analyze_data

Caption: Workflow for a cell viability assay with this compound.

References

Validation & Comparative

A Head-to-Head Mechanistic and Preclinical/Clinical Comparison: RBN-3143 and JAK Inhibitors in Psoriasis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-supported comparison of the novel PARP14 inhibitor, RBN-3143, and the established class of Janus kinase (JAK) inhibitors for the treatment of psoriasis. This comparison is intended for a scientific audience and is based on currently available preclinical and clinical data. It is important to note that this compound is in early stages of development with limited data in skin inflammation models, whereas JAK inhibitors have undergone extensive clinical trials in psoriasis. Therefore, this guide focuses on a comparative analysis of their mechanisms of action and the existing evidence base.

Executive Summary

Psoriasis is a chronic inflammatory skin disease primarily driven by the IL-23/Th17 axis. Both this compound and JAK inhibitors represent oral therapeutic strategies that target key signaling pathways in the pathogenesis of psoriasis, but through distinct molecular mechanisms. JAK inhibitors are already an established class of drugs for psoriasis, while this compound is a first-in-class investigational agent. This guide will delve into their differing modes of action, supported by available data, to provide a comprehensive comparative overview for research and development professionals.

Data Presentation: Quantitative and Mechanistic Comparison

The following tables summarize the key characteristics of this compound and various JAK inhibitors relevant to psoriasis treatment.

Table 1: General Characteristics and Mechanism of Action

FeatureThis compoundJAK Inhibitors (e.g., Tofacitinib, Deucravacitinib, Upadacitinib)
Drug Class PARP14 InhibitorJanus Kinase (JAK) Inhibitors
Molecular Target Poly(ADP-ribose) polymerase 14 (PARP14)JAK1, JAK2, JAK3, TYK2 (selectivity varies by inhibitor)
Key Signaling Pathway Inhibition Dampens Th2 and Th17 signaling by modulating STAT6- and STAT3-driven transcription.Blocks the JAK-STAT signaling pathway downstream of cytokine receptors.
Psoriasis-Relevant Cytokines Affected Preclinically shown to decrease IL-17.[1][2]Broadly inhibits signaling of multiple psoriasis-related cytokines including IL-23, IL-12, and various interferons.
Development Stage for Psoriasis PreclinicalClinical (Phase II/III and approved therapies)

Table 2: Comparative Efficacy in Psoriasis (Clinical Data for JAK Inhibitors)

JAK InhibitorDosageKey Efficacy EndpointResults
Tofacitinib 5 mg and 10 mg twice dailyPASI 75 response at week 165 mg: ~40-60%10 mg: ~60-80%
Deucravacitinib 6 mg once dailyPASI 75 response at week 16~53-58%
Upadacitinib 15 mg and 30 mg once dailyPASI 90 response at week 1615 mg: ~48%30 mg: ~57%

Note: Efficacy data for this compound in psoriasis is not yet available as it has not been clinically tested for this indication.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways targeted by this compound and JAK inhibitors in the context of psoriasis.

RBN_3143_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-4/IL-13 IL-4/IL-13 Receptor_Th2 IL-4R/IL-13R IL-4/IL-13->Receptor_Th2 IL-6/IL-23 IL-6/IL-23 Receptor_Th17 IL-6R/IL-23R IL-6/IL-23->Receptor_Th17 STAT6 STAT6 Receptor_Th2->STAT6 Activates STAT3 STAT3 Receptor_Th17->STAT3 Activates PARP14 PARP14 STAT6->PARP14 Interacts with STAT3->PARP14 Interacts with Transcription_Th2 Th2 Gene Transcription PARP14->Transcription_Th2 Amplifies Transcription_Th17 Th17 Gene Transcription PARP14->Transcription_Th17 Amplifies RBN3143 This compound RBN3143->PARP14 Inhibits

Caption: this compound Signaling Pathway.

JAK_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokines (e.g., IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Transcription Pro-inflammatory Gene Transcription STAT->Transcription Promotes JAKi JAK Inhibitor JAKi->JAK Inhibits

Caption: JAK Inhibitor Signaling Pathway.

Experimental Protocols

This compound: Preclinical Models of Skin Inflammation

While specific psoriasis models for this compound have not been detailed in publicly available literature, its efficacy in skin inflammation has been assessed in models such as the dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model.[1] A similar model, the imiquimod-induced psoriasis mouse model, is a standard for preclinical psoriasis research and its protocol is outlined below as a relevant example.

Imiquimod-Induced Psoriasis Mouse Model Protocol:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.

  • Induction of Psoriasis-like Skin Inflammation: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.[3][4][5]

  • Treatment Administration: this compound would be administered orally at predetermined doses, likely starting before or concurrently with the imiquimod application and continuing throughout the study period.

  • Assessment of Disease Severity:

    • Psoriasis Area and Severity Index (PASI): Skin erythema, scaling, and thickness are scored daily on a scale of 0 to 4. The sum of these scores constitutes the total PASI score.[3][6]

    • Ear Thickness: Ear swelling is measured daily using a caliper.[5][6]

    • Histological Analysis: At the end of the experiment, skin biopsies are taken for histological examination to assess for epidermal acanthosis, parakeratosis, and inflammatory cell infiltrate.[3][5]

    • Cytokine Analysis: Skin or systemic levels of key cytokines like IL-17 and IL-23 are quantified using methods such as ELISA or qPCR.[5]

JAK Inhibitors: Clinical Trial Methodology in Psoriasis

The efficacy and safety of JAK inhibitors in psoriasis have been evaluated in numerous Phase II and Phase III clinical trials. The general methodology for these trials is as follows:

  • Study Design: Randomized, double-blind, placebo-controlled, and often active-comparator (e.g., a biologic) controlled trials.

  • Patient Population: Adult patients with moderate-to-severe plaque psoriasis, typically defined by a certain baseline Psoriasis Area and Severity Index (PASI) score, body surface area (BSA) involvement, and Physician's Global Assessment (PGA) score.

  • Treatment Arms: Patients are randomized to receive different doses of the oral JAK inhibitor, a placebo, or an active comparator.

  • Primary Efficacy Endpoints:

    • PASI 75/90/100 Response: The proportion of patients achieving a 75%, 90%, or 100% reduction in their PASI score from baseline at a specified time point (commonly week 12 or 16).

    • Static Physician's Global Assessment (sPGA) Response: The proportion of patients achieving a sPGA score of "clear" (0) or "almost clear" (1).

  • Secondary and Exploratory Endpoints:

    • Patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).

    • Safety and tolerability assessments, including monitoring of adverse events and laboratory parameters.

  • Statistical Analysis: Statistical methods are used to compare the efficacy and safety of the JAK inhibitor to placebo and/or active comparators.

Concluding Remarks for the Scientific Community

The development of oral therapies for psoriasis is a significant area of research. JAK inhibitors have demonstrated clinical efficacy by broadly targeting cytokine signaling pathways central to psoriasis pathogenesis. This compound, with its distinct mechanism of inhibiting PARP14 and thereby dampening Th17 and Th2 signaling, represents a novel and more targeted approach.

The preclinical evidence for this compound in models of skin inflammation is promising.[1][2] However, a direct comparison with the clinical efficacy and safety profiles of established JAK inhibitors is not yet possible. Future clinical trials of this compound in psoriasis will be crucial to determine its therapeutic potential relative to existing treatments. For researchers and drug development professionals, the emergence of PARP14 inhibitors as potential therapeutics for inflammatory diseases opens up new avenues for investigation and the possibility of more refined treatment strategies for psoriasis and other immune-mediated conditions. The contrasting mechanisms of action between this compound and JAK inhibitors highlight the ongoing evolution of our understanding of psoriasis pathophysiology and the expanding toolkit of targeted therapies.

References

A Preclinical Showdown: RBN-3143 vs. Anti-IL-5 Therapy in a Severe Asthma Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Distinct Therapeutic Strategies for Severe Asthma

Severe asthma, particularly the eosinophilic phenotype, remains a significant clinical challenge, driving the development of novel therapeutic agents that look beyond conventional corticosteroid treatments. Among the emerging therapies, RBN-3143, a first-in-class oral inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14), and established anti-Interleukin-5 (anti-IL-5) biologics represent two distinct and promising approaches. This guide provides an objective comparison of their performance in preclinical models of severe asthma, supported by available experimental data, to inform research and development decisions.

At a Glance: Key Therapeutic Differences

FeatureThis compound (PARP14 Inhibitor)Anti-IL-5 Therapy (e.g., Mepolizumab, Reslizumab, Benralizumab)
Target Poly(ADP-ribose) polymerase 14 (PARP14), an intracellular enzyme.Interleukin-5 (IL-5) cytokine or its receptor (IL-5Rα).
Mechanism of Action Inhibits PARP14 catalytic activity, which is involved in amplifying STAT6- and STAT3-driven transcription, thereby downregulating Th2 and Th17 signaling pathways. This leads to a broad suppression of inflammatory responses, including the reduction of alarmins.[1][2]Neutralizes circulating IL-5 or blocks its receptor, thereby inhibiting the maturation, activation, recruitment, and survival of eosinophils.[3]
Administration Oral.[1]Subcutaneous or intravenous injection.[4][5]
Key Differentiator Broadly suppresses Th2/Th17-driven inflammation, including upstream alarmins (TSLP, IL-33, IL-25).[1]Specifically targets the IL-5 pathway, leading to a profound reduction in eosinophils.[3]

Head-to-Head Preclinical Efficacy: A Comparative Overview

While direct head-to-head preclinical studies with comprehensive quantitative data are not extensively published, available data from studies using similar severe asthma models, such as the Alternaria alternata-induced model, allow for a comparative assessment.

Impact on Airway Inflammation and Mucus Production

In a preclinical model of severe, steroid-resistant asthma, this compound demonstrated a broad suppression of disease phenotypes.[1] This included a significant reduction in airway mucus.[1] A selective PARP14 inhibitor, RBN012759, was shown to reduce mucus in both male and female mice in an Alternaria alternata model.[3][6] Anti-IL-5 therapies have also shown efficacy in reducing eosinophilic inflammation in the airways. For instance, in an Alternaria alternata-induced lung inflammation model, anti-IL-5 antibodies inhibited eosinophilic inflammation by 91% ± 2%.[7]

Table 1: Comparative Efficacy on Key Asthma Phenotypes (Based on available preclinical data)

ParameterThis compound (PARP14 Inhibition)Anti-IL-5 Therapy
Airway Eosinophilia Reduction observed.Significant reduction (e.g., 91% inhibition in an Alternaria model).[7]
Airway Mucus Significant reduction.[1][6]Reduction in eosinophil-driven mucus production expected.
Serum IgE Levels Significant suppression.[1]Not a primary target; effects may be indirect.
Inflammatory Cells in BALF Broad suppression of immune cell accumulation.[1]Primarily reduces eosinophils.
Inflammatory Cytokines Broad suppression.[1]Primarily targets the IL-5 pathway.
Alarmins (TSLP, IL-33, IL-25) Significant suppression.[1]Did not suppress alarmins in a comparative model.[1]

Delving into the Mechanisms: Signaling Pathways

The distinct mechanisms of action of this compound and anti-IL-5 therapies underpin their different profiles of activity.

This compound and the PARP14 Signaling Pathway

This compound targets PARP14, an intracellular enzyme that plays a crucial role in amplifying the signaling of Th2 and Th17 cytokines. By inhibiting PARP14, this compound is thought to dampen the transcriptional activity of STAT6 and STAT3, which are key drivers of allergic inflammation.[1][2] This leads to a broad suppression of downstream inflammatory mediators.

PARP14_Signaling_Pathway cluster_upstream Upstream Signaling cluster_intracellular Intracellular Cascade cluster_downstream Downstream Effects Th2/Th17 Cytokines Th2/Th17 Cytokines STAT6/STAT3 STAT6/STAT3 Th2/Th17 Cytokines->STAT6/STAT3 PARP14 PARP14 STAT6/STAT3->PARP14 activates Gene Transcription Gene Transcription PARP14->Gene Transcription amplifies RBN_3143 This compound RBN_3143->PARP14 inhibits Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Asthma Phenotypes Asthma Phenotypes Inflammatory Mediators->Asthma Phenotypes Anti_IL5_Signaling_Pathway cluster_cytokine Extracellular cluster_receptor Eosinophil Surface cluster_effects Cellular Effects IL-5 IL-5 IL-5 Receptor IL-5 Receptor IL-5->IL-5 Receptor binds Anti_IL5_Therapy Anti-IL-5 Therapy Anti_IL5_Therapy->IL-5 neutralizes Eosinophil Activation Eosinophil Activation IL-5 Receptor->Eosinophil Activation Eosinophil Survival Eosinophil Survival IL-5 Receptor->Eosinophil Survival Experimental_Workflow Sensitization Sensitization (Alternaria alternata) Treatment Treatment Administration (this compound or Anti-IL-5) Sensitization->Treatment Challenge Allergen Challenge (Alternaria alternata) Treatment->Challenge Endpoint_Analysis Endpoint Analysis (BALF, Histology, Cytokines, IgE) Challenge->Endpoint_Analysis

References

Unveiling a Potential Synergy: RBN-3143 and Corticosteroids in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in anti-inflammatory therapy may lie in the combined use of the novel PARP14 inhibitor, RBN-3143, and traditional corticosteroids. While direct synergistic studies are emerging, a comprehensive analysis of their distinct and potentially complementary mechanisms of action, supported by preclinical data in steroid-resistant models, suggests a powerful therapeutic potential for this combination in treating a range of inflammatory diseases.

This guide provides a detailed comparison of this compound and corticosteroids, presenting the available experimental data, outlining key experimental protocols, and visualizing the intricate signaling pathways involved. This information is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this promising therapeutic strategy.

Mechanisms of Action: A Tale of Two Pathways

This compound and corticosteroids exert their anti-inflammatory effects through fundamentally different, yet potentially complementary, signaling pathways.

This compound: A Targeted Approach to PARP14 Inhibition

This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1] PARP14 is an enzyme that plays a crucial role in promoting pro-inflammatory gene expression, particularly through the amplification of STAT6- and STAT3-driven transcription, which are key drivers of T-helper 2 (Th2) and T-helper 17 (Th17) cell-mediated inflammation.[2] By inhibiting PARP14, this compound effectively dampens these specific inflammatory signaling pathways.[2][3] This targeted approach has shown significant efficacy in preclinical models of inflammatory diseases, including those that are resistant to corticosteroid treatment.[1][2]

Corticosteroids: Broad-Spectrum Anti-Inflammatory Action

Corticosteroids, a long-standing cornerstone of anti-inflammatory therapy, function by binding to the glucocorticoid receptor (GR). Upon activation, the GR translocates to the nucleus where it modulates gene expression in two primary ways:

  • Transactivation: The GR binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins.

  • Transrepression: More critically for their anti-inflammatory effects, the activated GR interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a broad suppression of a wide array of inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The Synergistic Hypothesis: A Multi-Pronged Attack on Inflammation

The potential for synergy between this compound and corticosteroids stems from their distinct mechanisms. While corticosteroids offer a broad suppression of inflammation, their effectiveness can be limited by resistance mechanisms. This compound, by targeting the specific PARP14-STAT6/3 axis, may not only provide an alternative pathway for anti-inflammatory action but could also potentially overcome mechanisms of corticosteroid resistance. One preclinical study has already demonstrated the efficacy of this compound in a steroid-resistant asthma model, suggesting its utility in patient populations where corticosteroids have failed.[1][2] Combining the broad-spectrum activity of corticosteroids with the targeted approach of this compound could lead to a more profound and durable anti-inflammatory response.

Preclinical Data: this compound in a Steroid-Resistant Asthma Model

While direct comparative data of a combination therapy is not yet publicly available, the performance of this compound in a preclinical model of steroid-resistant asthma provides compelling evidence for its potential to complement corticosteroid therapy.

Treatment Group Dosage (mg/kg, b.i.d.) Effect on Airway Mucin Effect on Serum IgE Effect on Immune Cells in Lungs Effect on Inflammatory Cytokines (IL-4, IL-33) and Alarmins in Lungs
This compound150Dose-dependent reductionDose-dependent reductionDose-dependent suppressionDose-dependent suppression
This compound500Dose-dependent reductionDose-dependent reductionDose-dependent suppressionDose-dependent suppression
This compound1500Dose-dependent reductionDose-dependent reductionDose-dependent suppressionDose-dependent suppression

Data summarized from preclinical studies in a steroid-resistant Alternaria-induced asthma mouse model.[1]

Experimental Protocols

Steroid-Resistant Alternaria-Induced Asthma Mouse Model

This protocol outlines the methodology used to evaluate the efficacy of this compound in a model of severe, steroid-resistant asthma.

  • Induction of Allergic Airway Inflammation: Mice are sensitized and subsequently challenged with intranasal administration of Alternaria alternata extract to induce a robust inflammatory response in the lungs.

  • Confirmation of Steroid Resistance: A cohort of mice is treated with a corticosteroid (e.g., dexamethasone) to confirm the steroid-resistant phenotype of the induced inflammation.

  • Treatment with this compound: Following the challenge phase, mice are treated with this compound administered orally twice daily (b.i.d.) at various doses (e.g., 150, 500, and 1500 mg/kg).[1]

  • Assessment of Inflammatory Endpoints: After the treatment period, various inflammatory markers are assessed:

    • Airway Mucin: Histological analysis of lung tissue sections to quantify mucin production.

    • Serum IgE: Measurement of total IgE levels in the serum using an ELISA assay.

    • Immune Cell Infiltration: Analysis of bronchoalveolar lavage (BAL) fluid to quantify the number and type of infiltrating immune cells (e.g., eosinophils, neutrophils).

    • Cytokine and Alarmin Levels: Measurement of key inflammatory mediators such as IL-4, IL-33, and alarmins in the BAL fluid or lung homogenates using multiplex assays or ELISA.[1]

Visualizing the Pathways

To better understand the distinct and potentially synergistic mechanisms of this compound and corticosteroids, the following diagrams illustrate their respective signaling pathways and a proposed experimental workflow for assessing their combined effects.

RBN_3143_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli PARP14 PARP14 Inflammatory Stimuli->PARP14 Activates STAT6/3 STAT6/3 PARP14->STAT6/3 Amplifies Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription STAT6/3->Pro-inflammatory Gene Transcription Promotes This compound This compound This compound->PARP14 Inhibits

This compound Mechanism of Action

Corticosteroid_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Corticosteroid Corticosteroid GR GR Corticosteroid->GR Activated GR Activated GR GR->Activated GR Activates NF-kB/AP-1 NF-kB/AP-1 Activated GR->NF-kB/AP-1 Inhibits Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription Activated GR->Anti-inflammatory Gene Transcription Promotes Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-kB/AP-1->Pro-inflammatory Gene Transcription Promotes

Corticosteroid Mechanism of Action

Synergistic_Study_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome Inflammatory Model Inflammatory Model Group 1: Vehicle Group 1: Vehicle Inflammatory Model->Group 1: Vehicle Group 2: this compound Group 2: this compound Inflammatory Model->Group 2: this compound Group 3: Corticosteroid Group 3: Corticosteroid Inflammatory Model->Group 3: Corticosteroid Group 4: this compound + Corticosteroid Group 4: this compound + Corticosteroid Inflammatory Model->Group 4: this compound + Corticosteroid Endpoint Measurement Endpoint Measurement Group 1: Vehicle->Endpoint Measurement Group 2: this compound->Endpoint Measurement Group 3: Corticosteroid->Endpoint Measurement Group 4: this compound + Corticosteroid->Endpoint Measurement Inflammatory Markers Inflammatory Markers Endpoint Measurement->Inflammatory Markers Histopathology Histopathology Endpoint Measurement->Histopathology Gene Expression Gene Expression Endpoint Measurement->Gene Expression Assess Synergy Assess Synergy Inflammatory Markers->Assess Synergy Histopathology->Assess Synergy Gene Expression->Assess Synergy

Proposed Workflow for Synergy Assessment

References

Validating RBN-3143 Target Engagement in Atopic Dermatitis: A Comparative Guide to Biomarker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarker strategies used to validate the target engagement of RBN-3143, a novel PARP14 inhibitor, in clinical trials for atopic dermatitis. The performance of this compound is compared with established and emerging therapies, including the IL-4/IL-13 inhibitor Dupilumab and Janus kinase (JAK) inhibitors. This document summarizes quantitative data from clinical trials, details experimental protocols, and visualizes key biological pathways and workflows.

Introduction

This compound is a first-in-class, orally administered small molecule inhibitor of Poly(ADP-ribose) polymerase 14 (PARP14).[1][2] PARP14 is an enzyme that plays a crucial role in the signaling pathways of pro-inflammatory cytokines, particularly those involved in Type 2 and Type 17 helper T cell (Th2 and Th17) responses, such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-17 (IL-17).[1][2][3] By inhibiting PARP14, this compound is expected to dampen these inflammatory signals, making it a promising therapeutic candidate for inflammatory diseases like atopic dermatitis.[1][2]

A Phase 1 clinical trial for this compound (NCT05215808) has been initiated, including a cohort of patients with moderate-to-severe atopic dermatitis to assess safety, pharmacokinetics, and pharmacodynamic activity.[4] While specific clinical data on pharmacodynamic biomarkers from this trial are not yet publicly available, this guide outlines the anticipated biomarker strategy for this compound based on its mechanism of action and compares it with the established biomarker data for current atopic dermatitis therapies.

Comparative Biomarker Analysis

The following table summarizes the key biomarkers used to assess treatment response in atopic dermatitis for this compound and its comparators. The data for Dupilumab and JAK inhibitors are derived from published clinical trial results. The expected effects of this compound are inferred from its mechanism of action.

BiomarkerThis compound (PARP14 Inhibitor)Dupilumab (IL-4/IL-13 Inhibitor)JAK Inhibitors (e.g., Upadacitinib, Abrocitinib)
Target Engagement Marker Inhibition of PARP14 activity (e.g., reduced ADP-ribosylation of downstream targets), Reduced pSTAT6 levels Receptor occupancy , Reduced pSTAT6 levels Reduced phosphorylation of STAT proteins (pSTAT1, pSTAT3, etc.)
Serum TARC/CCL17 Expected significant reductionSignificant reduction (up to 88.6% from baseline)Significant reduction
Serum Total IgE Expected reductionSignificant reduction (up to 76.7% from baseline)Reduction
Serum LDH Expected reductionSignificant reductionReduction
Blood Eosinophil Count Expected reductionVariable effects, minimal change to reductionReduction
Tissue-level Cytokines (IL-4, IL-13, IL-17) Expected reduction in lesional skinSignificant reduction in lesional skinSignificant reduction in lesional skin

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

RBN_3143_Signaling_Pathway This compound Signaling Pathway IL4_IL13 IL-4 / IL-13 Receptor Cytokine Receptors IL4_IL13->Receptor binds IL17 IL-17 IL17->Receptor JAK JAKs Receptor->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates STAT3 STAT3 JAK->STAT3 phosphorylates PARP14 PARP14 PARP14->STAT6 co-activates PARP14->STAT3 co-activates RBN3143 This compound RBN3143->PARP14 inhibits pSTAT6 pSTAT6 STAT6->pSTAT6 pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT6->Nucleus pSTAT3->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression drives

Caption: this compound inhibits PARP14, a key co-activator of STAT3 and STAT6.

Biomarker_Analysis_Workflow Biomarker Analysis Workflow in Clinical Trials Patient_Recruitment Patient Recruitment (Moderate-to-Severe Atopic Dermatitis) Baseline_Sampling Baseline Sampling (Blood, Skin Biopsy) Patient_Recruitment->Baseline_Sampling Treatment Treatment Administration (this compound or Comparator) Baseline_Sampling->Treatment Sample_Processing Sample Processing (Serum, Plasma, PBMCs, Tissue Lysates) Baseline_Sampling->Sample_Processing On_Treatment_Sampling On-Treatment Sampling (Multiple Time Points) Treatment->On_Treatment_Sampling On_Treatment_Sampling->Sample_Processing Biomarker_Assays Biomarker Assays Sample_Processing->Biomarker_Assays Data_Analysis Data Analysis and Comparison Biomarker_Assays->Data_Analysis

Caption: A generalized workflow for biomarker analysis in atopic dermatitis clinical trials.

Experimental Protocols

Detailed methodologies for the key biomarker assays are crucial for the interpretation and replication of findings.

Phosphorylated STAT6 (pSTAT6) Assay
  • Objective: To measure the inhibition of the IL-4/IL-13 signaling pathway.

  • Methodology:

    • Sample Collection: Whole blood is collected in sodium heparin tubes.

    • Cell Stimulation: Peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with recombinant human IL-4 or IL-13 to induce STAT6 phosphorylation.

    • Cell Lysis: Cells are lysed to release intracellular proteins.

    • Detection: pSTAT6 levels are quantified using a sensitive immunoassay, such as a bead-based multiplex assay or a specialized ELISA kit (e.g., HTRF Human Phospho-STAT6 (Tyr641) Detection Kit).[5]

    • Data Analysis: The change in pSTAT6 levels from baseline is calculated and compared between treatment and placebo groups.

Serum TARC/CCL17 and Total IgE Immunoassays
  • Objective: To measure key biomarkers of Type 2 inflammation.

  • Methodology:

    • Sample Collection: Serum is collected from whole blood.

    • Assay Performance: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used for the quantitative determination of TARC/CCL17 and total IgE concentrations.

    • Data Analysis: Concentrations are determined from a standard curve, and the percentage change from baseline is calculated.

Lactate Dehydrogenase (LDH) Assay
  • Objective: To assess general inflammation and cell turnover.

  • Methodology:

    • Sample Collection: Serum is collected.

    • Assay Performance: A standardized clinical chemistry analyzer is used to measure LDH activity.

    • Data Analysis: LDH levels are reported in U/L, and changes from baseline are evaluated.

Eosinophil Count
  • Objective: To quantify a key inflammatory cell type in atopic dermatitis.

  • Methodology:

    • Sample Collection: Whole blood is collected in EDTA tubes.

    • Analysis: An automated hematology analyzer is used to perform a complete blood count with differential, providing the absolute eosinophil count.

    • Data Analysis: The absolute count and percentage of eosinophils are reported and tracked over the course of treatment.

Comparison with Alternative Therapies

Dupilumab (IL-4/IL-13 Inhibitor)

Dupilumab is a monoclonal antibody that blocks the shared receptor for IL-4 and IL-13, key drivers of Type 2 inflammation. Clinical trials have demonstrated that Dupilumab significantly reduces serum levels of TARC/CCL17 and total IgE.[6] These biomarkers are now well-established for monitoring treatment response to IL-4/IL-13 targeted therapies.

JAK Inhibitors

Oral JAK inhibitors, such as upadacitinib and abrocitinib, target the Janus kinase family of enzymes, which are crucial for the signaling of numerous cytokines implicated in atopic dermatitis, including IL-4, IL-13, and IL-31.[7] Clinical studies have shown that JAK inhibitors lead to a reduction in a broad range of inflammatory biomarkers, including TARC and eosinophils.[5]

The following diagram illustrates the comparative mechanisms of action.

Comparative_Mechanisms Comparative Mechanisms of Action cluster_RBN3143 This compound cluster_Dupilumab Dupilumab cluster_JAKi JAK Inhibitors PARP14 PARP14 Cytokine_Signaling Cytokine Signaling (IL-4, IL-13, IL-17) PARP14->Cytokine_Signaling co-activates RBN3143 This compound RBN3143->PARP14 inhibits IL4R IL-4Rα IL4R->Cytokine_Signaling mediates Dupilumab Dupilumab Dupilumab->IL4R blocks JAK JAKs JAK->Cytokine_Signaling mediates JAKi JAK Inhibitors JAKi->JAK inhibit Inflammation Inflammation Cytokine_Signaling->Inflammation

References

RBN-3143: A Comparative Analysis of Cross-Reactivity Against ADP-Ribosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of RBN-3143, a potent and selective inhibitor of Poly (ADP-ribose) polymerase 14 (PARP14), and its cross-reactivity against other ADP-ribosyltransferases (ARTs). The information is compiled from preclinical data and publicly available research.

This compound is a first-in-class, orally available small molecule inhibitor of PARP14, a member of the mono-ADP-ribosyltransferase (monoART) family of enzymes.[1][2] PARP14 plays a crucial role in regulating cellular signaling pathways, particularly in the context of inflammatory diseases.[1][2] Its selective inhibition by this compound leads to the dampening of IL-17 and IL-4/IL-13 signaling, highlighting its therapeutic potential in conditions such as atopic dermatitis.[1][2]

Quantitative Analysis of Inhibitor Potency and Selectivity

This compound demonstrates high potency against its primary target, PARP14, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. Preclinical data indicates that this compound exhibits significant selectivity for PARP14 over other ARTs. While specific quantitative data from a comprehensive cross-reactivity panel remains proprietary, a more than 300-fold selectivity over other PARP inhibitors has been reported in vitro.[3]

For comparative purposes, this table includes the known IC50 value for this compound against PARP14 and indicates its high selectivity against other ARTs. A newly identified PARP14 inhibitor, Q22, is included for comparison, as this compound was used as a positive control in its evaluation.[4]

CompoundTargetIC50 (nM)SelectivityReference
This compound PARP14 ~4-5.5 >300-fold over other PARPs [3]
Q22PARP145.52High selectivity toward PARP14[4]

Note: A detailed selectivity panel with IC50 values for this compound against a broad range of ADP-ribosyltransferases is not publicly available at the time of this publication. The ">300-fold selectivity" is based on company press releases and abstracts.

Experimental Protocols

A detailed experimental protocol for the specific cross-reactivity studies of this compound has not been publicly disclosed. However, a general methodology for assessing the selectivity of PARP inhibitors using a biochemical assay is described below. This protocol is based on standard practices in the field.

General Protocol for In Vitro ADP-Ribosyltransferase Inhibition Assay:

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified human ADP-ribosyltransferase enzymes.

Materials:

  • Purified recombinant human ADP-ribosyltransferase enzymes (e.g., PARP1, PARP2, PARP3, TNKS1, TNKS2, PARP7, PARP10, etc.)

  • Test compound (this compound) at various concentrations.

  • Nicotinamide adenine dinucleotide (NAD+), biotinylated NAD+ as a substrate.

  • Histone proteins (or other suitable protein substrates).

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and BSA).

  • Streptavidin-conjugated horseradish peroxidase (HRP).

  • Chemiluminescent HRP substrate.

  • 96-well microplates.

  • Luminometer for signal detection.

Procedure:

  • Enzyme and Substrate Preparation: Recombinant ART enzymes and histone substrates are diluted to their optimal concentrations in the assay buffer.

  • Compound Dilution: The test compound is serially diluted to generate a range of concentrations for IC50 determination.

  • Reaction Initiation: The enzymatic reaction is initiated by adding a mixture of NAD+ and biotinylated NAD+ to wells containing the enzyme, substrate, and either the test compound or vehicle control (e.g., DMSO).

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for ADP-ribosylation of the histone substrate.

  • Detection:

    • The reaction is stopped, and the contents of the wells are transferred to a streptavidin-coated plate to capture the biotinylated, ADP-ribosylated histones.

    • After washing, streptavidin-HRP is added to bind to the captured biotinylated molecules.

    • Following another wash step, a chemiluminescent HRP substrate is added.

  • Data Acquisition and Analysis: The chemiluminescent signal is measured using a luminometer. The signal intensity is proportional to the enzymatic activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Enzyme Purified ART Enzymes ReactionMix Reaction Incubation (NAD+, Biotin-NAD+) Enzyme->ReactionMix Substrate Histone Substrate Substrate->ReactionMix Compound This compound Dilutions Compound->ReactionMix Capture Capture on Streptavidin Plate ReactionMix->Capture Add_HRP Add Streptavidin-HRP Capture->Add_HRP Add_Substrate Add Chemiluminescent Substrate Add_HRP->Add_Substrate Read Measure Luminescence Add_Substrate->Read Analysis IC50 Calculation Read->Analysis

Caption: Workflow for assessing ART inhibitor selectivity.

PARP14_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular cluster_response Cellular Response Cytokines IL-4 / IL-13 IL-17 Receptor Cytokine Receptors Cytokines->Receptor JAK JAK Kinases Receptor->JAK STAT STAT Transcription Factors JAK->STAT PARP14 PARP14 STAT->PARP14 recruits Gene_Expression Inflammatory Gene Expression PARP14->Gene_Expression promotes RBN3143 This compound RBN3143->PARP14 inhibits Inflammation Inflammation Gene_Expression->Inflammation

Caption: Simplified PARP14 signaling pathway in inflammation.

References

Comparative Analysis of the Long-Term Safety Profile of RBN-3143 and Biologic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative evaluation of the long-term safety profile of RBN-3143, an investigational small molecule inhibitor of PARP14, against established biologic therapies used in the treatment of inflammatory diseases such as atopic dermatitis and psoriasis. Given that this compound is in the early stages of clinical development, this comparison juxtaposes its emerging safety data with the extensive long-term safety information available for biologics that have been in clinical use for many years. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the current safety landscape for these therapeutics.

**Executive Summary

This compound is a novel, orally administered inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated in the signaling pathways of Th2 and Th17 inflammatory responses.[1][2] Early clinical data from a Phase 1 trial in healthy volunteers and patients with atopic dermatitis suggest a generally well-tolerated profile for this compound.[3] In contrast, biologics, which include TNF inhibitors, IL-17 inhibitors, IL-23 inhibitors, and IL-4/13 inhibitors, have been extensively studied over long durations, providing a wealth of safety data from clinical trials, open-label extension studies, and real-world patient registries.[4][5] While biologics have revolutionized the treatment of chronic inflammatory diseases, their long-term use is associated with certain safety considerations, primarily related to immunosuppression. This guide will present the available quantitative safety data, detail the experimental methodologies used to collect this data, and provide visual representations of the relevant signaling pathways and clinical trial workflows.

Data Presentation: Comparative Safety Profiles

The following tables summarize the available quantitative safety data for this compound and various classes of biologic therapies. It is crucial to note the disparity in the duration of observation and the size of the patient populations between this compound and the biologics, which reflects their different stages of clinical development.

Table 1: Early Safety Profile of this compound (Phase 1 Data)

Adverse Event CategoryFrequency/IncidenceStudy PopulationStudy Duration
Most Common Treatment-Related Treatment-Emergent Adverse Events Not specified quantitatively in public releasesHealthy Volunteers and Atopic Dermatitis PatientsSingle and Multiple Ascending Doses (up to 28 days)
HeadacheReported as commonHealthy Volunteers14 days (MAD)
NauseaReported as commonHealthy Volunteers14 days (MAD)
VomitingReported as commonHealthy Volunteers14 days (MAD)
Elevated Serum CreatinineReported as common, described as mild and reversibleHealthy Volunteers14 days (MAD)

Data synthesized from publicly available information on the this compound Phase 1 trial (NCT05215808).[6][7]

Table 2: Long-Term Safety Profile of Biologic Therapies (Data from Clinical Trials, Extension Studies, and Registries)

Biologic ClassKey Adverse Events of InterestIncidence Rate (per 100 patient-years, unless otherwise specified)Duration of Observation
TNF Inhibitors Serious Infections1.47 (etanercept) to 2.49 (infliximab)[8]Up to several years
Malignancy (excluding NMSC)Overall risk not significantly increased in some studies[9]Up to several years
Non-Melanoma Skin Cancer (NMSC)Increased risk noted in some studies[10]Up to several years
IL-17 Inhibitors Overall Infections57.78[4]Up to 5 years
Serious Infections1.11[4]Up to 5 years
Candida InfectionsIncreased risk noted[4]Up to 5 years
Malignancy (excluding NMSC)No significant increased risk reported (RR=0.83)[4]Up to 5 years
IL-12/23 & IL-23 Inhibitors Overall Infections48.5 (IL-23 inhibitors)[4]Up to 5 years
Serious Infections1.09 (IL-23 inhibitors)[4]Up to 5 years
Malignancy (excluding NMSC)No significant increased risk reported (RR=0.87)[4]Up to 5 years
IL-4/13 Inhibitors (Dupilumab) Conjunctivitis~13% of patients on average at each timepoint[11]Up to 3 years
Injection Site ReactionsCommonly reported, generally mild-to-moderate[12]Up to 5 years
EosinophiliaCan occur, generally transient[12]Up to 5 years

Data are aggregated from multiple sources and represent a general overview. Specific rates can vary by drug, patient population, and study design.[4][8][11][12][13]

Experimental Protocols

A clear understanding of the methodologies used to collect safety data is essential for its interpretation. Below are descriptions of the experimental designs for the this compound Phase 1 trial and the general approaches for long-term safety evaluation of biologics.

This compound: Phase 1 Clinical Trial (NCT05215808)

The initial safety assessment of this compound was conducted in a first-in-human, Phase 1 clinical trial.[6]

  • Study Design: A randomized, double-blind, placebo-controlled study in healthy volunteers, followed by an open-label cohort of patients with moderate-to-severe atopic dermatitis.[3][6]

    • Part A (Healthy Volunteers):

      • Single Ascending Dose (SAD) cohorts to evaluate safety, tolerability, and pharmacokinetics of single doses.[14]

      • Multiple Ascending Dose (MAD) cohorts to assess the safety and pharmacokinetics of multiple doses over 14 days.[14]

    • Part B (Atopic Dermatitis Patients):

      • An open-label cohort to evaluate safety, pharmacodynamics, and preliminary efficacy over 28 days of administration.[3]

  • Safety Assessments: Monitoring and recording of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory test results (hematology, clinical chemistry, and urinalysis).[7]

  • Pharmacokinetic and Pharmacodynamic Assessments: Blood and urine samples were collected to determine the pharmacokinetic profile of this compound. Pharmacodynamic markers related to the inhibition of the PARP14 pathway were also assessed.

Biologics: Long-Term Safety Evaluation

The long-term safety of biologics is evaluated through a combination of clinical trial extensions and post-marketing surveillance, including patient registries.

  • Open-Label Extension (OLE) Studies:

    • Design: Patients who complete pivotal randomized controlled trials (RCTs) are often offered enrollment in OLE studies where all participants receive the active drug. These studies can extend for several years.[15]

    • Data Collection: Safety data, including the incidence of adverse events, serious adverse events, and adverse events of special interest (e.g., infections, malignancies, cardiovascular events), are collected at regular intervals.

  • Patient Registries:

    • Design: Large, prospective, observational studies that collect data on patients treated with specific drugs in a real-world setting. Examples include the PSOLAR registry for psoriasis and the TREAT Registry Taskforce for atopic dermatitis.[6][16]

    • Data Collection: Data on demographics, disease characteristics, treatment history, and adverse events are collected from routine clinical practice. These registries are crucial for detecting rare or long-latency adverse events that may not be apparent in shorter-term clinical trials.[5]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound and the comparator biologic classes.

RBN_3143_Pathway Cytokines Inflammatory Cytokines (e.g., IL-4, IL-13, IL-17) Receptors Cytokine Receptors Cytokines->Receptors Bind PARP14 PARP14 Receptors->PARP14 Activates STATs STAT3 / STAT6 PARP14->STATs Amplifies Transcription Nucleus Nucleus STATs->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Drives RBN_3143 This compound RBN_3143->PARP14 Inhibits

This compound Mechanism of Action

Biologics_Pathways cluster_tnf TNF-α Pathway cluster_il17 IL-17 Pathway cluster_il23 IL-23 Pathway cluster_il413 IL-4/IL-13 Pathway TNF TNF-α TNFR TNF Receptor TNF->TNFR TNF_Signal Pro-inflammatory Signaling TNFR->TNF_Signal TNF_Inhibitor TNF Inhibitor TNF_Inhibitor->TNF IL17 IL-17 IL17R IL-17 Receptor IL17->IL17R IL17_Signal Pro-inflammatory Signaling IL17R->IL17_Signal IL17_Inhibitor IL-17 Inhibitor IL17_Inhibitor->IL17 IL23 IL-23 IL23R IL-23 Receptor IL23->IL23R Th17_Diff Th17 Cell Differentiation IL23R->Th17_Diff IL23_Inhibitor IL-23 Inhibitor IL23_Inhibitor->IL23 IL4_13 IL-4 / IL-13 IL4Ra IL-4Rα IL4_13->IL4Ra Th2_Signal Th2 Signaling IL4Ra->Th2_Signal IL4_13_Inhibitor IL-4/13 Inhibitor IL4_13_Inhibitor->IL4Ra

Overview of Biologic Signaling Pathways
Experimental Workflow

The diagram below outlines a typical workflow for assessing the long-term safety of a new therapeutic agent.

Long_Term_Safety_Workflow Preclinical Preclinical Safety (In vitro & In vivo) Phase1 Phase 1 Clinical Trial (Safety in Healthy Volunteers) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Safety & Efficacy in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Safety & Efficacy) Phase2->Phase3 Regulatory_Review Regulatory Review & Approval Phase3->Regulatory_Review OLE Open-Label Extension Studies (Long-term Follow-up) Regulatory_Review->OLE Post_Market Post-Marketing Surveillance (Patient Registries, Real-World Data) Regulatory_Review->Post_Market

References

A Comparative Meta-Analysis of PARP Inhibitors in Inflammatory Diseases: Spotlight on RBN-3143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic strategies for inflammatory diseases is continually evolving, with a growing interest in targeting cellular stress response pathways. Among these, the inhibition of Poly (ADP-ribose) polymerases (PARPs) has emerged as a promising approach. While traditionally associated with oncology, the role of PARP enzymes in modulating inflammatory processes is becoming increasingly evident. This guide provides a comparative overview of PARP inhibitors in the context of inflammatory diseases, with a special focus on RBN-3143, a novel and selective PARP14 inhibitor. We will delve into the preclinical data, experimental methodologies, and underlying signaling pathways to offer a comprehensive resource for the scientific community.

This compound: A Selective PARP14 Inhibitor for Inflammatory Diseases

This compound is a first-in-class, orally administered small molecule inhibitor of PARP14.[1] PARP14, an ADP-ribosyltransferase, plays a crucial role in modulating inflammatory signaling pathways by selectively binding to STAT6 and promoting the expression of IL-4-regulated genes.[2] Its expression is elevated in tissues of patients with various inflammatory conditions, including atopic dermatitis, psoriasis, and idiopathic pulmonary fibrosis.[2][3] By selectively targeting PARP14, this compound aims to dampen the IL-4/IL-13 and IL-17 signaling pathways, thereby reducing the infiltration of inflammatory cells like eosinophils and neutrophils.[4][5]

Preclinical Efficacy of this compound

Preclinical studies have demonstrated the potential of this compound in various models of inflammatory diseases.

Atopic Dermatitis

In a mouse model of oxazolone-induced atopic dermatitis, this compound demonstrated significant efficacy.[2] Oral administration of this compound at doses of 100, 300, and 1000 mg/kg (twice daily) led to a dose-dependent reduction in inflammation, eosinophil score, dorsal skin thickness, and ear thickening.[2] Notably, the therapeutic effect of this compound was reported to be superior to the approved treatment, dupilumab, in this model.[2] Furthermore, treatment with this compound resulted in a reduction of skin microabscesses, hyperplasia, and levels of inflammatory cytokines such as IL-4, IL-5, IL-17A/F, and CXCL1 after two weeks.[2]

Asthma

In a steroid-resistant Alternaria-induced asthma mouse model, this compound also showed promising results.[2] Doses of 150, 500, and 1500 mg/kg (twice daily) effectively reduced mucin in the airway mucosa and serum IgE levels in a dose-dependent manner.[2] Additionally, this compound treatment suppressed the infiltration of immune cells and the expression of IL-4, IL-33, and alarmin in the lungs.[2]

Comparison with Other PARP Inhibitors in Inflammatory Models

While this compound specifically targets PARP14, the broader class of PARP inhibitors, primarily targeting PARP1 and PARP2, has also been investigated for their anti-inflammatory properties. These inhibitors, originally developed for cancer therapy, have shown efficacy in various preclinical models of inflammation.[6][7] The activation of PARP in response to oxidative DNA damage can deplete cellular energy and promote inflammatory responses, making its inhibition a plausible therapeutic strategy.[6][7]

InhibitorTargetInflammatory Disease ModelKey FindingsReference
This compound PARP14Oxazolone-induced atopic dermatitis (mouse)Dose-dependent reduction in inflammation, eosinophil score, skin thickness, and inflammatory cytokines (IL-4, IL-5, IL-17A/F, CXCL1). Superior to dupilumab in this model.[2]
Alternaria-induced asthma (mouse)Dose-dependent reduction in airway mucin, serum IgE, immune cell infiltration, and inflammatory markers (IL-4, IL-33).[2]
Olaparib PARP1/2House dust mite-induced asthma (mouse)Reduced lung eosinophilia and Th2 cytokines (eotaxin, IL-4, IL-5, IL-13).[7]
TNBS-induced colitis (mouse)Decreased inflammation scores and colonic pro-inflammatory cytokines (IL-1β, IL-6), while increasing anti-inflammatory IL-10.[8]
Talazoparib PARP1/2Imiquimod-induced psoriasis (mouse)Ameliorated skin symptoms by promoting terminal differentiation of keratinocytes, despite also showing some pro-inflammatory effects in the skin.[9]
Rucaparib PARP1/2/3Imiquimod-induced psoriasis (mouse)Improved imiquimod-induced skin symptoms.[9]

Experimental Protocols

Oxazolone-Induced Atopic Dermatitis Mouse Model

This model is commonly used to mimic the Th2-dominant inflammation seen in the acute phase of atopic dermatitis.

  • Sensitization: On day 0, the shaved abdominal skin of mice is sensitized by topical application of a solution of oxazolone (e.g., 1.5% in acetone).[10]

  • Challenge: Starting on day 7, the dorsal side of the right ear is repeatedly challenged with a lower concentration of oxazolone (e.g., 1% in acetone) every other day for a specified period (e.g., 2 weeks).[10] The left ear serves as a vehicle control.

  • Treatment: The test compound (e.g., this compound) or vehicle is administered orally (e.g., twice daily) throughout the challenge phase.

  • Assessment: Ear thickness is measured regularly as an indicator of inflammation. At the end of the study, ear and skin tissues are collected for histological analysis (H&E staining for inflammatory cell infiltration, toluidine blue for mast cells) and measurement of inflammatory markers (e.g., cytokines via ELISA or qPCR). Serum can be collected to measure IgE levels.

G cluster_sensitization Sensitization (Day 0) cluster_challenge Challenge (Starting Day 7) cluster_assessment Assessment Sensitization Topical application of Oxazolone (1.5% in acetone) on shaved abdomen Challenge Repeated topical application of Oxazolone (1% in acetone) on the right ear Sensitization->Challenge 7 days EarThickness Measure ear thickness Challenge->EarThickness Histology Histological analysis of ear tissue Challenge->Histology Cytokines Measure inflammatory markers Challenge->Cytokines IgE Measure serum IgE Challenge->IgE Treatment Oral administration of This compound or vehicle Treatment->Challenge

Workflow for Oxazolone-Induced Atopic Dermatitis Model.
Alternaria-Induced Asthma Mouse Model

This model is used to induce allergic airway inflammation, particularly relevant for steroid-resistant asthma.

  • Sensitization and Challenge: Mice are intranasally administered with Alternaria alternata extract or spores (e.g., weekly for 6 weeks).[1]

  • Treatment: The test compound (e.g., this compound) or vehicle is administered orally (e.g., twice daily) during the challenge period.

  • Assessment of Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine is measured using techniques such as whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils) and cytokine levels.

  • Histology: Lung tissues are collected for histological examination (H&E for inflammation, PAS for mucus production).

  • Serum Analysis: Blood is collected to measure total and allergen-specific IgE levels.

G cluster_induction Induction (Weekly for 6 weeks) cluster_assessment Assessment Induction Intranasal administration of Alternaria alternata extract/spores AHR Measure Airway Hyperresponsiveness (AHR) Induction->AHR BAL Analyze Bronchoalveolar Lavage (BAL) fluid Induction->BAL Histology Histological analysis of lung tissue Induction->Histology IgE Measure serum IgE Induction->IgE Treatment Oral administration of This compound or vehicle Treatment->Induction

Workflow for Alternaria-Induced Asthma Model.

Signaling Pathways

PARP14-STAT6 Signaling Pathway in Inflammation

This compound exerts its anti-inflammatory effects by inhibiting PARP14, which is a key regulator of the STAT6 signaling pathway.

G cluster_pathway PARP14-STAT6 Signaling Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor JAK JAK Receptor->JAK STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 pSTAT6 (dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus PARP14 PARP14 PARP14->pSTAT6 co-activates Gene_Expression Th2 Gene Expression (e.g., IL-4, IL-5, IL-13) Nucleus->Gene_Expression promotes RBN3143 This compound RBN3143->PARP14 inhibits

This compound inhibits PARP14, a co-activator of STAT6.

In the presence of Th2 cytokines like IL-4 and IL-13, their receptors are activated, leading to the phosphorylation of STAT6 by Janus kinases (JAKs). Phosphorylated STAT6 (pSTAT6) dimerizes and translocates to the nucleus. PARP14 acts as a transcriptional co-activator for pSTAT6, enhancing the expression of Th2-associated genes.[2] this compound inhibits the enzymatic activity of PARP14, thereby disrupting this co-activation and reducing the inflammatory response.

PARP1-NF-κB Signaling Pathway in Inflammation

PARP1/2 inhibitors, such as olaparib, are thought to exert their anti-inflammatory effects in part through the modulation of the NF-κB signaling pathway.

G cluster_pathway PARP1-NF-κB Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS, cytokines) DNA_Damage DNA Damage Inflammatory_Stimuli->DNA_Damage PARP1 PARP1 DNA_Damage->PARP1 activates PAR PAR synthesis PARP1->PAR NFkB_activation NF-κB Activation PARP1->NFkB_activation promotes Nucleus Nucleus NFkB_activation->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes promotes PARP1_inhibitors PARP1/2 Inhibitors (e.g., Olaparib) PARP1_inhibitors->PARP1 inhibit

PARP1/2 inhibitors can suppress NF-κB-mediated inflammation.

Inflammatory stimuli can lead to DNA damage, which in turn activates PARP1. Activated PARP1 synthesizes poly(ADP-ribose) (PAR) and also promotes the activation of the transcription factor NF-κB. NF-κB then translocates to the nucleus and drives the expression of a wide range of pro-inflammatory genes. PARP1/2 inhibitors block the activity of PARP1, thereby reducing NF-κB activation and the subsequent inflammatory cascade.[10][11]

Conclusion

The development of PARP inhibitors for inflammatory diseases represents a promising therapeutic avenue. This compound, with its selective inhibition of PARP14, offers a targeted approach to diseases driven by Th2-mediated inflammation, such as atopic dermatitis and asthma. Its preclinical data suggests a potent anti-inflammatory effect. In comparison, broader-acting PARP1/2 inhibitors like olaparib have also demonstrated efficacy in various inflammatory models, likely through their modulation of the NF-κB pathway. Further clinical investigation of this compound is currently underway, with a Phase 1 trial in healthy volunteers and patients with atopic dermatitis (NCT05215808).[2][12] The distinct mechanisms of action and target specificities of different PARP inhibitors will be a critical consideration in their future clinical development and application for a range of inflammatory disorders.

References

In Vivo Efficacy of RBN-3143: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of RBN-3143, a first-in-class PARP14 inhibitor. While direct validation of this compound efficacy in PARP14 knockout mouse models is not yet publicly available, this document summarizes key preclinical data from established inflammatory disease models and compares its performance with an alternative PARP14 inhibitor.

This compound is an orally available, potent, and selective inhibitor of Poly(ADP-ribose) Polymerase 14 (PARP14), an enzyme implicated in the pathogenesis of inflammatory diseases.[1][2] PARP14 is known to modulate the signaling of pro-inflammatory cytokines such as IL-4 and IL-13 through its interaction with STAT6.[3] By inhibiting PARP14, this compound aims to dampen the downstream inflammatory cascades that drive diseases like atopic dermatitis and asthma.[2]

Comparative Efficacy in a Murine Model of Atopic Dermatitis

This compound has been evaluated in the dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model, a well-established preclinical model that recapitulates key features of the human disease. In a head-to-head comparison with another novel PARP14 inhibitor, Q22, this compound demonstrated significant therapeutic efficacy.[4]

Treatment GroupDoseKey Efficacy EndpointsReference
This compound Not specifiedMarkedly reduced the expression of key AD-associated inflammatory cytokines, including IL-4, IL-13, and IL-17A.[4]
Q22 Not specifiedShowed significant therapeutic efficacy by markedly reducing the expression of key AD-associated inflammatory cytokines, including IL-4, IL-13, and IL-17A.[4]
Vehicle Control N/AHigh expression of inflammatory cytokines (IL-4, IL-13, IL-17A).[4]

Efficacy of this compound in a Murine Model of Asthma

The therapeutic potential of this compound has also been demonstrated in a steroid-resistant Alternaria alternata-induced asthma mouse model.[3][5] Oral administration of this compound led to a significant suppression of key asthma-related phenotypes.

Treatment GroupDose (oral, b.i.d.)Key Efficacy EndpointsReference
This compound 150, 500, 1500 mg/kgReduced airway mucus, serum IgE levels, and the accumulation of immune cells, inflammatory cytokines, and alarmins in the lungs.[3][5]
Vehicle Control N/ASignificant airway mucus production, elevated serum IgE, and high levels of inflammatory cells and cytokines in the lungs.[3][5]

The Role of PARP14 Knockout Mouse Models in Target Validation

While direct efficacy studies of this compound in PARP14 knockout mice have not been reported, these models are instrumental in understanding the physiological role of PARP14. Studies on PARP14 knockout mice have revealed a complex role for this enzyme in inflammation, with some models showing that a deficiency can lead to a more robust inflammatory response. This underscores that the therapeutic effect of a targeted inhibitor like this compound in specific disease contexts may not be fully recapitulated by a systemic knockout. The efficacy of this compound in disease-specific models, therefore, provides strong evidence of its on-target activity and therapeutic potential.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

PARP14_Signaling_Pathway PARP14 Signaling Pathway in Allergic Inflammation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4/IL-13 IL-4/IL-13 IL4R IL-4R/IL-13R IL-4/IL-13->IL4R Binding STAT6 STAT6 IL4R->STAT6 Activation STAT6_p p-STAT6 STAT6->STAT6_p Phosphorylation & Dimerization PARP14_cyto PARP14 PARP14_nu PARP14 PARP14_cyto->PARP14_nu Translocation RBN3143 This compound RBN3143->PARP14_cyto Inhibits RBN3143->PARP14_nu Inhibits STAT6_p->PARP14_nu Co-activation Gene_Expression Inflammatory Gene Expression PARP14_nu->Gene_Expression Promotes

PARP14 signaling in allergic inflammation.

Experimental_Workflow In Vivo Efficacy Assessment Workflow cluster_model Disease Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Induction Induce Atopic Dermatitis (DNCB) or Asthma (Alternaria) in Mice Treatment_Group Administer this compound Induction->Treatment_Group Control_Group Administer Vehicle Induction->Control_Group Alternative_Group Administer Alternative (e.g., Q22) Induction->Alternative_Group Clinical_Scoring Clinical Scoring (e.g., skin severity) Treatment_Group->Clinical_Scoring Histology Histological Analysis (e.g., inflammation, mucus) Treatment_Group->Histology Biomarkers Biomarker Analysis (e.g., IgE, cytokines) Treatment_Group->Biomarkers Control_Group->Clinical_Scoring Control_Group->Histology Control_Group->Biomarkers Alternative_Group->Clinical_Scoring Alternative_Group->Histology Alternative_Group->Biomarkers

Workflow for in vivo efficacy studies.

Experimental Protocols

DNCB-Induced Atopic Dermatitis Mouse Model
  • Animals: BALB/c mice are typically used for this model.

  • Sensitization: The dorsal skin of the mice is shaved. A solution of 1% DNCB in an acetone and olive oil vehicle is topically applied to the shaved skin for several consecutive days to induce sensitization.[6][7]

  • Challenge: Following the sensitization phase, a lower concentration of DNCB (e.g., 0.2-0.5%) is repeatedly applied to the same area to elicit a chronic inflammatory response.[8]

  • Treatment: this compound or a comparator compound is administered orally or topically according to the study design, typically starting after the challenge phase.

  • Efficacy Evaluation: Efficacy is assessed by monitoring clinical signs of atopic dermatitis (e.g., erythema, edema, dryness), measuring skin thickness, and analyzing skin biopsies for inflammatory cell infiltration and cytokine expression (e.g., IL-4, IL-13, IL-17A) via histology and molecular techniques.[4]

Alternaria alternata-Induced Asthma Mouse Model
  • Animals: BALB/c mice are commonly used.[9]

  • Sensitization and Challenge: Mice are intranasally administered with Alternaria alternata extract or spores.[9][10] A typical protocol involves weekly intranasal administration for several weeks to induce an allergic airway inflammatory response.[9]

  • Treatment: this compound is administered orally at specified doses (e.g., 150, 500, 1500 mg/kg, twice daily) during the challenge phase.[3]

  • Efficacy Evaluation: Therapeutic efficacy is determined by measuring airway hyperresponsiveness, analyzing bronchoalveolar lavage (BAL) fluid for inflammatory cell counts (e.g., eosinophils, neutrophils), quantifying serum IgE levels, and assessing lung tissue histology for inflammation and mucus production.[3][5] Cytokine and alarmin levels in the lungs are also measured.[3]

References

Safety Operating Guide

Proper Disposal Procedures for RBN-3143: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for RBN-3143 containing detailed disposal procedures was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade, potentially hazardous chemicals. These guidelines should be adapted to comply with all applicable local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) guidelines. Always consult with your institution's EHS department for final approval of your disposal protocol.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, a potent PARP14 inhibitor used in research settings. Given the biological activity and potential toxicity of this compound, stringent adherence to hazardous waste disposal protocols is imperative to ensure personnel safety and environmental protection.

Core Principles for this compound Waste Management

Due to its nature as a biologically active small molecule, all waste materials contaminated with this compound must be handled as hazardous chemical waste. The fundamental principles for its disposal are:

  • Treat as Hazardous: All this compound waste, including the pure compound, solutions, and any contaminated materials, must be disposed of as hazardous chemical waste.

  • No Sink or Trash Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain or in regular laboratory trash. The environmental impact of this compound is not well-documented, necessitating containment.

  • Waste Stream Segregation: To prevent unforeseen chemical reactions and to ensure compliant disposal, this compound waste must be kept separate from other chemical waste streams.

  • Certified Disposal: The final disposal of this compound waste must be conducted through your institution's certified hazardous waste management program.

This compound Waste Characterization and Containment

The following table outlines the different streams of this compound waste and the recommended container types for their collection.

Waste StreamDescriptionRecommended Container Type
Solid this compound Waste Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other contaminated lab consumables (e.g., pipette tips, microfuge tubes).A clearly labeled, sealed, and chemically resistant container designated for solid hazardous waste.
Liquid this compound Waste Encompasses solutions containing this compound (e.g., dissolved in DMSO, saline, or other solvents) and any rinse from cleaning contaminated glassware.A clearly labeled, sealed, leak-proof, and chemically compatible container designated for liquid hazardous waste.
Sharps Contaminated with this compound Consists of needles, syringes, glass Pasteur pipettes, and any other sharps that have come into contact with this compound.A puncture-resistant sharps container specifically designated for chemically contaminated sharps.

Detailed Protocol for the Disposal of this compound

The following step-by-step protocol is a general guideline for the safe segregation, labeling, temporary storage, and final disposal of this compound waste.

Waste Segregation and Collection
  • Solid Waste:

    • At the point of generation, collect all solid materials contaminated with this compound in a designated, durable, and sealable plastic bag or a dedicated solid waste container.

    • This includes items such as contaminated gloves, weighing boats, and absorbent pads used for spill cleanup.

    • Once the primary container is full, it should be securely sealed and placed within a larger, designated solid hazardous waste accumulation drum or container.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, chemically compatible, and shatter-resistant container equipped with a secure, screw-top cap.

    • Avoid mixing this compound waste with other liquid waste streams, such as halogenated solvents or corrosive wastes, unless explicitly permitted by your institution's EHS department.

    • To prevent spills and allow for vapor expansion, do not fill liquid waste containers beyond 80% of their total capacity.

  • Sharps Waste:

    • Immediately dispose of all sharps contaminated with this compound in a designated, puncture-resistant sharps container for chemically contaminated items.

    • To prevent injuries, do not overfill sharps containers. They should be sealed when they are approximately three-quarters full.

Waste Container Labeling
  • Proper and thorough labeling of all waste containers is critical for safety and compliance. Each label should include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The CAS Number: "2360853-16-1".

    • An accurate estimate of the concentration and total volume of this compound within the container.

    • For liquid waste, the solvent composition must be listed.

    • The date on which waste was first added to the container (the "accumulation start date").

    • The name of the principal investigator and the specific laboratory location (building and room number).

Temporary On-Site Storage
  • Store all this compound hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure that all waste containers are kept tightly sealed at all times, except when waste is being added.

  • Liquid waste containers should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.

Final Disposal Procedure
  • When a waste container is full or is no longer in use, arrange for its collection by your institution's EHS department or their approved hazardous waste contractor.

  • Adhere to your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not attempt any chemical treatment or neutralization of this compound waste unless you are following a validated and approved protocol provided by your EHS department.

This compound Disposal Workflow Diagram

The following diagram provides a visual representation of the logical steps for the proper disposal of this compound waste.

RBN3143_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal generation Generation of this compound Waste (Solid, Liquid, Sharps) solid Solid Waste generation->solid Segregate liquid Liquid Waste generation->liquid Segregate sharps Sharps Waste generation->sharps Segregate solid_container Labeled Solid Waste Container solid->solid_container Contain & Label liquid_container Labeled Liquid Waste Container liquid->liquid_container Contain & Label sharps_container Labeled Sharps Container sharps->sharps_container Contain & Label storage Designated Hazardous Waste Storage Area solid_container->storage liquid_container->storage sharps_container->storage disposal Collection by Certified Hazardous Waste Service storage->disposal Arrange Pickup

Caption: A logical workflow for the proper disposal of this compound waste.

Personal protective equipment for handling RBN-3143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of RBN-3143, a potent and selective PARP14 inhibitor. The following procedures are critical for ensuring personnel safety and minimizing environmental impact.

Immediate Safety Information: Personal Protective Equipment (PPE)

Given the potent nature of this compound, strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on established safety guidelines for potent pharmaceutical agents.

Body AreaRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. Change the outer layer frequently, and immediately if contamination is suspected.
Body Disposable Gown/Lab CoatA dedicated, disposable gown or a lab coat with tight-fitting cuffs is required. Ensure it is worn over personal clothing and removed before exiting the designated handling area.
Eyes Safety GogglesChemical splash goggles are mandatory to protect against splashes and aerosols.
Face Face ShieldA full-face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashes or when handling larger quantities.
Respiratory Fitted RespiratorFor handling powders or creating solutions, a properly fitted N95 or higher-rated respirator is essential to prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with potent compounds like this compound. The following workflow outlines the key steps for safe handling, from preparation to post-experiment cleanup.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_clean Cleanup and Disposal Phase prep_ppe Don Full PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area prep_weigh Weigh Compound in Ventilated Enclosure prep_area->prep_weigh exp_sol Prepare Stock Solution in Fume Hood prep_weigh->exp_sol exp_handle Conduct Experiment exp_sol->exp_handle clean_decon Decontaminate Surfaces and Equipment exp_handle->clean_decon clean_waste Segregate and Label Waste clean_decon->clean_waste clean_ppe Doff PPE in Designated Area clean_waste->clean_ppe

Caption: Experimental Workflow for Handling this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Preparation: Don all required PPE as outlined in the table above. Prepare a designated workspace within a certified chemical fume hood.

  • Weighing: Tare a clean, amber glass vial on a calibrated analytical balance inside a ventilated balance enclosure. Carefully weigh the desired amount of this compound powder.

  • Solubilization: In the chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.

  • Mixing: Gently vortex or sonicate the solution at room temperature until the compound is fully dissolved.

  • Storage: Seal the vial tightly, label it clearly with the compound name, concentration, date, and your initials. Store at -20°C for short-term use or -80°C for long-term storage.

This compound Mechanism of Action: PARP14 Signaling Pathway

This compound is a potent inhibitor of Poly (ADP-ribose) polymerase 14 (PARP14).[1] In inflammatory conditions, PARP14 amplifies signaling pathways that are dependent on STAT3 and STAT6 transcription factors. By inhibiting PARP14, this compound effectively dampens the pro-inflammatory signaling cascades, including the IL-4/IL-13 and IL-17 pathways.[2][3]

G cluster_upstream Upstream Activators cluster_pathway PARP14 Signaling Cascade cluster_downstream Downstream Effects cytokines Pro-inflammatory Cytokines (e.g., IL-4, IL-13) parp14 PARP14 cytokines->parp14 stat STAT3 / STAT6 parp14->stat transcription Gene Transcription stat->transcription inflammation Inflammation transcription->inflammation rbn3143 This compound rbn3143->parp14

Caption: this compound Inhibition of the PARP14 Signaling Pathway.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste All solid waste, including contaminated gloves, gowns, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.
Sharps Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。